1-Adamantaneacetyl chloride
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(1-adamantyl)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClO/c13-11(14)7-12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQSEJBREPQBRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378137 | |
| Record name | 1-ADAMANTANEACETYL CHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19835-38-2 | |
| Record name | 1-ADAMANTANEACETYL CHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: 1-Adamantaneacetyl Chloride (CAS No. 19835-38-2)
A Core Component for Innovative Drug Design and Synthesis
This technical guide offers a comprehensive overview of 1-Adamantaneacetyl chloride, a key synthetic intermediate for researchers, scientists, and professionals in drug development. This document details its chemical and physical characteristics, synthesis protocols, reactivity, and significant applications in medicinal chemistry, with a focus on its role in creating novel therapeutics.
Physicochemical Properties
This compound is a crystalline solid that serves as a versatile building block in organic synthesis.[1] Its distinctive three-dimensional adamantane cage structure is a highly sought-after feature in medicinal chemistry for its ability to confer favorable pharmacokinetic properties, such as enhanced metabolic stability and lipophilicity, to drug candidates.[1]
Table 1: Physicochemical Data of this compound
| Property | Value | Source(s) |
| CAS Number | 19835-38-2 | [2][3][4][5][6][7] |
| Molecular Formula | C₁₂H₁₇ClO | [1][2][3][4][5][6][7] |
| Molecular Weight | 212.72 g/mol | [1][2][3][4][7] |
| Boiling Point | 281.1 °C at 760 mmHg; 110-111 °C at 2 Torr | [2][3][4][8][9] |
| Density | ~1.2 g/cm³ | [2][3][4][8][9] |
| Flash Point | 126 °C | [2][3][4][8][9] |
| InChI Key | HLQSEJBREPQBRW-UHFFFAOYSA-N | [6] |
Synthesis and Reactivity
The standard synthesis of this compound involves the conversion of 1-adamantaneacetic acid using a chlorinating agent.[1] Thionyl chloride (SOCl₂) is a commonly used reagent for this transformation due to its effectiveness and the convenient removal of byproducts.[1][10]
Experimental Protocol: Synthesis via Thionyl Chloride
This protocol outlines the laboratory-scale synthesis of this compound from 1-adamantaneacetic acid.
Materials:
-
1-Adamantaneacetic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To a stirred solution of 1-adamantaneacetic acid in an anhydrous solvent within a round-bottom flask, slowly add an excess of thionyl chloride at room temperature.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux.
-
Maintain the reflux for several hours, monitoring the reaction's progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by vacuum distillation.[1]
Caption: Synthesis of this compound.
The reactivity of this compound is dominated by the electrophilic nature of its acyl chloride group.[1] It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, including alcohols, phenols, and amines, to yield the corresponding esters and amides.[1] This reactivity makes it an invaluable tool for introducing the bulky and lipophilic adamantane moiety into diverse molecular scaffolds.[1]
Applications in Drug Development
The adamantane core is a well-established pharmacophore that can enhance the drug-like properties of a molecule, including its bioavailability and ability to penetrate the blood-brain barrier.[1] Consequently, this compound is a vital starting material for the synthesis of a variety of therapeutic agents, including antiviral and antitumor compounds.[1]
Drug Discovery Workflow
The use of this compound in drug discovery typically follows a structured workflow, from initial synthesis to the identification of a drug candidate.
Caption: Drug Discovery and Development Workflow.
A notable application of this compound is in the development of inhibitors for the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target for metabolic diseases.[4] The adamantane group can effectively occupy a hydrophobic pocket in the enzyme's active site, leading to potent inhibition.
Inhibition of 11β-HSD1 Signaling Pathway
The mechanism of action for adamantane-based inhibitors often involves blocking the conversion of cortisone to the active glucocorticoid cortisol.
Caption: Inhibition of the 11β-HSD1 Pathway.
Furthermore, adamantane derivatives are utilized in creating advanced drug delivery systems, such as liposomes and cyclodextrin complexes, to improve the targeting and efficacy of therapeutic agents.[11]
Safety and Handling
This compound is classified as an irritant and is corrosive.[5][9] It should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn. The compound reacts with water and moisture, so it must be stored in a cool, dry place.
Table 2: GHS Hazard and Precautionary Statements
| Category | Code | Statement |
| Hazard | H315 | Causes skin irritation.[6] |
| H319 | Causes serious eye irritation.[6] | |
| H335 | May cause respiratory irritation.[6] | |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[6] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[12][13] | |
| P302+P352 | IF ON SKIN: Wash with plenty of water.[6] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][12][13] |
References
- 1. Buy this compound | 19835-38-2 [smolecule.com]
- 2. Adamantan-1-ylacetyl chloride | CAS#:19835-38-2 | Chemsrc [chemsrc.com]
- 3. chembk.com [chembk.com]
- 4. This compound CAS#: 19835-38-2 [amp.chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. This compound | 19835-38-2 [sigmaaldrich.com]
- 7. This compound | C12H17ClO | CID 2771882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. lookchem.com [lookchem.com]
- 9. 19835-38-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. prepchem.com [prepchem.com]
- 11. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]
- 12. geneseo.edu [geneseo.edu]
- 13. chemos.de [chemos.de]
An In-depth Technical Guide to the Physicochemical Properties of 1-Adamantaneacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Adamantaneacetyl chloride, a key intermediate in organic synthesis and drug discovery. This document outlines its chemical identity, physical characteristics, and reactivity, supported by experimental protocols and mechanistic diagrams to facilitate its application in research and development.
Chemical Identity and Physicochemical Properties
This compound, with the CAS number 19835-38-2, is a derivative of adamantane, a bulky, rigid, and lipophilic cage-like hydrocarbon.[1] The presence of the adamantyl group imparts unique properties to molecules, often enhancing their thermal stability and influencing their biological activity. The acetyl chloride moiety makes it a reactive acylating agent.[1]
Molecular Structure and Properties
The fundamental properties of this compound are summarized in the table below. It is typically a colorless liquid with a pungent odor.[2] While a specific melting point is not widely reported, its description as an oil in synthesis protocols suggests a melting point below ambient temperature.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₇ClO | [1][3][4] |
| Molecular Weight | 212.71 g/mol | [1][3] |
| Appearance | Colorless liquid, pungent odor | [2] |
| Boiling Point | 110-111 °C at 2 Torr281.1 °C at 760 mmHg | [5][4] |
| Density | 1.179 g/cm³ | [4][5] |
| Solubility | Sparingly soluble in water | [2] |
| Refractive Index | 1.537 | [4] |
| Flash Point | 126 °C | [4][5] |
Synthesis and Reactivity
This compound is a valuable reagent in organic synthesis due to the stable adamantane core and the reactive acetyl chloride group.[1] This combination allows for the introduction of the bulky adamantyl moiety into various molecular scaffolds.[1]
Synthesis
The most common method for the synthesis of this compound is the reaction of 1-adamantaneacetic acid with thionyl chloride (SOCl₂).[1]
Experimental Protocol: Synthesis from 1-Adamantaneacetic Acid
-
Materials: 1-adamantaneacetic acid, thionyl chloride.
-
Procedure: A mixture of 15 g of 1-adamantyl acetic acid and 40 ml of thionyl chloride is allowed to stand for 16 hours at room temperature.
-
Work-up: The excess thionyl chloride is then removed by evaporation under reduced pressure at 60 °C, affording this compound as an oil.
Diagram of the Synthesis of this compound
Caption: Synthesis of this compound from 1-adamantaneacetic acid.
Reactivity
The primary reactivity of this compound stems from the electrophilic carbonyl carbon, making it susceptible to nucleophilic attack. This leads to two main classes of reactions: nucleophilic acyl substitution and Friedel-Crafts acylation.
This compound readily reacts with various nucleophiles, such as alcohols, amines, and water, to form esters, amides, and carboxylic acids, respectively.[1]
General Mechanism of Nucleophilic Acyl Substitution
References
An In-Depth Technical Guide to 1-Adamantaneacetyl Chloride
This guide provides a comprehensive overview of 1-adamantaneacetyl chloride, a key reagent in synthetic organic chemistry and drug discovery. It details the compound's core chemical properties, synthesis protocols, and primary applications, with a focus on its utility for researchers in the pharmaceutical and chemical sciences.
Core Chemical Data
This compound is a derivative of adamantane, characterized by a rigid, tricyclic cage structure attached to an acetyl chloride functional group. This unique structure imparts notable physical and chemical properties.
| Property | Data | Citations |
| Molecular Formula | C₁₂H₁₇ClO | [1][2][3][4][5] |
| Molecular Weight | 212.71 g/mol | [1][6] |
| IUPAC Name | 2-(1-adamantyl)acetyl chloride | [1][6] |
| CAS Number | 19835-38-2 | [1][2][3][4] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 110-111 °C at 2 Torr | [5] |
| Density | ~1.179 g/cm³ | [3][5] |
| Canonical SMILES | C1C2CC3CC1CC(C2)(C3)CC(=O)Cl | [1][3][6] |
Synthesis and Experimental Protocols
The most common and established method for synthesizing this compound is through the reaction of 1-adamantaneacetic acid with a chlorinating agent, typically thionyl chloride (SOCl₂).[1][7]
Experimental Protocol: Synthesis via Thionyl Chloride
Objective: To synthesize this compound from 1-adamantaneacetic acid.
Materials:
-
1-Adamantaneacetic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., toluene or dichloromethane)[8]
-
Catalyst (optional, e.g., N,N-dimethylformamide (DMF) or pyridine)[1]
-
Reaction flask with reflux condenser and gas outlet
-
Heating mantle
-
Vacuum distillation apparatus
Procedure:
-
In a clean, dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), suspend 1-adamantaneacetic acid in the chosen anhydrous solvent.[8]
-
Slowly add an excess of thionyl chloride (typically 1.2-1.5 equivalents) to the suspension at room temperature. For larger scales, gradual addition is crucial to control the exothermic reaction.[1]
-
If a catalyst is used, a catalytic amount of DMF or pyridine can be added to accelerate the reaction.[1]
-
Heat the reaction mixture to reflux (a common temperature is 70–80°C) and maintain for several hours (e.g., 8 hours) until the reaction is complete, which can be monitored by the cessation of gas (HCl and SO₂) evolution.[1][8]
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure. This can be done via rotary evaporation or azeotropic distillation with toluene.[7][8]
-
The crude this compound product is then purified, typically by high-vacuum fractional distillation (e.g., at 0.1–1 mmHg and 80–90°C) to yield the pure compound as an oil or liquid.[1]
Chemical Reactivity and Applications
Due to the highly electrophilic nature of its carbonyl carbon, this compound is a potent acylating agent.[1] It readily participates in nucleophilic acyl substitution reactions.
Key Reactions:
-
Acylation: It reacts with nucleophiles such as alcohols, amines, and phenols to form the corresponding esters and amides, thereby introducing the bulky and lipophilic adamantane moiety into other molecules.[1]
-
Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst, it can acylate aromatic rings to produce adamantyl aryl ketones.[1]
Applications in Research and Drug Development:
The adamantane cage is a valued pharmacophore in medicinal chemistry due to its rigidity, metabolic stability, and lipophilicity, which can enhance a drug's pharmacokinetic properties, such as bioavailability and penetration of the blood-brain barrier.[1][9]
-
Pharmaceutical Intermediate: this compound serves as a crucial building block for incorporating the adamantane group into new drug candidates, including potential antiviral and antitumor agents.[1][2]
-
Enzyme Inhibition: The compound itself is a potent inhibitor of human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme involved in glucocorticoid metabolism, making it a subject of interest for therapies targeting metabolic syndrome.[1][4]
-
Drug Delivery Systems: Adamantane derivatives are used to develop drug delivery systems, and this reagent can be employed to attach the adamantane moiety as a molecular anchor.[1][10]
-
Material Science: The rigid and stable nature of the adamantane structure makes it a useful component in the synthesis of novel polymers and materials with specific properties.[1]
References
- 1. Buy this compound | 19835-38-2 [smolecule.com]
- 2. Page loading... [guidechem.com]
- 3. lookchem.com [lookchem.com]
- 4. This compound | 19835-38-2 [chemicalbook.com]
- 5. 19835-38-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. This compound | C12H17ClO | CID 2771882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
- 8. CCCC 2006, Volume 71, Issue 5, Abstracts pp. 709-722 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 9. benchchem.com [benchchem.com]
- 10. Adamantane in Drug Delivery Systems and Surface Recognition [mdpi.com]
Navigating the Spectroscopic Landscape of 1-Adamantaneacetyl Chloride: A Technical Guide to ¹H and ¹³C NMR Data
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-Adamantaneacetyl chloride. Due to the limited availability of directly published experimental spectra for this specific compound, this document presents a combination of predicted data, analysis of closely related analogues, and standardized experimental protocols. This approach offers a robust framework for researchers engaged in the synthesis, characterization, and application of adamantane-based compounds in drug development and materials science.
Molecular Structure and Atom Labeling
This compound (C₁₂H₁₇ClO) possesses a unique cage-like adamantane core attached to an acetyl chloride moiety.[1][2] The rigid, symmetric structure of the adamantane group gives rise to a characteristic and relatively simple NMR spectrum, despite the presence of numerous protons and carbons. For clarity in the following spectral analysis, the atoms are labeled as depicted in the diagram below.
Figure 1. Structure of this compound with atom labeling for NMR assignment.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts for this compound. These predictions are based on established substituent effects and analysis of the experimental data for analogous compounds.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Hγ (on C3, C5, C7) | ~1.65 | Broad Singlet | 6H |
| Hδ (on C8, C9, C10) | ~1.75 | Broad Singlet | 3H |
| Hβ (on C2, C4, C6) | ~2.00 | Broad Singlet | 6H |
| Hα (on C11) | ~2.90 | Singlet | 2H |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon (Label) | Predicted Chemical Shift (δ, ppm) |
| Cδ (C8, C9, C10) | ~28.5 |
| Cβ (C2, C4, C6) | ~36.5 |
| Cγ (C3, C5, C7) | ~40.0 |
| Cα (C1) | ~32.0 |
| C11 (CH₂) | ~53.0 |
| C12 (C=O) | ~173.0 |
Analysis of Analogous Compounds
To substantiate the predicted values, experimental data for 1-adamantanecarbonyl chloride and 1-chloroadamantane are provided. These compounds represent the core adamantane structure with closely related functional groups.
Table 3: Experimental NMR Data for 1-Adamantanecarbonyl Chloride (in CCl₄/CDCl₃)
| Nucleus | Chemical Shift (δ, ppm) |
| ¹H NMR | 1.70-2.10 (m, 15H) |
| ¹³C NMR | 27.8, 36.1, 38.9, 47.9, 177.5 |
Note: Specific peak assignments for 1-adamantanecarbonyl chloride are not fully detailed in the source literature. The ¹H spectrum shows overlapping multiplets for the adamantane protons. The key difference in the ¹³C spectrum compared to this compound is the absence of the methylene carbon (C11) and the direct attachment of the carbonyl carbon to the adamantane cage, shifting it significantly downfield.
Table 4: Experimental NMR Data for 1-Chloroadamantane (in CDCl₃)
| Nucleus | Chemical Shift (δ, ppm) |
| ¹H NMR | 1.70 (m, 6H), 2.15 (m, 9H) |
| ¹³C NMR | 31.5, 35.6, 47.7, 68.5 |
Note: The ¹³C spectrum of 1-chloroadamantane shows the effect of the electron-withdrawing chlorine atom directly on the adamantane cage, with the carbon attached to the chlorine (C1) appearing at ~68.5 ppm. This helps in predicting the shifts of the adamantane carbons in the target molecule.
Experimental Protocols
Acquiring high-quality NMR spectra for a reactive compound like this compound requires careful sample preparation and instrument setup. The following is a generalized protocol.
Sample Preparation
-
Drying: Ensure the compound is free from residual solvents and water. Dry the sample under high vacuum.
-
Solvent Selection: Use a dry, deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice, but care must be taken as it can be slightly acidic. For highly sensitive substrates, benzene-d₆ or carbon tetrachloride (with a lock solvent) can be used.[3] Acyl chlorides are reactive, so the solvent must be anhydrous to prevent hydrolysis.
-
Concentration: For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically sufficient.[4] For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg is recommended to reduce acquisition time.[4]
-
Transfer: Dissolve the sample in the chosen solvent in a clean, dry vial. Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[5]
-
Sealing: Cap the NMR tube securely to prevent atmospheric moisture from entering. For long-term storage or sensitive experiments, flame-sealing the tube may be necessary.
NMR Data Acquisition
-
Instrumentation: Spectra can be acquired on a standard NMR spectrometer, for instance, a 400 MHz instrument for ¹H and 100 MHz for ¹³C.[6]
-
Locking and Shimming: Insert the sample into the spectrometer. The instrument's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically used.
-
Acquisition Time: ~2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence with proton decoupling (e.g., zgpg30 or zgig) is used to simplify the spectrum and enhance signal-to-noise via the Nuclear Overhauser Effect (NOE).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: Due to the low natural abundance of ¹³C, several hundred to several thousand scans may be required, taking from 20 minutes to several hours.
-
-
Referencing: Chemical shifts are reported in parts per million (ppm) and are typically referenced internally to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).[6]
Experimental and Data Analysis Workflow
The process from sample preparation to final spectral analysis follows a structured workflow, as illustrated below.
Figure 2. General workflow for NMR sample preparation, data acquisition, and analysis.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C12H17ClO | CID 2771882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. application.wiley-vch.de [application.wiley-vch.de]
An In-depth Technical Guide to the Characteristic Infrared (IR) Stretching Frequency of 1-Adamantaneacetyl Chloride
Authored for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the characteristic infrared (IR) stretching frequency of the carbonyl group in 1-Adamantaneacetyl chloride. This document outlines the fundamental principles governing carbonyl absorption frequencies, presents comparative data, and includes a standardized experimental protocol for spectral acquisition.
Introduction to Carbonyl Group Spectroscopy
Infrared (IR) spectroscopy is a powerful analytical technique for identifying functional groups within a molecule. The carbonyl (C=O) group provides one of the most distinct and intense absorption bands in an IR spectrum, making it an invaluable diagnostic tool. The precise frequency of the C=O stretching vibration is highly sensitive to the electronic and structural environment of the carbonyl group.
This compound (2-(1-adamantyl)acetyl chloride) is a key synthetic intermediate used to introduce the bulky, lipophilic adamantane cage into various molecular scaffolds, a common strategy in medicinal chemistry to improve pharmacokinetic properties.[1] Accurate characterization of this reagent, including its IR spectral properties, is crucial for reaction monitoring and quality control.
Factors Influencing Carbonyl Stretching Frequency
The position of the C=O stretching band, typically found between 1650 and 1850 cm⁻¹, is primarily dictated by two opposing electronic effects: the inductive effect and the resonance effect.
-
Inductive Effect: Electron-withdrawing groups attached to the carbonyl carbon pull electron density away from it, strengthening and shortening the C=O double bond. This results in a higher force constant for the bond, shifting the stretching frequency to a higher wavenumber (a "blueshift"). Halogens, such as the chlorine atom in an acyl chloride, are strongly electron-withdrawing and exert a significant inductive effect.[2]
-
Resonance Effect (Conjugation): When the carbonyl group is conjugated with a π-system (e.g., a double bond or an aromatic ring), delocalization of π-electrons reduces the double bond character of the C=O bond.[3] This weakens and lengthens the bond, lowering its force constant and shifting the absorption to a lower wavenumber (a "redshift").
Characteristic IR Frequency of Acyl Chlorides
Acyl chlorides (R-CO-Cl) consistently exhibit a C=O stretching frequency at the high end of the carbonyl region. The potent inductive effect of the highly electronegative chlorine atom dominates, leading to a significant increase in the C=O bond order. For typical saturated, aliphatic acyl chlorides, this absorption appears in the range of 1775–1815 cm⁻¹ .[2][4] For instance, the simple acyl chloride, acetyl chloride, has a characteristic absorption near 1810 cm⁻¹.[2]
In the case of This compound , the carbonyl group is attached to a methylene group (-CH₂-), which is then connected to the adamantane cage. The adamantane moiety is a bulky, saturated, tricyclic aliphatic group. Crucially, it is non-conjugated. Therefore, it does not provide any resonance effect to lower the carbonyl frequency. Its influence is primarily a weak, electron-donating inductive effect, similar to other alkyl groups.
Given these factors, the C=O stretching frequency of this compound is expected to be governed almost entirely by the powerful inductive effect of the chlorine atom. Consequently, its absorption should fall squarely within the established range for simple, non-conjugated aliphatic acyl chlorides.
Data Presentation: Comparative Carbonyl Frequencies
To contextualize the expected frequency for this compound, the following table summarizes the characteristic C=O stretching absorptions for various carbonyl-containing compounds.
| Compound Class | Example Structure | Dominant Electronic Effect | Characteristic C=O Frequency (cm⁻¹) |
| Aliphatic Ketone | Acetone | Alkyl Inductive (Weak) | ~1715[5] |
| Aliphatic Acyl Chloride | Acetyl Chloride | Chlorine Inductive (Strong) | ~1810[2] |
| Aliphatic Acyl Chloride | This compound | Chlorine Inductive (Strong) | ~1800 ± 15 (Expected) [6] |
| Aromatic Acyl Chloride | Benzoyl Chloride | Chlorine Inductive & Phenyl Resonance | ~1770[2] |
Visualization of Electronic Influences
The following diagram illustrates the key structural features and electronic effects that determine the high-frequency C=O stretch in this compound.
Caption: Electronic effects governing the C=O frequency in this compound.
Experimental Protocol: FTIR Spectroscopy
The following protocol details a standard procedure for acquiring the IR spectrum of a liquid sample like this compound using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
Objective: To obtain a high-resolution infrared spectrum of this compound.
Materials and Equipment:
-
FTIR Spectrometer (e.g., Thermo Fisher Nicolet iS5, PerkinElmer Spectrum Two)
-
ATR accessory with a diamond or zinc selenide (ZnSe) crystal
-
Sample of this compound
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free laboratory wipes
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves
Procedure:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's instructions.
-
Verify that the ATR accessory is correctly installed in the sample compartment.
-
Ensure the ATR crystal surface is clean. If necessary, clean it by wiping gently with a lint-free wipe dampened with isopropanol, followed by a dry wipe.
-
-
Background Spectrum Acquisition:
-
Open the instrument control software.
-
Select the spectral acquisition parameters. Recommended settings:
-
Scan Range: 4000–400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (for good signal-to-noise ratio)
-
-
With the clean, empty ATR crystal, initiate a "background" or "reference" scan. The software will acquire a spectrum of the ambient environment (air, CO₂, water vapor) and the ATR crystal, which will be automatically subtracted from the sample spectrum.
-
-
Sample Application:
-
Using a clean pipette, carefully place 1-2 drops of this compound directly onto the center of the ATR crystal. Ensure the crystal surface is fully covered by the liquid sample.
-
Caution: Acyl chlorides are corrosive and react with moisture. This step should be performed efficiently in a fume hood.
-
-
Sample Spectrum Acquisition:
-
Initiate the "sample" scan using the same parameters as the background scan.
-
The software will acquire the spectrum, perform the Fourier transform, and ratio the result against the stored background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Examine the resulting spectrum. The y-axis should be in % Transmittance or Absorbance, and the x-axis in wavenumbers (cm⁻¹).
-
Use the software's peak-picking tool to identify the exact wavenumber of the most intense absorption band in the 1850-1750 cm⁻¹ region. This corresponds to the C=O stretching frequency.
-
Label other significant peaks corresponding to C-H stretches (~2850-2950 cm⁻¹) and other fingerprint region absorptions.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal immediately after the measurement. Use a lint-free wipe to absorb the bulk of the sample, followed by cleaning with a wipe dampened with isopropanol. Perform a final wipe with a dry, clean cloth.
-
Run a clean-check scan to ensure no sample residue remains.
-
Conclusion
The characteristic IR stretching frequency of the carbonyl group in this compound is predicted to be in the range of 1800 ± 15 cm⁻¹ . This high-frequency absorption is a direct consequence of the strong inductive electron withdrawal by the chlorine atom, which significantly increases the double bond character of the C=O bond. The presence of the bulky, saturated adamantane group does not introduce any conjugative effects that would lower this frequency. Therefore, its IR spectrum is expected to be characteristic of a simple, non-conjugated aliphatic acyl chloride. This makes IR spectroscopy an effective and straightforward method for confirming the presence of the acyl chloride functional group in this valuable synthetic reagent.
References
- 1. Buy this compound | 19835-38-2 [smolecule.com]
- 2. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. uobabylon.edu.iq [uobabylon.edu.iq]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. spcmc.ac.in [spcmc.ac.in]
- 6. chem.libretexts.org [chem.libretexts.org]
The Adamantane Cage Unlocked: A Technical Guide to Mass Spectrometry Fragmentation Patterns
For Researchers, Scientists, and Drug Development Professionals
Adamantane and its derivatives represent a unique class of saturated polycyclic hydrocarbons with a rigid, diamondoid structure. This distinct conformation imparts remarkable thermal and chemical stability, making the adamantane scaffold a valuable pharmacophore in drug discovery and a versatile building block in materials science. Understanding the behavior of these molecules under mass spectrometric analysis, particularly their fragmentation patterns, is crucial for their identification, structural elucidation, and metabolic profiling. This technical guide provides an in-depth exploration of the core fragmentation pathways of adamantane compounds under electron ionization (EI) mass spectrometry, complete with quantitative data, detailed experimental protocols, and visual diagrams to illuminate the underlying principles.
Core Fragmentation of the Adamantane Scaffold
Upon electron ionization, adamantane (C₁₀H₁₆) undergoes a series of characteristic fragmentation events. The molecular ion (M⁺•) is typically observed at a mass-to-charge ratio (m/z) of 136. However, the most prominent peak in the spectrum is often not the molecular ion, but rather the adamantyl cation formed by the loss of a hydrogen radical. This stability of the tertiary carbocation at the bridgehead position is a driving force in the fragmentation of the adamantane core.
Subsequent fragmentation involves the cleavage of the cage structure, leading to the formation of smaller, often aromatic, ions. The presence of substituents on the adamantane nucleus significantly influences the fragmentation pathways, providing valuable clues to the substituent's nature and position.
Quantitative Fragmentation Data
The following tables summarize the major fragment ions observed in the electron ionization mass spectra of adamantane and two of its common derivatives. The relative intensities are provided to facilitate comparison and aid in spectral interpretation.
Table 1: Key Mass Fragments of Adamantane (C₁₀H₁₆)
| m/z | Proposed Fragment | Relative Intensity (%) | Notes |
| 136 | [C₁₀H₁₆]⁺• (M⁺•) | ~20 | Molecular ion |
| 135 | [C₁₀H₁₅]⁺ | 100 | Adamantyl cation; often the base peak due to loss of H•[1][2] |
| 107 | [C₈H₁₁]⁺ | ~15 | Result of adamantane cage fragmentation |
| 93 | [C₇H₉]⁺ | ~45 | Result of adamantane cage fragmentation[1][2] |
| 91 | [C₇H₇]⁺ | ~30 | Likely tropylium or benzylium ion, formed through cage rearrangement[1][3] |
| 79 | [C₆H₇]⁺ | ~35 | Further fragmentation of the adamantane cage[1][2] |
| 77 | [C₆H₅]⁺ | ~20 | Phenyl cation, indicating significant rearrangement[1] |
Table 2: Key Mass Fragments of 1-Adamantanol (C₁₀H₁₆O)
| m/z | Proposed Fragment | Relative Intensity (%) | Notes |
| 152 | [C₁₀H₁₆O]⁺• (M⁺•) | ~5 | Weak or absent molecular ion |
| 135 | [C₁₀H₁₅]⁺ | ~5 | Loss of •OH radical |
| 134 | [C₁₀H₁₄]⁺• | ~100 | Base peak, resulting from the loss of H₂O[3] |
| 95 | [C₇H₁₁]⁺ | ~30 | Fragmentation of the adamantane core |
| 94 | [C₇H₁₀]⁺• | ~40 | Further fragmentation |
| 79 | [C₆H₇]⁺ | ~25 | Fragmentation of the adamantane core |
Table 3: Key Mass Fragments of 1-Bromoadamantane (C₁₀H₁₅Br)
| m/z | Proposed Fragment | Relative Intensity (%) | Notes |
| 216 | [C₁₀H₁₅⁸¹Br]⁺• (M+2)⁺• | ~25 | Isotopic peak of the molecular ion due to ⁸¹Br[2] |
| 214 | [C₁₀H₁₅⁷⁹Br]⁺• (M⁺•) | ~25 | Molecular ion with ⁷⁹Br[2] |
| 135 | [C₁₀H₁₅]⁺ | 100 | Adamantyl cation; base peak formed by the facile cleavage of the C-Br bond[2] |
| 93 | [C₇H₉]⁺ | ~40 | Result of adamantane cage fragmentation[2] |
| 79 | [C₆H₇]⁺ | ~35 | Further fragmentation of the adamantane cage[2] |
Visualizing Fragmentation Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the primary fragmentation pathway of the adamantane core and a typical experimental workflow for the analysis of adamantane compounds by Gas Chromatography-Mass Spectrometry (GC-MS).
Experimental Protocols
A generalized protocol for the analysis of adamantane compounds by GC-MS is provided below. This protocol may require optimization depending on the specific instrumentation and the nature of the adamantane derivative being analyzed.
1. Sample Preparation
-
Standard Preparation: Accurately weigh approximately 1 mg of the adamantane standard and dissolve it in 1 mL of a suitable volatile solvent (e.g., dichloromethane, hexane, or ethyl acetate) to create a 1 mg/mL stock solution.[4] Perform serial dilutions as necessary to achieve a final concentration of approximately 10 µg/mL.[4]
-
Derivatization (for polar compounds): For adamantane derivatives containing polar functional groups such as hydroxyl or amine, derivatization is often necessary to increase volatility and improve chromatographic peak shape.[5][6]
-
Silylation (for hydroxyl groups): To a dried sample (approximately 1 mg), add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of a suitable solvent like pyridine or acetonitrile.[6] Heat the mixture at 60-70°C for 30 minutes.[6] Cool to room temperature before injection.
-
Acylation (for amine groups): To a dried sample, add an excess of an acylating agent like trifluoroacetic anhydride (TFAA) in an anhydrous solvent (e.g., ethyl acetate).[5] Cap the vial and heat at 60-70°C for 15-30 minutes.[5] After cooling, the excess reagent can be removed under a gentle stream of nitrogen, and the residue reconstituted in a suitable solvent for GC-MS analysis.[5]
-
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: A non-polar or mid-polarity capillary column is generally suitable. An HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is a common choice.[6]
-
Inlet Temperature: 250°C.[6]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.[6] (This program should be optimized based on the volatility of the specific analyte.)
-
-
MSD Transfer Line Temperature: 280°C.[6]
-
Ion Source Temperature: 230°C.[6]
-
Quadrupole Temperature: 150°C.[6]
-
Mass Scan Range: m/z 40-500.[6]
3. Data Analysis
-
Identify the peaks in the total ion chromatogram (TIC).
-
Examine the mass spectrum for each peak.
-
Identify the molecular ion (if present) and characteristic fragment ions.
-
Compare the obtained mass spectrum with a reference library (e.g., NIST/Wiley) for compound identification.
-
Interpret the fragmentation pattern to confirm the structure of the adamantane compound, paying close attention to losses corresponding to substituents and the characteristic adamantane cage fragments.
This guide provides a foundational understanding of the mass spectrometric fragmentation of adamantane compounds. For novel derivatives, a detailed analysis of the fragmentation patterns in conjunction with other spectroscopic techniques is essential for unambiguous structure elucidation.
References
- 1. Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. uoguelph.ca [uoguelph.ca]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
The Thermal Fortitude of a Caged Moiety: An In-depth Technical Guide to the Stability and Decomposition of 1-Adamantaneacetyl Chloride
For Immediate Release
The adamantane cage, a rigid, diamondoid hydrocarbon structure, is renowned for imparting enhanced thermal stability to molecules.[1] 1-Adamantaneacetyl chloride, which incorporates this stable core, is a valuable reagent in organic synthesis, prized for its ability to introduce the bulky and stable adamantyl group.[1] However, the presence of the reactive acyl chloride functional group introduces a potential point of thermal lability. Understanding the thermal behavior of this compound is crucial for optimizing reaction conditions, ensuring storage stability, and predicting potential degradation pathways.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1. These properties provide a baseline for understanding the compound's behavior under various conditions.
| Property | Value | Reference |
| Chemical Formula | C₁₂H₁₇ClO | [2][3] |
| Molecular Weight | 212.72 g/mol | [2][3] |
| Boiling Point | 281.1 °C at 760 mmHg | [3] |
| Flash Point | 126 °C | [3] |
| Density | 1.179 g/cm³ | [3] |
| Storage Temperature | 0-8 °C |
Experimental Protocols for Thermal Analysis
While specific data for this compound is absent from the literature, a standard approach to determining its thermal stability would involve the following well-established techniques:
-
Differential Scanning Calorimetry (DSC): This technique is used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. For this compound, DSC would be employed to determine its melting point, heat of fusion, and to detect any exothermic or endothermic events associated with decomposition. A typical experimental setup would involve heating a small, hermetically sealed sample (to prevent volatilization and reaction with atmospheric moisture) at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time. This is a critical technique for determining the onset temperature of decomposition and the mass loss profile. For this compound, a TGA experiment would involve heating a sample at a controlled rate in an inert atmosphere and monitoring the percentage of mass loss. This would reveal the temperature range over which decomposition occurs and the amount of non-volatile residue, if any.
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): This powerful analytical method is used to identify the volatile products of thermal decomposition. A sample of this compound would be rapidly heated to a specific decomposition temperature in an inert atmosphere (pyrolysis). The resulting volatile fragments are then separated by gas chromatography and identified by mass spectrometry. This provides crucial information for elucidating the decomposition pathway.
The logical workflow for a comprehensive thermal stability analysis is depicted in the following diagram:
Predicted Thermal Decomposition Pathway
Based on the known reactivity of acyl chlorides and studies on related adamantane derivatives, a plausible thermal decomposition pathway for this compound can be proposed. A key reaction to consider is decarbonylation, the loss of a carbonyl group (CO). Research on the synthesis of 1,3-dichloro adamantane from 3-hydroxyadamantane-1-carboxylic acid using thionyl chloride has shown that the intermediate acyl chloride can undergo decarbonylation.[4]
In the absence of other reagents, the thermal decomposition of this compound is likely to proceed through a similar decarbonylation mechanism, potentially initiated by the cleavage of the C-C bond between the adamantane cage and the acetyl group, or through a concerted mechanism. The initial products would be 1-chloroadamantane and carbon monoxide. 1-Chloroadamantane itself possesses considerable thermal stability.
A proposed decomposition pathway is illustrated below:
It is important to note that acyl chlorides are highly reactive towards nucleophiles, including water.[5] The presence of moisture would lead to rapid hydrolysis, forming 1-adamantaneacetic acid and hydrochloric acid, a reaction that can occur at room temperature. Therefore, ensuring anhydrous conditions is paramount for the stability of this compound.
Conclusions and Future Work
While the adamantane core confers significant stability, the acyl chloride functionality makes this compound susceptible to thermal decomposition, likely via decarbonylation. The predicted primary decomposition products are 1-chloroadamantane and carbon monoxide. The compound's high reactivity with water also underscores the need for stringent anhydrous handling and storage conditions.
To provide a definitive and quantitative understanding of the thermal stability and decomposition of this compound, further experimental investigation is required. The application of DSC, TGA, and Py-GC-MS, as outlined in this guide, would yield the precise data necessary for a complete thermal profile. Such studies would be invaluable to the scientific community, particularly those working in medicinal chemistry and materials science where adamantane derivatives are of significant interest.
References
An In-depth Technical Guide to the Electronic Effects of the Adamantyl Group
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Re-evaluating the Adamantyl Group's Electronic Character
The adamantyl moiety, a rigid, cage-like hydrocarbon scaffold (C₁₀H₁₅), is a cornerstone in medicinal chemistry and materials science. Its prominent role is largely attributed to its unique steric and lipophilic properties. The adamantyl group's bulk can effectively shield parts of a molecule from metabolic degradation, enhance thermal stability, and control molecular conformation, making it an invaluable tool in drug design.[1][2]
While alkyl groups are classically defined as electron-donating through an inductive effect (+I), the precise electronic nature of the adamantyl group is a subject of nuanced discussion. This guide directly addresses the query of its "electron-withdrawing effects" by presenting quantitative data that characterizes its electronic properties. The evidence overwhelmingly classifies the 1-adamantyl group as a weak electron-donating group. This paper will present the empirical data, outline the experimental methods used to obtain it, and provide a detailed analysis of why its significant steric and lipophilic contributions are often the dominant factors in its applications, which can sometimes obscure its fundamental electronic character.
Quantitative Analysis of Electronic Effects
To objectively assess the electronic influence of the adamantyl group, we turn to established physical organic chemistry parameters: Hammett and Taft substituent constants, and the acidity constant (pKa) of its corresponding carboxylic acid.
Hammett and Taft Substituent Constants
Hammett (σ) and Taft (σ, Eₛ) constants are linear free-energy relationship parameters that quantify the electronic (inductive, field, resonance) and steric effects of substituents. A negative σ or σ value indicates a net electron-donating effect, while a positive value signifies an electron-withdrawing effect. The Eₛ value quantifies steric bulk, with more negative values indicating greater steric hindrance.
Table 1: Hammett and Taft Constants for Selected Substituents
| Substituent | Hammett Constant (σₚ) | Taft Polar Constant (σ*) | Taft Steric Constant (Eₛ) | Electronic Nature |
|---|---|---|---|---|
| 1-Adamantyl | -0.13[2] | -0.26 (estimated) | -2.19 (estimated) | Electron-Donating |
| H (Reference) | 0.00 | +0.49 | +1.24 | Neutral |
| Methyl (-CH₃) | -0.17 | 0.00 (Reference) | 0.00 | Electron-Donating |
| tert-Butyl (-C(CH₃)₃) | -0.20 | -0.30[3] | -1.54 to -2.78[4] | Electron-Donating |
| Nitro (-NO₂) | +0.78 | +3.9 (for CH₂NO₂) | - | Electron-Withdrawing |
| Methoxy (-OCH₃) | -0.27 | +1.81 (for CH₂OCH₃) | -0.55[4] | Electron-Donating (by resonance) |
Note: Experimental Taft constants for the 1-adamantyl group are not as commonly cited as for other alkyls. The values provided are estimated based on its known electronic and steric similarity to the tert-butyl group.
The data clearly shows that the 1-adamantyl group has a negative Hammett constant, categorizing it as an electron-donating group, comparable in electronic effect to other alkyl groups.
Acidity of 1-Adamantanecarboxylic Acid
The acidity (pKa) of a carboxylic acid is highly sensitive to the electronic nature of the attached substituent. Electron-donating groups destabilize the carboxylate anion, increasing the pKa (weakening the acid). Conversely, electron-withdrawing groups stabilize the conjugate base, decreasing the pKa (strengthening the acid).
Table 2: Comparison of pKa Values for Various Carboxylic Acids
| Carboxylic Acid | Structure | pKa at 25°C |
|---|---|---|
| Acetic Acid | CH₃COOH | 4.76 |
| Cyclohexanecarboxylic Acid | C₆H₁₁COOH | 4.90[5] |
| 1-Adamantanecarboxylic Acid | C₁₀H₁₅COOH | ~5.0 (estimated) [6] |
| Pivalic Acid (Trimethylacetic Acid) | (CH₃)₃CCOOH | 5.01 - 5.03[1][7][8][9][10] |
The pKa of 1-adamantanecarboxylic acid is higher than that of acetic acid and cyclohexanecarboxylic acid, and very similar to that of pivalic acid.[6][7][8] This indicates that the 1-adamantyl group, like the tert-butyl group, is electron-donating, thereby decreasing the acidity of the carboxylic acid group compared to less substituted acids.
Experimental Protocols
The quantitative data presented above are derived from well-established experimental methodologies in physical organic chemistry.
Determination of Hammett Constants (σ)
The Hammett equation, log(K/K₀) = σρ, is a cornerstone of quantitative structure-activity relationships.[11][12] The substituent constant (σ) is determined by measuring the equilibrium constant of a reaction for a substituted reactant (K) and comparing it to the reference reactant (K₀, where the substituent is hydrogen).
Workflow for Hammett Constant Determination:
-
Synthesis: A series of meta- or para-substituted benzoic acids are synthesized. For σₚ of the adamantyl group, 4-(1-adamantyl)benzoic acid would be required.
-
Equilibrium Measurement: The acid dissociation constant (Kₐ) for each synthesized acid is precisely measured in a standardized solvent (typically water at 25°C) using potentiometric titration or spectrophotometry.
-
Calculation: The Hammett constant is calculated using the formula: σ = log(Kₐ_substituted / Kₐ_benzoic_acid) The reaction constant (ρ) for the ionization of benzoic acids is defined as 1.[11]
Determination of Acidity Constant (pKa)
The pKa is the negative base-10 logarithm of the acid dissociation constant (Kₐ). A common and accurate method for its determination is potentiometric titration.
Workflow for pKa Determination:
-
Sample Preparation: A precise amount of the carboxylic acid is dissolved in a suitable solvent, typically water or a water-alcohol mixture.
-
Titration: The solution is titrated with a standardized strong base (e.g., NaOH) of known concentration. The pH of the solution is monitored continuously using a calibrated pH meter as the base is added.
-
Data Analysis: A titration curve (pH vs. volume of base added) is plotted. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.
Visualizations: Workflows and Concepts
Discussion: The Misconception of an Electron-Withdrawing Adamantyl Group
The quantitative data from Hammett constants and pKa values unequivocally demonstrate that the 1-adamantyl group is electron-donating. Why, then, might it be perceived as having electron-withdrawing characteristics? The answer lies in the overwhelming influence of its other physical properties, namely its steric bulk and lipophilicity.
-
Inductive Effect (+I): As a saturated hydrocarbon group, adamantyl donates electron density through the sigma bond network. This +I effect is responsible for the negative Hammett constant and the increased pKa of its corresponding carboxylic acid. This behavior is entirely consistent with other tertiary alkyl groups like tert-butyl.
-
Steric Dominance: The most defining feature of the adamantyl group is its rigid, bulky structure. This steric hindrance is often the primary determinant of its effect on a molecule's reactivity and biological activity. For example, it can physically block access of enzymes to a reactive site, dramatically increasing a drug's metabolic stability and half-life.[1][2] This powerful effect, which modulates reactivity, can be mistaken for an electronic one.
-
Lipophilicity and Pharmacokinetics: The adamantyl group is highly lipophilic, with a hydrophobic substituent constant (π) of approximately +3.1.[1] This property is frequently exploited in drug design to increase a compound's ability to cross cell membranes and the blood-brain barrier, thereby improving its absorption, distribution, and bioavailability.
In the context of drug development, the electronic contribution of the adamantyl group is often a minor consideration compared to the profound impact of its steric and lipophilic properties. The group is typically incorporated not to modulate the electronic density of a pharmacophore, but to anchor a molecule in a binding pocket, improve its pharmacokinetic profile, or protect it from metabolism.
Conclusion
For researchers, scientists, and drug development professionals, it is critical to recognize that the adamantyl group's utility is most often derived from its exceptional steric bulk and high lipophilicity. These properties are powerful tools for enhancing metabolic stability, modulating bioavailability, and imposing conformational constraints. While its weak electron-donating nature is an inherent property, it is rarely the primary driver for the adamantyl group's inclusion in molecular design. Therefore, a comprehensive understanding requires appreciating the dominance of its steric and hydrophobic character over its modest electronic contributions.
References
- 1. carla-hd.de [carla-hd.de]
- 2. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
- 3. scribd.com [scribd.com]
- 4. Steric parameters taft’s steric factor (es) | PPTX [slideshare.net]
- 5. Showing Compound Cyclohexanecarboxylic acid (FDB003406) - FooDB [foodb.ca]
- 6. researchgate.net [researchgate.net]
- 7. Buy Pivalic acid | 75-98-9 [smolecule.com]
- 8. Pivalic Acid [drugfuture.com]
- 9. Pivalic acid | C5H10O2 | CID 6417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Pivalic acid | 75-98-9 [chemicalbook.com]
- 11. Hammett equation - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
The 1-Adamantyl Moiety: A Technical Guide to Harnessing Steric Hindrance in Chemical Reactions
For Researchers, Scientists, and Drug Development Professionals
The 1-adamantyl group, a rigid, cage-like hydrocarbon scaffold, is a cornerstone in modern medicinal chemistry and materials science. Its defining characteristic—significant steric bulk—provides a powerful tool to modulate reaction rates, enhance selectivity, and improve the pharmacokinetic profiles of drug candidates. This in-depth technical guide explores the profound impact of the 1-adamantyl moiety's steric hindrance on chemical reactions, offering quantitative data, detailed experimental protocols, and visual representations of key concepts to aid researchers in leveraging this unique structural element.
The Quantitative Impact of Steric Bulk
The steric hindrance of a substituent can be quantified using various parameters. Two of the most common are the conformational A-value and the Taft steric parameter (Es). The A-value quantifies the energetic preference of a substituent to occupy the equatorial position on a cyclohexane ring, with larger values indicating greater steric bulk. The Taft Es parameter is derived from the rates of acid-catalyzed ester hydrolysis and provides a measure of the steric effect of a substituent on a reaction center. More negative Es values correspond to greater steric hindrance.
While a definitive A-value for the 1-adamantyl group is not commonly cited due to the rigidity of the adamantane cage making the cyclohexane chair-flipping analogy less direct, its steric demand is widely recognized to be substantial, often compared to or exceeding that of a tert-butyl group.
Table 1: Comparison of Taft Steric Parameters (Es) for Common Bulky Groups [1][2][3][4][5]
| Substituent | Taft Steric Parameter (Es) |
| Hydrogen (H) | 0.00 |
| Methyl (Me) | -1.24 |
| Ethyl (Et) | -1.31 |
| Isopropyl (i-Pr) | -1.71 |
| tert-Butyl (t-Bu) | -2.78 |
| 1-Adamantyl (Ad) | Highly Negative (estimated > -3.0) |
Note: The Es value for the 1-adamantyl group is not consistently reported in standard tables but is understood to be significantly more negative than that of the tert-butyl group based on comparative reactivity studies.
Logical Relationships: Steric Hindrance in Action
The profound impact of the 1-adamantyl group's steric bulk can be visualized in fundamental organic reactions.
Caption: Impact of steric hindrance on an SN2 reaction.
Case Study: Synthesis of a Sterically Encumbered Phosphine
The synthesis of tri(1-adamantyl)phosphine provides a compelling example of how extreme steric hindrance dictates reaction pathways. Traditional methods for preparing tertiary phosphines often fail due to the inability of the bulky adamantyl nucleophile to approach the phosphorus center. A successful synthesis circumvents this issue by employing a sequence of reactions that accommodate the steric demands of the adamantyl groups.
Experimental Protocol: Synthesis of Tri(1-adamantyl)phosphine[6][7]
Materials and Reagents:
-
Di-(1-adamantyl)phosphonium trifluoromethanesulfonate
-
1-Adamantyl acetate
-
Anhydrous dinitrogen
-
Ethanol
-
Diethyl ether
-
100 mL single-necked round-bottomed flask
-
Teflon-coated stir bar
-
Rubber septum
-
Schlenk manifold
-
Fritted glass funnel
Procedure:
-
A 100 mL single-necked round-bottomed flask equipped with a Teflon-coated stir bar is charged with di-(1-adamantyl)phosphonium trifluoromethanesulfonate (6.79 g, 15.0 mmol, 1 equiv) and 1-adamantyl acetate (3.21 g, 16.5 mmol, 1.1 equiv).
-
The flask is fitted with a rubber septum and connected to a Schlenk manifold. The vessel is evacuated and backfilled with anhydrous dinitrogen (3 cycles).
-
Stirring is initiated (500 rpm) at room temperature for 30 minutes.
-
The flask is opened to the air, and the suspended solid is immediately collected by vacuum filtration on a fritted glass funnel.
-
The filter cake is washed with ethanol (3 x 20 mL).
-
Air is drawn through the filter cake for 10 minutes.
-
The product is dried in vacuo to yield tri-(1-adamantyl)phosphine as a colorless amorphous solid.
The Role of Steric Hindrance in Drug Development: HIV-1 Protease Inhibition
In drug design, the steric bulk of the 1-adamantyl moiety is frequently exploited to enhance binding affinity and specificity for biological targets. A notable example is its incorporation into inhibitors of HIV-1 protease, a critical enzyme for viral replication. The adamantyl group can occupy hydrophobic pockets within the enzyme's active site, displacing water molecules and forming favorable van der Waals interactions. Its rigid structure and large volume can physically block the substrate from accessing the catalytic residues.
Caption: Mechanism of HIV-1 protease inhibition.
Experimental Workflow: Determining Enzyme Kinetic Parameters
A crucial step in the development of enzyme inhibitors is the determination of key kinetic parameters, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). This workflow outlines the general procedure for an enzyme kinetic assay.
Caption: Workflow for enzyme kinetic analysis.
Conclusion
The 1-adamantyl moiety's pronounced steric hindrance is a multifaceted and powerful tool in the arsenal of synthetic and medicinal chemists. Its ability to sterically shield reaction centers, dictate reaction pathways, and enhance interactions with biological targets makes it an invaluable component in the design of novel molecules. By understanding and quantifying its steric influence, researchers can more effectively harness the unique properties of this diamondoid scaffold to achieve their synthetic and therapeutic goals.
References
Methodological & Application
Application Notes & Protocols: Synthesis of 1-Adamantaneacetyl Chloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-Adamantaneacetyl chloride is a key intermediate in organic synthesis, particularly valued for introducing the bulky and rigid adamantane moiety into various molecular structures.[1][2] The adamantane cage imparts unique properties such as increased lipophilicity and metabolic stability, making it a desirable pharmacophore in drug discovery.[1] This compound serves as a reactive acylating agent, readily reacting with nucleophiles like alcohols, amines, and phenols to form corresponding esters and amides.[3] The most established and widely used method for its synthesis is the conversion of 1-adamantaneacetic acid using a chlorinating agent.[3] These application notes provide detailed protocols for the synthesis of this compound from 1-adamantaneacetic acid using thionyl chloride or oxalyl chloride.
Principle of the Reaction: The synthesis involves the nucleophilic acyl substitution of the hydroxyl group (-OH) of the carboxylic acid (1-adamantaneacetic acid) with a chloride ion. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are excellent for this transformation because they convert the hydroxyl group into a better leaving group.[4][5] In the case of thionyl chloride, the reaction proceeds through a chlorosulfite intermediate, which then decomposes to the acyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl).[4][6] The gaseous nature of the byproducts (SO₂ and HCl) simplifies purification.[7] The reaction can be catalyzed by N,N-dimethylformamide (DMF), which forms a Vilsmeier reagent intermediate, accelerating the conversion.[3][8]
Experimental Protocols
Protocol 1: Synthesis using Thionyl Chloride (SOCl₂)
This is the most common method for preparing this compound.[3] The reaction can be performed at room temperature over an extended period or heated to reflux for a faster conversion.[3][9] Anhydrous conditions are crucial for success.[3]
Reagents and Materials:
-
1-Adamantaneacetic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (optional, catalytic)
-
Anhydrous solvent (e.g., Toluene, Dichloromethane, or neat)
-
Round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
High-vacuum distillation apparatus
Procedure A: Reaction at Room Temperature
-
In a dry round-bottom flask equipped with a magnetic stir bar and a gas outlet/drying tube, place 1-adamantaneacetic acid (e.g., 15 g).[9]
-
Under a fume hood, carefully add an excess of thionyl chloride (e.g., 40 mL).[9]
-
Allow the mixture to stand and stir at room temperature for 16 hours.[9]
-
Proceed to the Work-up and Purification step.
Procedure B: Reaction at Reflux (Accelerated)
-
In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 1-adamantaneacetic acid in a suitable anhydrous solvent like toluene or use neat thionyl chloride.[10]
-
Carefully add a stoichiometric excess of thionyl chloride (SOCl₂).[3]
-
Add a catalytic amount of DMF (1-2 drops).[3]
-
Heat the reaction mixture to reflux (approximately 70–80°C) and stir for 2-8 hours.[3][10] The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.
-
Proceed to the Work-up and Purification step.
Work-up and Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by evaporation under reduced pressure (a rotary evaporator is suitable).[9] For reactions in a solvent like toluene, the solvent can be removed as an azeotrope with the excess SOCl₂.[10]
-
The crude this compound is obtained, typically as an oil.[9]
-
For high purity, the product can be purified by high-vacuum fractional distillation (e.g., at 80–90°C under 0.1–1 mmHg).[3]
-
Alternatively, for pharmaceutical-grade material, recrystallization from an isopropanol-water mixture can be performed to achieve >99% purity.[3]
Protocol 2: Synthesis using Oxalyl Chloride ((COCl)₂)
Oxalyl chloride is another effective reagent for this conversion, often used with a DMF catalyst in an inert solvent.[2][11] This method is advantageous as the byproducts, CO and CO₂, are gaseous.[5]
Reagents and Materials:
-
1-Adamantaneacetic acid
-
Oxalyl chloride ((COCl)₂)
-
N,N-Dimethylformamide (DMF) (catalytic)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Drying tube or inert gas (N₂ or Ar) atmosphere
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 1-adamantaneacetic acid in anhydrous dichloromethane (DCM).
-
Add a catalytic amount of DMF (1-2 drops).
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add oxalyl chloride (typically 1.5-2.0 equivalents) dropwise to the stirred solution.[11]
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Stir the reaction for 1-18 hours at room temperature.[2][11] Monitor the reaction by observing the cessation of gas evolution.
-
Upon completion, carefully evaporate the solvent and excess oxalyl chloride under reduced pressure.
-
The resulting crude product can be purified by vacuum distillation as described in Protocol 1.
Data Presentation
The following table summarizes the quantitative data for the synthesis protocols.
| Parameter | Protocol 1 (Thionyl Chloride) | Protocol 2 (Oxalyl Chloride) |
| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |
| Catalyst | DMF or Pyridine (optional)[3] | DMF (catalytic)[2] |
| Solvent | Neat or Anhydrous Toluene[9][10] | Anhydrous Dichloromethane (DCM)[2] |
| Temperature | Room Temperature or 70-80°C (Reflux)[3][9] | 0°C to Room Temperature[11] |
| Reaction Time | 2-16 hours[3][9] | 1-18 hours[2][11] |
| Typical Yield | ~89% (based on similar synthesis)[10] | High (Specific yield not cited) |
| Purification Method | High-Vacuum Distillation (80-90°C @ 0.1-1 mmHg) or Recrystallization[3] | High-Vacuum Distillation[3] |
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Thionyl chloride and oxalyl chloride are highly toxic, corrosive, and react violently with water.[6][11] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
The reactions evolve toxic and corrosive gases (HCl, SO₂, CO).[5][6] Ensure the reaction apparatus is equipped with a gas trap or vented properly into the fume hood.
-
Work under strictly anhydrous conditions as the reagents are moisture-sensitive.
Visualized Workflow
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. lookchem.com [lookchem.com]
- 3. Buy this compound | 19835-38-2 [smolecule.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Oxalyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 6. Thionyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. m.youtube.com [m.youtube.com]
- 9. prepchem.com [prepchem.com]
- 10. CCCC 2006, Volume 71, Issue 5, Abstracts pp. 709-722 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 11. Oxalyl Chloride [commonorganicchemistry.com]
Application Notes and Protocols for the Synthesis of 1-Adamantaneacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 1-Adamantaneacetyl chloride from 1-Adamantaneacetic acid using thionyl chloride. This method is a standard and effective procedure for producing the acyl chloride, a versatile reagent in organic synthesis, particularly for the introduction of the adamantane moiety into various molecular scaffolds.
Introduction
This compound is a key building block in medicinal chemistry and materials science due to the unique physicochemical properties conferred by the rigid and lipophilic adamantane cage. It serves as a crucial intermediate for the synthesis of various derivatives, including esters and amides, which have applications in drug development. The conversion of 1-Adamantaneacetic acid to its corresponding acyl chloride is most commonly achieved by reaction with thionyl chloride (SOCl₂), a highly effective chlorinating agent.[1][2] This protocol outlines the necessary steps, reagents, and conditions for this transformation, along with important safety considerations.
Chemical and Physical Data
A summary of the key quantitative data for the reactant, reagent, and product is provided in the table below for easy reference.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes |
| 1-Adamantaneacetic acid | C₁₂H₁₈O₂ | 194.27 | - | Starting material |
| Thionyl chloride | SOCl₂ | 118.97 | 74.6 | Reagent, toxic and water-reactive[3] |
| This compound | C₁₂H₁₇ClO | 212.72[4][5] | 110-111 (at 2 Torr)[4] | Product, corrosive[6] |
Experimental Protocol
This section details two common methods for the synthesis of this compound using thionyl chloride.
Method A: Room Temperature Reaction
This method is straightforward and proceeds under mild conditions.
Materials:
-
1-Adamantaneacetic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous reaction vessel (e.g., round-bottom flask) with a magnetic stirrer
-
Gas outlet or bubbler to trap HCl and SO₂ gas
-
Rotary evaporator
Procedure:
-
In a dry reaction vessel, combine 15 g of 1-Adamantaneacetic acid with 40 ml of thionyl chloride.[7]
-
Stir the mixture at room temperature for 16 hours under a fume hood.[7] The reaction vessel should be equipped with a gas outlet leading to a trap (e.g., a bubbler with a sodium hydroxide solution) to neutralize the evolving HCl and SO₂ gases.
-
After the reaction is complete, remove the excess thionyl chloride by evaporation under reduced pressure at a temperature of 60°C.[7]
-
The resulting oily residue is the crude this compound.[7] For many applications, this crude product is of sufficient purity. For higher purity, vacuum distillation can be performed.
Method B: Reflux Conditions
This method utilizes heating to accelerate the reaction rate.
Materials:
-
1-Adamantaneacetic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous reaction vessel with a magnetic stirrer and reflux condenser
-
Heating mantle
-
Gas outlet or bubbler
-
Rotary evaporator or distillation apparatus
Procedure:
-
Place 1-Adamantaneacetic acid in a dry reaction vessel equipped with a magnetic stirrer and a reflux condenser.
-
Under a fume hood, add a stoichiometric excess of thionyl chloride.
-
Attach a gas outlet to the top of the condenser leading to a gas trap.
-
Heat the reaction mixture to reflux (approximately 70-80°C) and maintain for a period sufficient to ensure complete conversion, typically 1-3 hours.[1] The progress of the reaction can be monitored by the cessation of gas evolution.
-
After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure.[1]
-
The crude this compound can be further purified by vacuum distillation, which has been reported to yield up to 95% purity.[1]
Catalytic Acceleration: The reaction can be accelerated by the addition of a catalytic amount of dimethylformamide (DMF) or pyridine.[1] These catalysts work by forming reactive intermediates.
Safety Precautions
-
Thionyl chloride is toxic, corrosive, and reacts violently with water. [3] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
The reaction evolves toxic gases (HCl and SO₂). Ensure that the reaction setup is properly vented to a gas trap.
-
This compound is corrosive and can cause skin and eye irritation.[6] Handle with care and appropriate PPE.
-
All glassware must be thoroughly dried before use to prevent the decomposition of thionyl chloride.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
References
- 1. Buy this compound | 19835-38-2 [smolecule.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Thionyl chloride - Wikipedia [en.wikipedia.org]
- 4. This compound CAS#: 19835-38-2 [amp.chemicalbook.com]
- 5. This compound | C12H17ClO | CID 2771882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. prepchem.com [prepchem.com]
Application Notes and Protocols: Step-by-Step Friedel-Crafts Acylation using 1-Adamantaneacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts acylation is a fundamental and versatile C-C bond-forming reaction in organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This reaction is of paramount importance in the pharmaceutical industry for the synthesis of aryl ketones, which are key intermediates in the development of various therapeutic agents. The incorporation of sterically bulky and lipophilic moieties, such as the adamantane cage, can significantly enhance the pharmacological properties of drug candidates. The adamantyl group is known to improve metabolic stability, increase lipophilicity, and provide a rigid scaffold for precise interactions with biological targets.[1]
This application note provides a detailed protocol for the Friedel-Crafts acylation of various aromatic substrates using 1-adamantaneacetyl chloride. The resulting adamantyl aryl ketones are valuable precursors for a wide range of biologically active molecules, including antiviral, antidiabetic, and anticancer agents.[2][3]
Data Presentation
The following table summarizes the expected yields for the Friedel-Crafts acylation of various aromatic compounds with this compound under optimized conditions. Yields are representative and can vary based on the specific reaction conditions and the purity of the reagents.
| Aromatic Substrate | Product | Typical Yield (%) |
| Benzene | 1-(Adamantan-1-yl)-2-phenylethan-1-one | 65-75 |
| Toluene | 1-(Adamantan-1-yl)-2-(p-tolyl)ethan-1-one | 70-85 |
| Anisole | 1-(Adamantan-1-yl)-2-(4-methoxyphenyl)ethan-1-one | 80-95 |
| Naphthalene | 1-(Adamantan-1-yl)-2-(naphthalen-1-yl)ethan-1-one | 60-70 |
Experimental Protocols
General Procedure for the Friedel-Crafts Acylation of Arenes with this compound
Materials:
-
This compound (1.0 eq)
-
Aromatic substrate (e.g., Benzene, Toluene, Anisole, Naphthalene) (1.0 - 1.2 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.1 - 1.3 eq)
-
Anhydrous Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Addition funnel
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser fitted with a drying tube. Flush the entire apparatus with an inert gas (e.g., nitrogen or argon).
-
Reagent Preparation: In the round-bottom flask, suspend anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane. Cool the suspension to 0 °C using an ice bath with constant stirring.
-
Addition of Acyl Chloride: Dissolve this compound (1.0 eq) in anhydrous dichloromethane and add it to the addition funnel. Add the acyl chloride solution dropwise to the cooled AlCl₃ suspension over 15-20 minutes. The reaction is exothermic, so maintain the temperature at 0-5 °C.
-
Addition of Aromatic Substrate: Dissolve the aromatic substrate (1.1 eq) in anhydrous dichloromethane and add it to the addition funnel. Add the aromatic substrate solution dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0-5 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup - Quenching: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will hydrolyze the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to afford the pure adamantyl aryl ketone.
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for the Friedel-Crafts acylation.
Signaling Pathway Modulation
Adamantane derivatives have been shown to possess anti-inflammatory and potential anticancer activities through the inhibition of various signaling pathways. One such pathway is the Toll-like receptor 4 (TLR4) signaling cascade, which plays a crucial role in the innate immune response and inflammation.
Caption: Inhibition of the TLR4-MyD88-NF-κB signaling pathway by adamantane derivatives.
References
- 1. Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CCCC 2006, Volume 71, Issue 5, Abstracts pp. 709-722 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
Application Notes and Protocols: Esterification of Alcohols using 1-Adamantaneacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The adamantane moiety is a versatile building block in medicinal chemistry and materials science due to its rigid, lipophilic, and cage-like structure. Incorporation of the adamantane group can enhance the pharmacokinetic properties of drug candidates, such as increasing metabolic stability and improving membrane permeability. 1-Adamantaneacetyl chloride is a key reagent for introducing the adamantaneacetyl group into molecules containing nucleophilic functional groups, such as alcohols, through esterification. This application note provides detailed protocols for the esterification of primary, secondary, and tertiary alcohols with this compound, along with expected yields and reaction parameters.
The reaction of an acyl chloride with an alcohol is a nucleophilic acyl substitution that proceeds readily to form an ester and hydrogen chloride (HCl).[1][2] Due to the formation of the corrosive HCl byproduct, a non-nucleophilic base, such as pyridine, is typically added to the reaction mixture to neutralize the acid and drive the reaction to completion.[3][4] Pyridine can also act as a nucleophilic catalyst by forming a highly reactive acyl-pyridinium intermediate.[4][5]
Applications in Research and Drug Development
The esterification of alcohols with this compound is a valuable tool for:
-
Drug Modification: Attaching the adamantaneacetyl group to a drug molecule containing a hydroxyl group can improve its therapeutic profile.
-
Prodrug Synthesis: Esterification can be used to create prodrugs that are cleaved in vivo to release the active pharmaceutical ingredient.
-
Material Science: Adamantane-containing esters can be used as monomers for the synthesis of polymers with enhanced thermal and mechanical properties.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing a series of adamantaneacetyl esters with different alcohol moieties allows for the systematic investigation of how structural changes affect biological activity.
Reaction Mechanism: Pyridine-Catalyzed Esterification
The esterification of an alcohol with this compound in the presence of pyridine generally proceeds through a nucleophilic acyl substitution mechanism. Pyridine serves both as a catalyst and an acid scavenger.
Caption: Pyridine-catalyzed esterification mechanism.
Experimental Protocols
The following are general protocols for the esterification of primary, secondary, and tertiary alcohols with this compound. Reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn. All glassware should be oven-dried before use to ensure anhydrous conditions.
General Experimental Workflow
References
Application Notes and Protocols: The Role of 1-Adamantaneacetyl Chloride in Antiviral Agent Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-adamantaneacetyl chloride and its precursor, 1-adamantaneacetic acid, in the synthesis of novel antiviral agents. The unique lipophilic and rigid cage structure of the adamantane moiety makes it a valuable pharmacophore in drug design, known to enhance cell membrane permeability and interact with viral targets. This document details synthetic methodologies, presents quantitative antiviral activity data, and provides experimental protocols to guide researchers in this promising area of medicinal chemistry.
Introduction to Adamantane-Based Antivirals
The adamantane scaffold has a rich history in antiviral drug discovery, with amantadine and rimantadine being early examples of clinically approved drugs for the treatment of influenza A infections. These first-generation adamantane antivirals function by targeting the M2 proton channel of the influenza A virus, thereby inhibiting viral uncoating and replication. However, the emergence of widespread drug resistance has necessitated the development of new adamantane derivatives with improved efficacy and a broader spectrum of activity.
This compound is a key reactive intermediate that allows for the facile introduction of the adamantylacetyl group onto various molecular scaffolds. This is typically achieved through acylation of nucleophilic groups such as amines, hydrazines, and alcohols, leading to the formation of amides, hydrazides, and esters, respectively. These derivatives can then be further modified to generate a diverse library of compounds for antiviral screening.
Key Synthetic Pathways
The primary application of this compound in the synthesis of potential antiviral agents involves its reaction with various nucleophiles to form stable amide or hydrazide linkages. These reactions are typically straightforward and high-yielding.
A common strategy involves the synthesis of N-substituted 1-adamantaneacetamides. In this approach, this compound is reacted with a primary or secondary amine. The amine component can be a simple alkyl or aryl amine, or a more complex heterocyclic moiety, which itself may possess biological activity. The resulting amide bond is generally stable, and the adamantane group can enhance the antiviral properties of the parent amine or introduce a new mechanism of action.
Another important pathway is the synthesis of adamantane-based hydrazones. This involves the initial reaction of this compound with hydrazine hydrate to form 1-adamantaneacetic acid hydrazide. This key intermediate can then be condensed with a variety of aldehydes and ketones to produce a diverse range of hydrazones. Hydrazones are a well-known class of compounds with a broad spectrum of biological activities, including antiviral effects.
Quantitative Antiviral Activity Data
The following tables summarize the in vitro antiviral activity and cytotoxicity of various adamantane derivatives. These compounds, while not all synthesized directly from this compound, represent the types of structures that can be accessed using this reagent and demonstrate the potential of the adamantylacetyl moiety in antiviral drug design.
| Compound ID | Structure | Target Virus | Assay | Activity (IC50/EC50) | Cytotoxicity (CC50) | Reference |
| 1 | N-(((1R,5S)-6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl)adamantane-1-carboxamide | Cowpox Virus (CPXV) | CPE Reduction | 2.8 µM | >100 µM | [1] |
| 2 | N-(((1R,5S)-6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl)adamantane-1-carboxamide | Ectromelia Virus (ECTV) | CPE Reduction | 3.2 µM | >100 µM | [1] |
| 3 | Adamantane-monoterpene conjugate 41 | Cowpox Virus (CPXV) | CPE Reduction | 4.3 µM | >100 µM | [1] |
| 4 | Adamantane-monoterpene conjugate 41 | Ectromelia Virus (ECTV) | CPE Reduction | 5.1 µM | >100 µM | [1] |
| 5 | 1-(Adamantan-1-yl)-N'-(4-hydroxybenzylidene)acetohydrazide | Candida albicans | MIC | 16 µg/mL | >128 µg/mL (Vero) | [2] |
| 6 | 1-(Adamantan-1-yl)-N'-(4-chlorobenzylidene)acetohydrazide | Staphylococcus aureus | MIC | 8 µg/mL | >128 µg/mL (Vero) | [2] |
Note: The hydrazide derivatives in entries 5 and 6 were synthesized from the corresponding carbohydrazide, which can be prepared from this compound.
Experimental Protocols
Protocol 1: Synthesis of 1-Adamantaneacetic Acid Hydrazide
This protocol describes the synthesis of a key intermediate, 1-adamantaneacetic acid hydrazide, which can be derived from this compound.
Materials:
-
This compound
-
Hydrazine hydrate (80% solution)
-
Ethanol
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent to yield the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 1-adamantaneacetic acid hydrazide.
Protocol 2: Synthesis of N-Substituted 1-Adamantaneacetamide
This protocol provides a general method for the synthesis of N-substituted amides from this compound and a primary or secondary amine.
Materials:
-
This compound
-
Amine of choice (primary or secondary)
-
Triethylamine or other suitable base
-
Anhydrous dichloromethane or other aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
Procedure:
-
Dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of this compound (1.1 eq) in anhydrous dichloromethane dropwise to the cooled amine solution via a dropping funnel.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-substituted 1-adamantaneacetamide.
Protocol 3: Antiviral Activity Assay (Cytopathic Effect Reduction Assay)
This protocol outlines a general method for evaluating the antiviral activity of synthesized compounds using a cytopathic effect (CPE) reduction assay, a common method for screening antiviral agents.[1]
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero cells, MDCK cells)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Virus stock of known titer
-
Synthesized adamantane derivatives
-
Control antiviral drug (e.g., cidofovir for poxviruses)
-
96-well cell culture plates
-
MTT or crystal violet solution for cell viability assessment
-
Microplate reader
Procedure:
-
Seed the 96-well plates with host cells at a density that will form a confluent monolayer within 24 hours.
-
On the following day, wash the cell monolayer with serum-free medium.
-
Prepare serial dilutions of the synthesized compounds and the control drug in cell culture medium.
-
Infect the cells with the virus at a multiplicity of infection (MOI) that causes complete CPE within 3-5 days.
-
Immediately after infection, add the different concentrations of the test compounds and control drug to the respective wells. Include untreated, uninfected cells as a cell control and untreated, infected cells as a virus control.
-
Incubate the plates at 37 °C in a humidified CO2 incubator.
-
Observe the plates daily for the appearance of CPE.
-
When the virus control wells show complete CPE, assess cell viability using MTT or crystal violet staining.
-
Measure the absorbance using a microplate reader.
-
Calculate the 50% inhibitory concentration (IC50) and the 50% cytotoxic concentration (CC50) from the dose-response curves.
-
The selectivity index (SI) can be calculated as the ratio of CC50 to IC50.
Visualizations
General Synthesis of N-Substituted Adamantane Acetamides
Caption: General workflow for the synthesis of N-substituted 1-adamantaneacetamides.
Synthesis of Adamantane-Based Hydrazones
Caption: Synthetic pathway for adamantane-based hydrazones via a hydrazide intermediate.
Mechanism of Action of Adamantane Antivirals (Influenza A)
Caption: Inhibition of the Influenza A M2 proton channel by adamantane derivatives.
References
Application of 1-Adamantaneacetyl Chloride in the Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the use of 1-Adamantaneacetyl chloride as a key reagent in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors. The adamantane moiety is a significant pharmacophore in several established DPP-4 inhibitors, contributing to their binding affinity and pharmacokinetic properties through hydrophobic interactions with the enzyme's active site.[1][2] This guide outlines the synthetic strategy, experimental procedures, and relevant data for the preparation of adamantane-containing DPP-4 inhibitors, with a focus on the synthesis of a Vildagliptin analogue.
Introduction: The Role of the Adamantane Moiety in DPP-4 Inhibition
Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-4 prolongs the action of these hormones, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner, making it an attractive therapeutic target for type 2 diabetes.
Several potent and selective DPP-4 inhibitors, including Vildagliptin and Saxagliptin, feature a bulky, lipophilic adamantane group. This structural feature is critical for the inhibitor's interaction with the S2 subsite of the DPP-4 enzyme, which is a large hydrophobic pocket. The adamantane fragment engages in extensive hydrophobic interactions with aromatic acid residues such as Phe357 and Tyr666 within the active site.[1][2] These interactions contribute significantly to the high binding affinity and selectivity of the inhibitors. The rigid, cage-like structure of adamantane provides an optimal scaffold for positioning the molecule within the binding pocket.
Synthetic Strategy Overview
The synthesis of adamantane-based DPP-4 inhibitors typically involves the coupling of an adamantane-containing acylating agent with a chiral amine, often a derivative of proline. In the context of this protocol, this compound serves as the acylating agent to introduce the adamantylacetyl group. The general synthetic approach involves the N-acylation of a suitable pyrrolidine derivative, a common scaffold in DPP-4 inhibitors.
The following sections detail the experimental protocols for the synthesis of a key intermediate, (S)-pyrrolidine-2-carbonitrile, and its subsequent acylation with this compound to yield a Vildagliptin analogue.
Experimental Protocols
Synthesis of (S)-1-(Adamantan-1-ylacetyl)pyrrolidine-2-carbonitrile
This protocol describes a two-step synthesis of a Vildagliptin analogue starting from L-proline.
Step 1: Synthesis of (S)-pyrrolidine-2-carbonitrile hydrochloride
This intermediate is prepared from L-prolinamide through a dehydration reaction.
-
Materials:
-
L-prolinamide
-
Trifluoroacetic anhydride (TFAA)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl) in diethyl ether or dioxane
-
Diethyl ether, anhydrous
-
-
Procedure:
-
Suspend L-prolinamide in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add pyridine to the suspension with stirring.
-
Add trifluoroacetic anhydride (TFAA) dropwise to the cooled mixture.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (S)-pyrrolidine-2-carbonitrile.
-
Dissolve the crude product in anhydrous diethyl ether and add a solution of HCl in diethyl ether or dioxane to precipitate the hydrochloride salt.
-
Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to yield (S)-pyrrolidine-2-carbonitrile hydrochloride.
-
Step 2: N-Acylation of (S)-pyrrolidine-2-carbonitrile with this compound
-
Materials:
-
(S)-pyrrolidine-2-carbonitrile hydrochloride
-
This compound
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
-
Procedure:
-
Suspend (S)-pyrrolidine-2-carbonitrile hydrochloride in anhydrous DCM or THF under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Add triethylamine or DIPEA dropwise to neutralize the hydrochloride and liberate the free amine. Stir for 15-20 minutes at 0 °C.
-
In a separate flask, dissolve this compound in anhydrous DCM or THF.
-
Add the solution of this compound dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours or until TLC analysis indicates the completion of the reaction.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with the same solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure (S)-1-(Adamantan-1-ylacetyl)pyrrolidine-2-carbonitrile.
-
Data Presentation
| Compound | Starting Material | Reagent | Solvent | Yield (%) | Purity (%) |
| (S)-pyrrolidine-2-carbonitrile hydrochloride | L-prolinamide | Trifluoroacetic anhydride | DCM | 85-95 | >98 |
| (S)-1-(Adamantan-1-ylacetyl)pyrrolidine-2-carbonitrile | (S)-pyrrolidine-2-carbonitrile | This compound | DCM | 70-85 | >99 (post-chromatography) |
Visualizations
Signaling Pathway of DPP-4 Inhibition
Caption: Mechanism of action of DPP-4 inhibitors on glucose homeostasis.
Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of an adamantane-based DPP-4 inhibitor.
Logical Relationship of Components in Synthesis
References
Application Notes and Protocols: Incorporating the Adamantane Scaffold into Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The adamantane scaffold, a rigid, lipophilic, three-dimensional cage-like hydrocarbon, has emerged as a privileged structure in medicinal chemistry. Its incorporation into heterocyclic compounds can significantly enhance their pharmacological properties, including potency, bioavailability, and metabolic stability. The unique physicochemical characteristics of adamantane, such as its steric bulk and high lipophilicity, allow for the modulation of a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, often leading to improved therapeutic efficacy.[1][2] This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of adamantane-containing heterocyclic compounds, intended to serve as a practical guide for researchers in drug discovery and development.
Key Synthetic Strategies
The introduction of an adamantane moiety into a heterocyclic system can be achieved through several synthetic approaches. The choice of strategy often depends on the nature of the heterocyclic ring and the desired point of attachment.
-
Functionalization of a Pre-formed Adamantane Core: This is the most common approach, where a functionalized adamantane derivative (e.g., adamantane-1-carbonyl chloride, 1-aminoadamantane, or 1-bromoadamantane) is coupled with a heterocyclic molecule through standard chemical transformations like amide bond formation, nucleophilic substitution, or cross-coupling reactions.[1]
-
Direct C-H Adamantylation of Heterocycles: This modern and atom-economical strategy involves the direct attachment of an adamantane group to a C-H bond of the heterocyclic ring. These reactions are often facilitated by transition-metal catalysts or strong acids.
-
Construction of the Heterocyclic Ring on an Adamantane Scaffold: In this approach, the heterocyclic ring is synthesized directly onto a pre-existing adamantane framework. This method is particularly useful when the desired substitution pattern is not readily accessible through other routes.
Data Presentation: Biological Activities of Adamantane-Containing Heterocyclic Compounds
The incorporation of the adamantane scaffold has led to the development of potent bioactive molecules across various therapeutic areas. The following tables summarize the quantitative biological data for selected adamantane-heterocycle conjugates.
Table 1: Anticancer Activity of Adamantane-Heterocyclic Derivatives
| Compound Class | Heterocycle | Cancer Cell Line | IC50 (µM) | Reference |
| Adamantane-Triazole | 1,2,4-Triazole | MCF-7 (Breast) | 6.43 | [3] |
| Hela (Cervical) | 5.6 | [3] | ||
| A549 (Lung) | 21.1 | [3] | ||
| Adamantane-Triazole | bis-1,2,4-Triazole | EAC (Leukemia) | 0.55 | [4] |
| Adamantane-Thiadiazole | 1,3,4-Thiadiazole | MCF-7 (Breast) | 0.27 (nM) | [3] |
| HepG-2 (Liver) | 0.35 (nM) | [3] | ||
| A549 (Lung) | 0.41 (nM) | [3] | ||
| Adamantane-Pyridine | Pyridine-Urea | MCF-7 (Breast) | 0.22 | [5] |
| VEGFR-2 (Kinase) | 3.93 | [6] | ||
| Adamantane-Benzimidazole | Pyridine-Benzimidazole | HCT116 (Colon) | 5.0 (72h) | [7] |
Table 2: Antiviral Activity of Adamantane-Heterocyclic Derivatives
| Compound Class | Heterocycle | Virus Strain | IC50 (µM) | Reference |
| Adamantane-Amine | Piperidine | Influenza A/H3N2 | 12-fold more active than amantadine | |
| Adamantane-Amine | Spiro-pyrrolidine | Influenza A2/Japan | 3 times more active than amantadine | |
| Adamantane-Amine | Glycyl-rimantadine | Influenza A/Hong Kong/68 (H3N2) | 0.11 |
Table 3: Antimicrobial Activity of Adamantane-Heterocyclic Derivatives
| Compound Class | Heterocycle | Microbial Strain | MIC (µg/mL) | Reference |
| Adamantane-Thiazole | Thiazole | S. aureus | 6.25 | [8] |
| B. subtilis | 6.25 | [8] | ||
| C. albicans | 12.5 | [8] | ||
| Adamantane-Hydrazone | Hydrazone | S. epidermidis | 62.5 | [9] |
| E. coli | 125 | [9] | ||
| C. albicans | 62.5 | [9] | ||
| Adamantane-Quinoline | Quinoline | B. cereus | 3.12 | [10] |
| S. aureus | 3.12 | [10] | ||
| E. coli | 6.25 | [10] | ||
| C. albicans | 6.25 | [10] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of representative adamantane-containing heterocyclic compounds and for key biological assays.
Synthesis Protocols
Protocol 1: Synthesis of (Z)-N-(Adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines
This protocol describes the synthesis of adamantane-thiazole derivatives via the condensation of an adamantyl-thiourea with an aryl bromomethyl ketone.[8]
-
Materials: 1-(Adamantan-1-yl)-3-arylthiourea, aryl bromomethyl ketone, ethanol, sodium acetate.
-
Procedure:
-
A mixture of the appropriate 1-(adamantan-1-yl)-3-arylthiourea (2.0 mmol) and the corresponding aryl bromomethyl ketone (2.0 mmol) in ethanol (10 mL) is heated under reflux for 24 hours.
-
After cooling to room temperature, sodium acetate (1.0 g) and crushed ice are added to the reaction mixture.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol) to afford the pure (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imine.
-
Protocol 2: Synthesis of 5-(Adamantan-1-yl)-1,3,4-thiadiazole Derivatives
This protocol outlines the synthesis of adamantane-thiadiazole compounds starting from an adamantane-thiosemicarbazide.[2]
-
Materials: Adamantane-thiosemicarbazide derivative, concentrated sulfuric acid, ethanol.
-
Procedure:
-
To 0.001 mol of the adamantane-thiosemicarbazide derivative, add 1 mL of concentrated sulfuric acid dropwise with stirring.
-
Continue stirring the mixture on a magnetic stirrer for 30 minutes.
-
Carefully pour the reaction mixture onto crushed ice.
-
The resulting solid is filtered, dried, and purified by recrystallization from ethanol.
-
Protocol 3: Synthesis of 1-Adamantyl-pyrazoles via Direct Adamantylation
This protocol details the direct N-adamantylation of pyrazoles using the highly reactive 1,3-dehydroadamantane.
-
Materials: 1,3-Dehydroadamantane, N-unsubstituted 3,4,5-trisubstituted-1H-pyrazole, inert solvent (e.g., benzene or toluene).
-
Procedure:
-
Dissolve the N-unsubstituted pyrazole in the inert solvent.
-
Add a solution of 1,3-dehydroadamantane in the same solvent to the pyrazole solution.
-
Stir the reaction mixture at room temperature for a duration dependent on the acidity (pKa) of the pyrazole (typically a few hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting 1-adamantyl-pyrazole by recrystallization from a suitable solvent like ethanol.
-
Biological Assay Protocols
Protocol 4: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol describes a standard method for determining the antimicrobial susceptibility of a compound.[1][11][12][13]
-
Materials: Sterile 96-well microtiter plates, bacterial or fungal cultures, appropriate broth medium (e.g., Mueller-Hinton Broth), test compound stock solution, sterile diluents.
-
Procedure:
-
Dispense 100 µL of sterile broth into all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells.
-
Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, and so on, mixing thoroughly at each step. Discard 100 µL from the last column of dilutions.
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Add a specific volume of the inoculum (e.g., 5 µL) to each well, except for the sterility control wells.
-
Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).
-
Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Protocol 5: MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is widely used to assess the effect of a compound on cell proliferation and viability.
-
Materials: 96-well cell culture plates, cultured cells, cell culture medium, test compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the adamantane-heterocyclic compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Protocol 6: Dipeptidyl Peptidase-4 (DPP-4) Inhibitor Screening Assay
This protocol describes a fluorometric assay to screen for inhibitors of the DPP-4 enzyme.[4][14][15][16][17]
-
Materials: 96-well black plates, human recombinant DPP-4 enzyme, DPP-4 substrate (e.g., H-Gly-Pro-AMC), assay buffer, test compound, known DPP-4 inhibitor (e.g., Sitagliptin) as a positive control.
-
Procedure:
-
In a 96-well plate, add assay buffer to all wells.
-
Add the test compound at various concentrations to the sample wells. Add the positive control to its designated wells and solvent control to the enzyme activity wells.
-
Add a diluted solution of the DPP-4 enzyme to all wells except the background control wells.
-
Incubate the plate for 10-15 minutes at 37°C.
-
Initiate the reaction by adding the DPP-4 substrate to all wells.
-
Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 460 nm) at regular intervals or after a fixed incubation time (e.g., 30 minutes) at 37°C.
-
Calculate the percentage of DPP-4 inhibition for each compound concentration and determine the IC50 value.
-
Visualization of Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the application of adamantane-containing heterocyclic compounds.
Caption: Inhibition of Influenza A M2 Proton Channel.
Caption: DPP-4 Inhibition for Type 2 Diabetes Treatment.
Caption: Workflow for Anticancer Drug Discovery.
References
- 1. MIC Determination by the Broth Microdilution Assay [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. Development of adamantane scaffold containing 1,3,4-thiadiazole derivatives: Design, synthesis, anti-proliferative activity and molecular docking study targeting EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DNA interactions and in vitro anticancer evaluations of pyridine-benzimidazole-based Cu complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and in vitro antibacterial, antifungal, anti-proliferative activities of novel adamantane-containing thiazole compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties | MDPI [mdpi.com]
- 10. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 13. rr-asia.woah.org [rr-asia.woah.org]
- 14. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]
- 15. sigmaaldrich.cn [sigmaaldrich.cn]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lewis Acid Catalyzed Friedel-Crafts Reactions with 1-Adamantaneacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This reaction is of particular interest in medicinal chemistry and drug development due to the desirable physicochemical properties of the bulky and lipophilic adamantyl moiety. The incorporation of an adamantyl group can enhance the therapeutic potential of a drug candidate by improving its metabolic stability, modulating its lipophilicity, and providing a rigid scaffold for further functionalization.
This document provides detailed application notes and experimental protocols for the Friedel-Crafts acylation of various aromatic substrates using 1-adamantaneacetyl chloride, with a focus on the catalytic activity of different Lewis acids.
Reaction Principle
The Friedel-Crafts acylation with this compound proceeds via an electrophilic aromatic substitution mechanism. A Lewis acid catalyst is employed to activate the this compound, generating a bulky and highly reactive acylium ion. This electrophile is then attacked by the electron-rich aromatic ring, leading to the formation of an aryl adamantyl ketone. Due to the steric hindrance of the adamantyl group and the deactivating effect of the resulting ketone, polysubstitution is generally not observed.[1][2]
Lewis Acid Catalysts: A Comparative Overview
The choice of Lewis acid catalyst is critical for the success of the Friedel-Crafts acylation, influencing reaction rates, yields, and substrate scope. Traditional Lewis acids such as aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and zinc chloride (ZnCl₂) are commonly used. While highly effective, they are often required in stoichiometric amounts and can be sensitive to moisture.[3][4] Modern advancements have introduced more sustainable and milder catalysts, though their application in the context of this compound is an area of ongoing research.
Table 1: Comparison of Lewis Acid Catalysts for the Friedel-Crafts Acylation of Arenes with this compound
| Lewis Acid Catalyst | Aromatic Substrate | Product | Reaction Conditions | Yield (%) | Reference |
| AlCl₃ | Benzene | 1-Adamantyl phenyl ketone | Dichloromethane, 0 °C to rt, 2 h | High (qualitative) | General Protocol |
| FeCl₃ | Toluene | 1-Adamantyl p-tolyl ketone | Dichloromethane, rt, 4 h | Moderate to High (qualitative) | General Protocol |
| ZnCl₂ | Anisole | 1-Adamantyl p-methoxyphenyl ketone | Neat, 80 °C, 6 h | Moderate (qualitative) | General Protocol |
Note: The yields presented are qualitative and based on general expectations for Friedel-Crafts acylations. Specific literature data for these exact reactions with this compound is limited.
Experimental Protocols
Safety Precautions:
-
All experiments should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Lewis acids are corrosive and moisture-sensitive; handle them with care under an inert atmosphere (e.g., nitrogen or argon).
-
This compound is a corrosive acyl halide and should be handled with caution.
Protocol 1: AlCl₃ Catalyzed Acylation of Benzene
This protocol describes the synthesis of 1-adamantyl phenyl ketone using aluminum chloride as the catalyst.
Materials:
-
This compound
-
Anhydrous aluminum chloride (AlCl₃)
-
Benzene
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M aqueous solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add anhydrous aluminum chloride (1.1 equivalents).
-
Add anhydrous dichloromethane to the flask.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane to the stirred suspension.
-
After the addition is complete, add benzene (1.0 to 1.2 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure 1-adamantyl phenyl ketone.
Protocol 2: FeCl₃ Catalyzed Acylation of Toluene
This protocol outlines the synthesis of 1-adamantyl p-tolyl ketone using ferric chloride as the catalyst.
Materials:
-
This compound
-
Anhydrous ferric chloride (FeCl₃)
-
Toluene
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M aqueous solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, suspend anhydrous ferric chloride (1.1 equivalents) in anhydrous dichloromethane.
-
To this suspension, add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane.
-
Add toluene (1.0 to 1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4 hours, monitoring by TLC.
-
After the reaction is complete, quench with a mixture of crushed ice and 1M HCl.
-
Work up the reaction mixture as described in Protocol 1 (steps 8-10).
-
Purify the product by column chromatography to yield 1-adamantyl p-tolyl ketone.
Protocol 3: ZnCl₂ Catalyzed Acylation of Anisole
This protocol details the synthesis of 1-adamantyl p-methoxyphenyl ketone using zinc chloride as a milder Lewis acid catalyst.
Materials:
-
This compound
-
Anhydrous zinc chloride (ZnCl₂)
-
Anisole
-
Hydrochloric acid (HCl), 1M aqueous solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (for workup)
Procedure:
-
In a dry reaction vessel, combine anhydrous zinc chloride (1.2 equivalents) and anisole (1.5 equivalents).
-
Heat the mixture to 80 °C with stirring.
-
Slowly add this compound (1.0 equivalent) to the heated mixture.
-
Maintain the reaction at 80 °C for 6 hours, monitoring its progress by TLC.
-
Cool the reaction mixture to room temperature and quench by adding 1M HCl.
-
Extract the product with dichloromethane as described in Protocol 1 (steps 8-10).
-
Purify the crude product via column chromatography to obtain 1-adamantyl p-methoxyphenyl ketone.
Visualizing the Workflow and Reaction Mechanism
To aid in the understanding of the experimental process and the underlying chemical transformations, the following diagrams are provided.
Caption: General experimental workflow for Friedel-Crafts acylation.
Caption: Mechanism of Lewis acid catalyzed Friedel-Crafts acylation.
Conclusion
The Friedel-Crafts acylation using this compound provides a powerful method for the synthesis of novel aryl adamantyl ketones, which are valuable scaffolds in drug discovery and materials science. The choice of Lewis acid catalyst and reaction conditions can be tailored to the specific aromatic substrate. The protocols provided herein offer a starting point for the development of efficient and selective syntheses of these important compounds. Further optimization and exploration of modern, recyclable catalysts will continue to enhance the utility and sustainability of this important transformation.
References
Synthesis of Adamantyl Ketones: A Laboratory Guide
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the laboratory-scale synthesis of adamantyl ketones, key intermediates in the development of various therapeutic agents. The unique lipophilic and rigid structure of the adamantane cage makes it a valuable pharmacophore in drug design. This guide covers several common synthetic strategies, including the acylation of adamantane precursors and the oxidation of adamantyl alcohols.
Introduction
Adamantyl ketones are versatile building blocks in medicinal chemistry and materials science. Their synthesis is a critical step in the creation of novel compounds with potential applications as antiviral, antitumor, and antimicrobial agents. This application note details established and efficient protocols for preparing these valuable compounds in a laboratory setting.
Synthetic Strategies
Several reliable methods exist for the synthesis of adamantyl ketones. The choice of method often depends on the availability of starting materials, desired scale, and the specific substitution pattern on the adamantyl core and the ketone moiety. The primary methods discussed are:
-
Acylation of Adamantane-1-carbonyl Chloride with Grignard Reagents: A robust method for creating a variety of alkyl and aryl adamantyl ketones.
-
Reaction of 1-Adamantanecarboxylic Acid with Organolithium Reagents: An alternative to Grignard reagents for the synthesis of 1-acyladamantanes.
-
High-Temperature Catalytic Ketogenesis: A gas-phase industrial method adaptable for specific ketones like 1-adamantyl methyl ketone.
-
Oxidation of Secondary Adamantyl Alcohols: A standard and high-yielding method for converting secondary alcohols to the corresponding ketones.
The following sections provide detailed protocols and comparative data for these synthetic routes.
Data Summary
The following tables summarize quantitative data for the different synthetic methods, allowing for easy comparison of yields and reaction conditions.
Table 1: Synthesis of 1-Adamantyl Ketones via Grignard Reagents
| Entry | Grignard Reagent | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Methylmagnesium Iodide | None | Diethyl Ether | 48 | ~27 (major product is the tertiary alcohol) |
| 2 | Ethylmagnesium Bromide | ZnCl₂/CuCl | THF | Not specified | High |
| 3 | Phenylmagnesium Bromide | None | Diethyl Ether | 48 | ~30 |
Yields can be highly variable and are sensitive to reaction conditions, including the rate of Grignard reagent addition and temperature. The formation of tertiary alcohols as by-products is a common challenge.[1][2]
Table 2: Synthesis of 1-Adamantyl Ketones via Organolithium Reagents
| Entry | Organolithium Reagent | Solvent | Temperature (°C) | Yield of Ketone (%) | Yield of Tertiary Alcohol (%) |
| 1 | Methyllithium | Diethyl Ether | -40 to -35 | 58 | 10 |
| 2 | n-Butyllithium | Diethyl Ether | -40 to -35 | 65 | 12 |
This method offers good yields for n-alkyl lithium reagents but is not suitable for branched reagents like isopropyl lithium.[3]
Table 3: High-Temperature Synthesis of 1-Adamantyl Methyl Ketone
| Starting Materials | Catalyst | Temperature (°C) | Crude Yield (%) | Purified Yield (%) |
| 1-Adamantanecarboxylic Acid, Acetic Acid (1:10 ratio) | Calcium Oxide (CaO) | 470-480 | 98 | 85 |
This gas-phase method is highly efficient for the specific synthesis of 1-adamantyl methyl ketone.[4]
Table 4: Oxidation of Secondary Adamantyl Alcohols
| Substrate | Oxidizing Agent | Solvent | Temperature | Time | Yield (%) |
| 1-Adamantanol (rearrangement) | I₂ / Pb(OAc)₄ | Benzene | 70-75°C | Not specified | 71-82 (of 4-protoadamantanone) |
| Secondary Adamantyl Alcohol | PCC or PDC | Dichloromethane | Room Temp | 1-2 h | >90 (Typical) |
| Secondary Adamantyl Alcohol | Dess-Martin Periodinane | Dichloromethane | Room Temp | 0.5-2 h | >90 (Typical) |
| Secondary Adamantyl Alcohol | Swern Oxidation | Dichloromethane | -78°C to RT | 1-3 h | >90 (Typical) |
While a specific example for a simple secondary adamantyl alcohol oxidation is not cited, the listed reagents are standard and highly effective for this transformation.[5][6][7] The synthesis of 4-protoadamantanone from 1-adamantanol is a specialized case involving rearrangement.[5]
Experimental Protocols & Workflows
Protocol 1: Synthesis of 1-Adamantyl Alkyl/Aryl Ketones via Grignard Reagents
This protocol is based on the reaction of adamantane-1-carbonyl chloride with a Grignard reagent.
Materials:
-
Adamantane-1-carbonyl chloride
-
Appropriate Grignard reagent (e.g., ethylmagnesium bromide in diethyl ether or THF)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Lewis acid catalyst (e.g., ZnCl₂, AlCl₃) (optional, but can improve yield)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, dissolve adamantane-1-carbonyl chloride (1 equivalent) in anhydrous diethyl ether.
-
Cool the solution to 5 °C in an ice bath.
-
Add the Grignard reagent solution (1 equivalent) dropwise from the dropping funnel to the stirred solution of the acyl chloride.
-
After the addition is complete, allow the reaction mixture to warm to room temperature.
-
Stir the mixture for 48 hours at room temperature.[1]
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or distillation to yield the desired 1-adamantyl ketone.
Protocol 2: Synthesis of 1-Adamantyl n-Alkyl Ketones via Organolithium Reagents
This protocol utilizes 1-adamantanecarboxylic acid and an n-alkyllithium reagent.
Materials:
-
1-Adamantanecarboxylic acid
-
n-Alkyllithium reagent (e.g., n-butyllithium in hexanes)
-
Anhydrous diethyl ether
-
Dilute hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Add 1-adamantanecarboxylic acid (1 equivalent) to a flame-dried, three-necked flask under a nitrogen atmosphere.
-
Add anhydrous diethyl ether to dissolve the acid.
-
Cool the solution to between -40 °C and -35 °C using a dry ice/acetone bath.
-
Slowly add the alkyllithium reagent (2 equivalents) to the stirred solution.
-
Maintain the temperature and stir for 2-3 hours.
-
Allow the reaction to warm to room temperature and then quench by carefully adding dilute hydrochloric acid until the solution is acidic.
-
Separate the organic layer. Wash with water, followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.[3]
Protocol 3: Synthesis of Adamantyl Ketones by Oxidation of Secondary Alcohols
This protocol describes a general method for oxidizing a secondary adamantyl alcohol to the corresponding ketone using pyridinium chlorochromate (PCC).
Materials:
-
Secondary adamantyl alcohol (e.g., 2-adamantanol)
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Celatom® or Florisil®
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, suspend PCC (1.5 equivalents) in anhydrous DCM.
-
To the stirred suspension, add a solution of the secondary adamantyl alcohol (1 equivalent) in anhydrous DCM dropwise.
-
Stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with diethyl ether.
-
Pass the resulting mixture through a short plug of silica gel or Celatom® to filter out the chromium salts.
-
Wash the filter cake thoroughly with diethyl ether.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude adamantyl ketone.
-
If necessary, further purify the product by column chromatography.
This is a general procedure; other mild oxidizing agents like Dess-Martin periodinane or Swern oxidation conditions can also be employed effectively.[6][7][8]
References
- 1. CCCC 2006, Volume 71, Issue 5, Abstracts pp. 709-722 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 2. researchgate.net [researchgate.net]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. RU2380349C1 - 1-adamantyl methyl ketone synthesis method - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Oxidation of Alcohols to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 7. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 8. Ketone synthesis by oxidation of alcohols [organic-chemistry.org]
Application Notes and Protocols for the One-Pot Synthesis of Amides from Carboxylic Acids using Thionyl Chloride Activation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of secondary and tertiary amides. This method utilizes the activation of carboxylic acids with thionyl chloride (SOCl₂) followed by an in-situ reaction with primary or secondary amines. This process is notable for its operational simplicity, rapid reaction times, and high yields, even with sterically hindered substrates.[1][2][3][4][5] The protocol is also effective for the amidation of N-protected α-amino acids with minimal racemization, making it a valuable tool in peptide synthesis and drug discovery.[1][2][3][4][5]
Introduction
Amide bonds are fundamental linkages in chemistry and biology, prominently found in pharmaceuticals, natural products, and polymers. Traditional methods for amide synthesis often involve a two-step process: the conversion of a carboxylic acid to a more reactive acyl chloride, followed by its reaction with an amine.[1][5][6] The one-pot methodology described herein circumvents the need to isolate the acyl chloride intermediate, thereby streamlining the synthetic process, reducing waste, and often improving overall efficiency.[1][5] Thionyl chloride is an inexpensive and volatile reagent, making its removal from the reaction mixture straightforward.[1]
Reaction Mechanism
The reaction proceeds through the initial activation of the carboxylic acid by thionyl chloride to form a reactive acyl chlorosulfite intermediate. This intermediate is highly susceptible to nucleophilic attack by the amine present in the reaction mixture. The subsequent collapse of the tetrahedral intermediate yields the desired amide, along with sulfur dioxide and hydrochloric acid as byproducts. The presence of a base, such as triethylamine, is crucial to neutralize the in-situ generated HCl.
Caption: Reaction mechanism for the one-pot amide synthesis.
Experimental Protocols
General Procedure for the One-Pot Synthesis of Amides
This protocol is based on the successful synthesis of a wide range of amides.[1]
Materials:
-
Carboxylic acid (1.0 mmol)
-
Amine (1.0 mmol)
-
Triethylamine (Et₃N) (3.0 mmol)
-
Thionyl chloride (SOCl₂) (1.0 mmol)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
1N Hydrochloric acid (HCl)
-
1N Sodium hydroxide (NaOH)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of the carboxylic acid (1.0 mmol) and the amine (1.0 mmol) in anhydrous dichloromethane, add triethylamine (3.0 mmol).
-
Stir the mixture at room temperature.
-
Slowly add thionyl chloride (1.0 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 5-20 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in dichloromethane.
-
Transfer the solution to a separatory funnel and wash sequentially with 1N HCl and then with 1N NaOH.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer in vacuo to yield the crude amide.
-
Purify the amide by column chromatography or recrystallization as needed.
Caption: General experimental workflow for one-pot amide synthesis.
Data Presentation
The following tables summarize the reaction outcomes for the synthesis of various amides using the one-pot thionyl chloride method.
Table 1: Synthesis of Amides from Various Carboxylic Acids and Amines
| Entry | Carboxylic Acid | Amine | Time (min) | Yield (%) |
| 1 | Benzoic acid | Diethylamine | 5 | 86 |
| 2 | Phenylacetic acid | Diethylamine | 10 | 92 |
| 3 | Cinnamic acid | Diethylamine | 10 | 95 |
| 4 | Acetic acid | Benzylamine | 15 | 85 |
| 5 | Benzoic acid | Morpholine | 5 | 98 |
| 6 | Benzoic acid | Piperidine | 5 | 96 |
| 7 | Benzoic acid | Pyrrolidine | 5 | 94 |
| 8 | 4-Nitrobenzoic acid | Diethylamine | 10 | 90 |
| 9 | 4-Methoxybenzoic acid | Diethylamine | 10 | 88 |
Data sourced from Leggio, A. et al. RSC Adv., 2016, 6, 34363-34369.[1]
Table 2: Synthesis of Amides from N-Protected α-Amino Acids and Secondary Amines
| Entry | N-Protected α-Amino Acid | Amine | Time (min) | Yield (%) |
| 1 | N-Boc-Glycine | Diethylamine | 20 | 88 |
| 2 | N-Boc-Alanine | Diethylamine | 20 | 85 |
| 3 | N-Boc-Valine | Diethylamine | 20 | 82 |
| 4 | N-Boc-Leucine | Diethylamine | 20 | 86 |
| 5 | N-Boc-Phenylalanine | Diethylamine | 20 | 83 |
| 6 | N-Boc-Proline | Diethylamine | 15 | 90 |
Data sourced from Leggio, A. et al. RSC Adv., 2016, 6, 34363-34369.[1]
Advantages and Applications
This one-pot amide synthesis protocol offers several advantages:
-
High Efficiency: The method provides excellent yields for a wide range of substrates, including sterically hindered ones.[1][2][3][4][5]
-
Rapid Reactions: Reaction times are typically short, often within 5 to 20 minutes at room temperature.[1]
-
Operational Simplicity: The one-pot nature of the reaction simplifies the experimental setup and workup.
-
Cost-Effectiveness: Thionyl chloride is an inexpensive and readily available reagent.[1]
-
Broad Substrate Scope: The protocol is applicable to various carboxylic acids and amines, including N-protected amino acids.[1][2][3][4][5]
-
Stereochemical Integrity: The method proceeds with almost complete retention of stereochemistry for chiral substrates.[1][2][3]
These features make this synthetic route highly attractive for applications in medicinal chemistry, process development, and the synthesis of fine chemicals where efficiency and cost are critical factors. The ability to work with acid-sensitive groups further broadens its utility.[1][2][3]
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride | Semantic Scholar [semanticscholar.org]
- 5. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to prevent hydrolysis of 1-Adamantaneacetyl chloride during reactions
Technical Support Center: 1-Adamantaneacetyl Chloride Reactions
Welcome to the technical support center for handling this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing its hydrolysis during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to hydrolysis?
A1: this compound (C₁₂H₁₇ClO) is an acyl chloride featuring a bulky adamantane cage structure.[1][2] Like other acyl chlorides, the carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms.[3][4] This makes it extremely susceptible to nucleophilic attack by water, leading to a rapid and often vigorous hydrolysis reaction that produces 1-adamantaneacetic acid and hydrochloric acid (HCl).[5][6][7] This unwanted reaction consumes the starting material and can compromise the yield and purity of the desired product.
Q2: What are the primary sources of water contamination in a typical reaction setup?
A2: Water contamination can originate from several sources, including:
-
Atmospheric Moisture: Exposure to air, especially on humid days, is a major contributor.[8]
-
Solvents: Using solvents that are not certified as anhydrous or have been improperly stored can introduce significant amounts of water.[9]
-
Reagents: Other reagents in the reaction mixture may contain residual water.
-
Glassware: Water can adsorb onto the surfaces of glassware.[10][11] Failure to properly dry glassware before use is a common oversight.
-
Inert Gas: While used to protect the reaction, the inert gas line itself can be a source of moisture if not properly dried.
Q3: What is an "acid scavenger" and why is it used in reactions with this compound?
A3: An acid scavenger is a base added to a reaction to neutralize the acidic byproduct, which in this case is hydrochloric acid (HCl), as it is formed.[12][13] Even if hydrolysis of the starting material is prevented, the desired acylation reaction itself will produce one equivalent of HCl.[14] This HCl can protonate and deactivate nucleophilic reagents, catalyze unwanted side reactions, or degrade acid-sensitive products.[15] Therefore, an acid scavenger, typically a non-nucleophilic amine base, is crucial to maintain neutral or slightly basic conditions, driving the reaction to completion and maximizing yield.[12]
Q4: Can I use an aqueous base like sodium hydroxide to neutralize the HCl formed?
A4: Using an aqueous base directly in the reaction mixture is not recommended as it will rapidly hydrolyze the this compound starting material.[5] Aqueous bases should only be used during the workup phase after the reaction is complete to neutralize any remaining acid and remove water-soluble salts.[12] For in-situ neutralization during the reaction, a non-nucleophilic organic base in an anhydrous solvent is required.[5][12]
Troubleshooting Guides
This section addresses specific issues that may arise during reactions involving this compound.
| Problem | Potential Cause | Solution |
| Low or No Yield of Desired Product | Hydrolysis of this compound: The starting material was likely consumed by reaction with trace water before it could react with the intended nucleophile. | Implement rigorous anhydrous techniques. Use high-purity anhydrous solvents, flame-dry all glassware under vacuum or inert gas, and perform the entire reaction under a positive pressure of dry nitrogen or argon.[10][11][16][17] |
| Deactivation of Nucleophile: The HCl byproduct protonated the nucleophile (e.g., an amine), rendering it unreactive. | Add an acid scavenger. Use at least one equivalent of a non-nucleophilic base like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) to neutralize HCl as it forms.[12][15] | |
| Formation of Unexpected Byproducts | Acid-Catalyzed Side Reactions: The HCl generated during the reaction catalyzed the degradation of the starting materials or the desired product. | Choose an appropriate acid scavenger and control the temperature. A sterically hindered base like DIPEA can be effective for highly acid-sensitive substrates. Running the reaction at a lower temperature (e.g., 0 °C) can also minimize side reactions.[15] |
| Difficulty in Product Purification (Contamination with Salts) | Precipitation of Ammonium Salts: The hydrochloride salt formed from the acid scavenger (e.g., triethylammonium chloride) may be partially soluble in the organic solvent and co-precipitate with the product. | Perform an aqueous workup. After the reaction is complete, wash the organic layer with water or a mild aqueous base (like saturated sodium bicarbonate solution). The ammonium salts are highly soluble in water and will be removed into the aqueous phase.[12] |
Quantitative Data Summary
Table 1: Water Content in Common Anhydrous Solvents
The selection of a properly dried solvent is critical for preventing hydrolysis. Commercial anhydrous solvents are available in various grades with specified maximum water content.
| Solvent | Grade | Max Water Content (ppm) | Reference |
| Various | Super-Series | < 10 ppm | [18] |
| Toluene, Deoxidized | Example Grade | < 10 ppm | [15] |
| Various | Basic Series | 20 - 50 ppm | [18] |
| Dichloromethane | Anhydrous | < 50 ppm | [9] |
| Tetrahydrofuran (THF) | Anhydrous | < 50 ppm | [9] |
ppm = parts per million
Table 2: Comparison of Common Acid Scavengers
| Acid Scavenger | pKa of Conjugate Acid | Key Characteristics |
| Triethylamine (TEA) | ~10.75 | Common, inexpensive, and effective. Can sometimes act as a nucleophile and participate in side reactions.[12] |
| N,N-Diisopropylethylamine (DIPEA) | ~10.75 | Sterically hindered and non-nucleophilic. A good choice for highly acid-sensitive substrates to avoid side reactions.[15] |
| Pyridine | ~5.25 | Often used as both a base and a nucleophilic catalyst. Can accelerate some acylation reactions.[19] |
| Inert Gas Sparging (e.g., Nitrogen) | N/A | Physically removes gaseous HCl from the reaction mixture. Eliminates the need for a base and avoids the formation of salt byproducts, simplifying purification.[20] |
Experimental Protocols
Protocol 1: General Procedure for Acylation Under Anhydrous Conditions
This protocol describes a general method for reacting this compound with a nucleophile (e.g., an amine or alcohol) while preventing hydrolysis.
1. Glassware Preparation:
-
Thoroughly clean and assemble all necessary glassware (e.g., round-bottom flask, addition funnel, condenser).
-
Flame-dry the assembled glassware under a high vacuum to remove adsorbed water.[11]
-
Allow the glassware to cool to room temperature under a positive pressure of dry nitrogen or argon.[21]
2. Reaction Setup:
-
Under a positive pressure of inert gas, dissolve the nucleophile (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine, 1.1 - 1.5 equivalents) in an anhydrous solvent (e.g., dichloromethane).[12]
-
Cool the mixture to the desired temperature (typically 0 °C) using an ice bath to control the reaction exotherm.
3. Addition of this compound:
-
In a separate, dry flask, dissolve this compound (1.05 - 1.1 equivalents) in a small amount of the same anhydrous solvent.
-
Using a dry syringe, transfer the acyl chloride solution to the addition funnel.
-
Add the this compound solution dropwise to the stirred reaction mixture over a period of 15-30 minutes.[12]
4. Reaction Monitoring and Workup:
-
Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).
-
Once the reaction is complete, quench it by slowly adding water or a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.[12]
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product for further purification.
Visualizations
Caption: Experimental workflow for preventing hydrolysis in reactions with this compound.
Caption: Decision tree for troubleshooting hydrolysis-related issues in acylation reactions.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C12H17ClO | CID 2771882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 7. savemyexams.com [savemyexams.com]
- 8. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Solvents, anhydrous for laboratory | Scharlab [scharlab.com]
- 10. molan.wdfiles.com [molan.wdfiles.com]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. CA2623230A1 - Use of acid scavengers in removal of protons (acidity) of the reaction mass during chlorination of sucrose-6- acetate - Google Patents [patents.google.com]
- 14. quora.com [quora.com]
- 15. Anhydrous and Air-Sensitive Solvent | [Common Chemicals & Lab Tools][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 16. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 17. Air-free technique - Wikipedia [en.wikipedia.org]
- 18. kanto.co.jp [kanto.co.jp]
- 19. Buy this compound | 19835-38-2 [smolecule.com]
- 20. Acid Scavenger Free Synthesis of Oligo(Poly(Ethylene Glycol) Fumarate) Utilizing Inert Gas Sparging - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inert atmosphere methods | Laboratory techniques [biocyclopedia.com]
Technical Support Center: Synthesis of 1-Adamantaneacetyl Chloride & Removal of Excess Thionyl Chloride
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals working with the synthesis of 1-Adamantaneacetyl chloride. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during the removal of excess thionyl chloride post-synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing excess thionyl chloride after the synthesis of this compound?
A1: The most common methods for removing excess thionyl chloride (SOCl₂) are distillation (including vacuum and azeotropic distillation) and quenching.[1] The choice of method depends on the stability of the this compound, the scale of your reaction, and the desired purity.[1]
Q2: When is distillation the preferred method for thionyl chloride removal?
A2: Distillation is the preferred method because this compound is an acyl chloride and is sensitive to water and other protic quenching agents.[1][2] Distillation under reduced pressure is particularly effective as it allows for the removal of thionyl chloride at a lower temperature, minimizing the risk of product decomposition.[1][2]
Q3: Can I use a rotary evaporator to remove excess thionyl chloride?
A3: Yes, a rotary evaporator can be used, but with caution.[3][4][5] Thionyl chloride and its byproducts (HCl and SO₂) are highly corrosive and can damage the internal components of the rotary evaporator if not properly handled.[3][4][5] It is crucial to use a base trap (e.g., with NaOH or KOH solution) between the evaporator and the vacuum pump to neutralize the acidic vapors.[1][3] Co-evaporation with an inert, dry solvent like toluene can also help in removing the last traces of thionyl chloride.[3][6]
Q4: What are the key safety precautions when working with thionyl chloride?
A4: Thionyl chloride is a corrosive and toxic substance that reacts violently with water, releasing toxic gases like sulfur dioxide (SO₂) and hydrogen chloride (HCl).[1] All manipulations should be performed in a well-ventilated fume hood.[1] Appropriate personal protective equipment (PPE), including chemical safety goggles, acid-resistant gloves, and a lab coat, is mandatory.[1]
Q5: How can I confirm that all the thionyl chloride has been removed?
A5: A preliminary indicator is the absence of the characteristic pungent odor of thionyl chloride.[1] For more rigorous confirmation, analytical techniques such as Fourier-transform infrared (FTIR) spectroscopy or gas chromatography-mass spectrometry (GC-MS) can be employed to detect any residual thionyl chloride.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Product Decomposition During Removal | The temperature of distillation or rotary evaporation is too high. Thionyl chloride decomposes above 140°C, and your product might be heat-sensitive.[1] | Use vacuum distillation or a rotary evaporator under reduced pressure to lower the boiling point of thionyl chloride, allowing for its removal at a lower temperature (e.g., below 60°C).[1][7] |
| Corrosion of Rotary Evaporator Tubing | Acidic vapors (HCl and SO₂) from the reaction of thionyl chloride with moisture are corroding the tubing.[1] | Use chemically resistant tubing. Crucially, implement a base trap (e.g., with KOH or NaOH solution) between the rotary evaporator and the vacuum pump to neutralize acidic vapors.[1][3][8][9] |
| Incomplete Removal of Thionyl Chloride | Thionyl chloride can be persistent and difficult to remove completely by simple evaporation.[3] | Perform azeotropic distillation by adding a dry, inert solvent like toluene and then distilling the mixture. This "chasing" process can be repeated several times to ensure complete removal.[3][6] |
| Vigorous and Uncontrolled Quenching Reaction | The reaction of thionyl chloride with quenching agents (e.g., water, ice, or basic solutions) is highly exothermic.[1] | Since this compound is water-sensitive, quenching is not the recommended method.[1] If quenching is absolutely necessary for waste disposal of excess thionyl chloride, add the reaction mixture dropwise to a cooled (0-5°C) and vigorously stirred quenching solution like ice-water or a cold aqueous base.[1] |
| Hydrolysis of this compound | The product, an acyl chloride, is highly susceptible to hydrolysis back to the carboxylic acid in the presence of water.[1] | Avoid aqueous workups. Distillation or evaporation under anhydrous conditions is the appropriate method for removing excess thionyl chloride while preserving the acyl chloride product.[1][2] |
Experimental Protocols
Synthesis of this compound
The most common method for synthesizing this compound is by reacting 1-adamantaneacetic acid with an excess of thionyl chloride.[2][7]
Materials:
-
1-Adamantaneacetic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (optional, e.g., dichloromethane or toluene)[2]
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap containing an alkaline solution, add 1-adamantaneacetic acid.
-
Slowly add an excess of thionyl chloride to the flask. The reaction can be performed neat or in an anhydrous solvent to moderate exothermicity, especially for larger scale reactions.[2]
-
Heat the reaction mixture to reflux (approximately 70-80°C) and maintain for a period sufficient to ensure complete conversion (e.g., 2-4 hours).[2] The evolution of gaseous byproducts (SO₂ and HCl) should be observed.
-
After the reaction is complete (cessation of gas evolution), cool the mixture to room temperature.
Method 1: Removal of Excess Thionyl Chloride by Vacuum Distillation
Apparatus:
-
Distillation apparatus (distilling flask, condenser, receiving flask)
-
Vacuum pump
-
Cold trap
-
Heating mantle or oil bath
Procedure:
-
Assemble the distillation apparatus, ensuring all glassware is dry.
-
Transfer the cooled reaction mixture to the distilling flask.
-
Connect the apparatus to a vacuum pump with a cold trap (e.g., dry ice/acetone slurry) in between to protect the pump.
-
Slowly apply vacuum to the system.
-
Gently heat the distilling flask. The excess thionyl chloride will distill at a reduced temperature. For instance, a 95% isolated yield was reported after vacuum distillation at 40–50°C.[2]
-
Collect the distilled thionyl chloride in the receiving flask.
-
Once the distillation of thionyl chloride is complete, the remaining crude this compound can be further purified if necessary, for example, by high-vacuum distillation (0.1–1 mmHg) at 80–90°C.[2]
Method 2: Removal of Excess Thionyl Chloride by Azeotropic Distillation with Toluene
Apparatus:
-
Rotary evaporator or distillation apparatus
-
Vacuum pump
-
Base trap
Procedure:
-
To the reaction mixture containing the crude product and excess thionyl chloride, add a volume of anhydrous toluene.
-
Remove the toluene and thionyl chloride mixture by rotary evaporation or distillation. A base trap should be used to protect the pump.[3]
-
Repeat the addition of anhydrous toluene and subsequent evaporation two to three more times to ensure all traces of thionyl chloride are removed.[3][6]
Visualizations
Caption: Synthesis and purification workflow for this compound.
Caption: Decision tree for troubleshooting common issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 19835-38-2 [smolecule.com]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. infitek.com [infitek.com]
- 6. researchgate.net [researchgate.net]
- 7. prepchem.com [prepchem.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Friedel-Crafts Acylation with 1-Adamantaneacetyl Chloride
Welcome to the technical support center for Friedel-Crafts acylation reactions utilizing 1-adamantaneacetyl chloride. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and provide answers to frequently asked questions encountered during this specific electrophilic aromatic substitution.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiment.
Issue 1: Low or No Product Yield
Question: I am getting a very low yield, or no desired product at all, in my Friedel-Crafts acylation reaction with this compound. What are the possible causes and how can I fix this?
Answer: Low or no yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Cause 1: Inactive Lewis Acid Catalyst: The most frequent cause of reaction failure is an inactive catalyst. Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture.
-
Troubleshooting:
-
Use a fresh, unopened bottle of anhydrous AlCl₃ or a recently purchased, properly stored container.
-
Ensure all glassware is thoroughly oven-dried or flame-dried immediately before use.
-
Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).
-
-
-
Cause 2: Insufficient Catalyst Stoichiometry: In Friedel-Crafts acylation, the Lewis acid catalyst forms a complex with the product ketone, rendering it inactive. Therefore, a stoichiometric amount (or a slight excess) of the catalyst is required.
-
Troubleshooting:
-
Use at least 1.1 equivalents of AlCl₃ relative to the this compound. For less reactive aromatic substrates, increasing the stoichiometry to 1.2-1.5 equivalents may be beneficial.
-
-
-
Cause 3: Deactivated Aromatic Substrate: Friedel-Crafts reactions are sensitive to the electronic nature of the aromatic ring. Strongly deactivated rings (e.g., nitrobenzene, benzaldehyde) will not undergo acylation.
-
Troubleshooting:
-
This reaction is most effective with activated or moderately activated aromatic compounds (e.g., toluene, anisole, benzene).
-
If your substrate is deactivated, consider alternative synthetic routes.
-
-
-
Cause 4: Suboptimal Reaction Temperature: The reaction temperature can significantly impact the yield.
-
Troubleshooting:
-
The initial mixing of reagents should be performed at a low temperature (0-5 °C) to control the exothermic reaction.
-
After the initial addition, the reaction may need to be warmed to room temperature or gently heated to proceed to completion. Monitor the reaction progress by TLC to determine the optimal temperature profile.
-
-
Issue 2: Formation of a White Precipitate and No Reaction
Question: Upon adding the this compound to my mixture of the aromatic substrate and AlCl₃, a thick white precipitate formed immediately, and the reaction did not proceed. What happened?
Answer: This is a classic sign of catalyst deactivation by moisture.
-
Cause: The white precipitate is likely aluminum hydroxide (Al(OH)₃) or a related hydrated species, formed from the reaction of anhydrous AlCl₃ with water. This consumes the catalyst and prevents the formation of the acylium ion.
-
Troubleshooting:
-
Discard the reaction and start again, paying rigorous attention to anhydrous techniques.
-
Dry your solvent over a suitable drying agent (e.g., CaH₂) and distill it before use.
-
Ensure your aromatic substrate is also anhydrous.
-
-
Issue 3: Poor Regioselectivity with Substituted Aromatics
Question: I am acylating a substituted benzene ring (e.g., toluene) and obtaining a mixture of ortho and para isomers, with the ortho isomer being a significant byproduct. How can I improve the para-selectivity?
Answer: The steric bulk of the this compound plays a crucial role in directing the substitution.
-
Cause: While activating groups on a benzene ring direct electrophilic substitution to the ortho and para positions, the large size of the adamantaneacetyl group sterically hinders the approach to the ortho position. However, under certain conditions, ortho-substitution can still occur.
-
Troubleshooting:
-
Lower the reaction temperature: Performing the reaction at lower temperatures (e.g., -10 °C to 0 °C) can enhance the kinetic preference for the less sterically hindered para product.
-
Choice of Lewis Acid: While AlCl₃ is common, you could explore other Lewis acids. However, for achieving high para-selectivity with bulky acyl chlorides, temperature control is generally the most effective strategy.
-
-
Frequently Asked Questions (FAQs)
Q1: Is polyacylation a significant side reaction with this compound?
A1: Polyacylation is generally not a major concern in Friedel-Crafts acylation. The adamantaneacetyl group, once attached to the aromatic ring, acts as a deactivating group due to the electron-withdrawing nature of the carbonyl. This deactivation makes the product significantly less reactive than the starting material, thus preventing a second acylation. However, with highly activated substrates (e.g., phenols, anilines), di-acylation might be observed under forcing conditions.
Q2: Can the acylium ion formed from this compound undergo rearrangement?
A2: Rearrangement of the acylium ion is not a typical side reaction in Friedel-Crafts acylation.[1] The acylium ion is resonance-stabilized, which makes it much less prone to the hydride or alkyl shifts that are commonly observed with carbocations in Friedel-Crafts alkylation.[1] Therefore, you can expect the adamantaneacetyl group to be incorporated without any structural rearrangement.
Q3: What is the role of the Lewis acid in this reaction?
A3: The Lewis acid, typically AlCl₃, plays a crucial role in generating the electrophile. It coordinates to the chlorine atom of the this compound, which polarizes the carbon-chlorine bond and facilitates its cleavage to form the highly reactive acylium ion. This acylium ion is the electrophile that is then attacked by the aromatic ring.
Q4: What are some suitable solvents for this reaction?
A4: The choice of solvent is important. It must be inert to the reaction conditions and capable of dissolving the reagents. Common solvents include:
-
Dichloromethane (DCM): A good choice for reactions at or below room temperature.
-
1,2-Dichloroethane (DCE): Useful if heating is required.
-
Carbon disulfide (CS₂): A traditional solvent for Friedel-Crafts reactions, but its use is often avoided due to its toxicity and flammability. It is critical that the solvent is anhydrous.
Data Presentation
Table 1: Effect of Lewis Acid Stoichiometry on Yield
| Equivalents of AlCl₃ | Aromatic Substrate | Product Yield (%) |
| 1.0 | Benzene | 75 |
| 1.1 | Benzene | 90 |
| 1.2 | Benzene | 92 |
| 1.1 | Toluene | 88 (para-isomer) |
| 1.2 | Toluene | 91 (para-isomer) |
Note: Yields are illustrative and can vary based on specific reaction conditions.
Table 2: Influence of Reaction Temperature on Regioselectivity for Toluene Acylation
| Temperature (°C) | Para:Ortho Isomer Ratio |
| 50 | 90:10 |
| 25 | 95:5 |
| 0 | >99:1 |
Note: Ratios are approximate and highlight the general trend.
Experimental Protocols
General Protocol for the Friedel-Crafts Acylation of Benzene with this compound
Materials:
-
This compound
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous benzene
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous AlCl₃ (1.1 equivalents).
-
Add anhydrous DCM to the flask, and cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel.
-
Add the this compound solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, add anhydrous benzene (1.0 to 1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for Friedel-Crafts acylation.
Caption: Troubleshooting decision tree for low yield.
References
Troubleshooting low yields in the synthesis of adamantylated compounds
Technical Support Center: Synthesis of Adamantylated Compounds
Welcome to the technical support center for the synthesis of adamantylated compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: My Friedel-Crafts adamantylation reaction is resulting in a very low yield. What are the primary factors I should investigate?
Low yields in Friedel-Crafts adamantylation are common and can typically be traced back to a few critical factors. The most frequent culprits are the quality of reagents and catalyst, the reaction conditions, and the nature of the aromatic substrate. A systematic approach to troubleshooting is the most effective way to identify and solve the issue.
The first steps should always be to verify the integrity of your starting materials and the reaction setup. Key areas to check include:
-
Catalyst Activity: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture.[1] Inactivation of the catalyst is a primary cause of reaction failure.
-
Reagent Purity: The purity of the adamantylating agent (e.g., 1-bromoadamantane) and the aromatic substrate is crucial. Impurities can lead to side reactions or inhibit the catalyst.[1]
-
Anhydrous Conditions: The reaction must be carried out under strictly anhydrous (moisture-free) conditions. Any water present will decompose the Lewis acid catalyst.[1]
-
Substrate Reactivity: Aromatic rings with strongly deactivating groups (e.g., -NO₂, -CN, -COR) are poor substrates for Friedel-Crafts reactions and will often result in low to no yield.[1][2][3]
Below is a workflow to guide your troubleshooting process.
Q2: My Lewis acid catalyst (e.g., AlCl₃) doesn't seem to be working. How can I ensure its activity?
Catalyst inactivity is a very common problem, almost always due to moisture contamination. Lewis acids like aluminum chloride react vigorously with water, rendering them inactive.[1] Furthermore, in many adamantylation reactions (unlike other Friedel-Crafts acylations), the product can form a stable complex with the catalyst, effectively removing it from the reaction cycle.[1][4] This means stoichiometric amounts, rather than catalytic amounts, are often required.[4]
Troubleshooting Steps & Solutions:
-
Use Fresh Catalyst: Use a freshly opened bottle of anhydrous aluminum chloride. Older bottles may have been exposed to atmospheric moisture.
-
Proper Handling: Handle the catalyst in a glovebox or under a dry nitrogen/argon atmosphere to prevent exposure to moisture.
-
Ensure Anhydrous Conditions: All glassware must be oven- or flame-dried immediately before use. Solvents must be rigorously dried using appropriate methods (e.g., distillation from a drying agent or passage through an activated alumina column).
-
Check Stoichiometry: Adamantylation often requires more than one equivalent of the Lewis acid catalyst because the adamantylated product can complex with it.[1][4] If you are using catalytic amounts, this is a likely cause of failure. Consider increasing the catalyst loading to 1.1–1.5 equivalents.
Q3: How do reaction conditions like solvent and temperature affect the yield and selectivity of adamantylation?
Solvent and temperature are critical parameters that control not only the reaction rate but also the selectivity (i.e., the position of substitution on the aromatic ring). The choice of adamantylating agent also plays a significant role.
Effect of Adamantylating Agent: The reactivity of adamantyl halides follows the Sₙ1 mechanism trend, where the rate-determining step is the formation of the stable tertiary 1-adamantyl carbocation.[5] Therefore, the leaving group ability is paramount.
| Adamantylating Agent | Relative Reactivity | Notes |
| 1-Adamantyl Iodide | Highest | Most reactive, but may be less stable and more expensive. |
| 1-Adamantyl Bromide | High | A good balance of reactivity and stability; commonly used.[5][6] |
| 1-Adamantyl Chloride | Moderate | Less reactive than the bromide.[5] |
| 1-Adamantanol | Moderate to Low | Requires a strong Brønsted or Lewis acid (e.g., TfOH) to generate the carbocation.[7] |
Effect of Solvent and Temperature: The choice of solvent can influence which isomer is formed, particularly in substrates like naphthalene where multiple positions are available for substitution.
-
Non-polar solvents (e.g., CS₂, CH₂Cl₂) at low temperatures often favor the kinetically controlled product (the one that forms fastest).[8]
-
Polar solvents (e.g., nitrobenzene) at higher temperatures can favor the thermodynamically controlled product (the most stable one), as the initial product may revert to the starting materials and re-react.[8]
-
Temperature: Higher temperatures increase the reaction rate but can also lead to decomposition and tar formation.[1][8] Optimization is key; if no reaction occurs at room temperature, the temperature should be increased gradually while monitoring by TLC.[6]
An example of condition optimization is the adamantylation of pyrene using triflic acid (TfOH) as a promoter.[7]
| Entry | Adamantyl Source | Pyrene/Source Ratio | Time | Yield of 2-adamantylpyrene |
| 1 | 1-Adamantyl Bromide | 1:1 | 5 min | 93% |
| 2 | 1-Adamantanol | 1:1 | 5 min | 84% |
| 3 | 1,3-Dibromoadamantane | 3:1 | 4 h | 62% (bis-adduct) |
| 4 | Adamantane-1,3-diol | 3:1 | 4 h | 49% (bis-adduct) |
| Data adapted from an optimized procedure for the adamantylation of pyrene.[7] |
Q4: I am observing multiple products, including poly-adamantylated species. How can I improve the selectivity for the mono-substituted product?
Polyalkylation is a classic limitation of Friedel-Crafts alkylation.[9] The initial alkylation product is often more reactive than the starting material because the adamantyl group is electron-donating, activating the aromatic ring for further substitution.
Strategies to Minimize Polyalkylation:
-
Use an Excess of the Aromatic Substrate: By using the aromatic compound as the limiting reagent, you increase the probability that the adamantylating agent will react with an unsubstituted ring. A 2 to 5-fold excess of the aromatic substrate is a good starting point.
-
Slow Addition of the Adamantylating Agent: Adding the adamantylating agent dropwise over a period of time maintains a low instantaneous concentration, which disfavors a second substitution on the already-formed product.[6]
-
Lower the Reaction Temperature: Reducing the temperature can decrease the rate of the second alkylation reaction more than the first, improving selectivity.
-
Use a Milder Catalyst: In some cases, a less reactive Lewis acid can provide better selectivity for mono-alkylation.[6]
Experimental Protocols
Protocol 1: General Procedure for a Small-Scale Trial of Friedel-Crafts Adamantylation
This protocol describes a general method for testing the adamantylation of an aromatic substrate (e.g., anisole) with 1-bromoadamantane. It should be performed under a dry, inert atmosphere (nitrogen or argon).
Materials:
-
Three-necked, round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Dropping funnel, oven-dried
-
Inert gas inlet/outlet (connected to a bubbler)
-
Ice bath
-
Aromatic substrate (e.g., anisole)
-
1-Bromoadamantane
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous solvent (e.g., dichloromethane, CH₂Cl₂)
-
TLC plates and appropriate eluent system
Procedure:
-
Setup: Assemble the dry glassware. Place the flask in an ice bath on the magnetic stirrer. Purge the system with inert gas.
-
Catalyst Suspension: To the flask, add anhydrous dichloromethane followed by the Lewis acid catalyst (e.g., AlCl₃, 1.1 equivalents) portion-wise under a positive flow of inert gas. Stir to create a suspension.
-
Substrate Addition: Dissolve the aromatic substrate (1.0 equivalent) and 1-bromoadamantane (1.0 equivalent) in anhydrous dichloromethane in the dropping funnel.
-
Reaction Initiation: Add the substrate/reagent solution dropwise to the stirred catalyst suspension at 0 °C over 20-30 minutes.
-
Reaction Monitoring: After addition is complete, allow the mixture to stir at 0 °C or warm to room temperature. Monitor the reaction's progress by taking small aliquots and analyzing them by TLC.
-
Workup: Once the reaction is complete (or has ceased to progress), cool the mixture back to 0 °C and slowly quench it by pouring it over a mixture of crushed ice and concentrated HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with dichloromethane (3x).
-
Washing & Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Analysis: Filter and concentrate the solution under reduced pressure. Analyze the crude product by ¹H NMR or LC-MS to determine the conversion and yield of the desired product. The crude material can then be purified by column chromatography.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Byproducts of 1-Adamantaneacetyl chloride synthesis and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Adamantaneacetyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most established and widely used method is the reaction of 1-adamantaneacetic acid with thionyl chloride (SOCl₂)[1]. This method is favored for its high efficiency and the straightforward removal of gaseous byproducts (SO₂ and HCl)[2].
Q2: What are the primary byproducts I should expect in the synthesis of this compound?
A2: The main impurities are typically unreacted 1-adamantaneacetic acid and residual thionyl chloride[1]. Other potential byproducts can include 1-adamantaneacetic anhydride, and in the absence of a base like pyridine, esters (if an alcohol is present) or decarbonylation products may form[1]. Under strongly acidic conditions, there is also a possibility of adamantane skeleton rearrangements, although this is less common under standard synthesis conditions.
Q3: How can I minimize the formation of byproducts during the synthesis?
A3: To minimize byproducts, it is crucial to use anhydrous conditions, as moisture will hydrolyze the product back to the carboxylic acid. Using a slight excess of thionyl chloride can ensure complete conversion of the starting material. The addition of a catalytic amount of a base like pyridine or dimethylformamide (DMF) can accelerate the reaction and scavenge HCl, which helps to prevent side reactions such as esterification and decarbonylation[1].
Q4: What are the recommended methods for purifying crude this compound?
A4: The two primary methods for purification are fractional distillation under high vacuum and recrystallization[1]. High-vacuum distillation is effective at removing residual thionyl chloride and unreacted 1-adamantaneacetic acid[1]. For achieving high purity (>99%), recrystallization is recommended[1].
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction. 2. Hydrolysis of the product during workup. 3. Loss of product during purification. | 1. Ensure a slight excess of thionyl chloride is used. Increase reaction time or temperature if necessary. Consider adding a catalyst (e.g., DMF, pyridine)[1]. 2. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 3. Optimize distillation conditions (vacuum, temperature) to prevent product loss. For recrystallization, ensure the correct solvent and temperature are used to avoid dissolving the product at low temperatures. |
| Product is contaminated with starting material (1-adamantaneacetic acid) | 1. Insufficient amount of chlorinating agent. 2. Reaction time was too short. | 1. Use a larger excess of thionyl chloride (e.g., 1.5-2 equivalents). 2. Extend the reaction time and monitor the reaction progress by TLC or GC-MS until the starting material is consumed. |
| Product has a yellow or brown color | 1. Impurities in the starting materials. 2. Decomposition at high temperatures. 3. Residual thionyl chloride or its decomposition products. | 1. Ensure the purity of 1-adamantaneacetic acid before starting the reaction. 2. Avoid excessive heating during the reaction and distillation. Use a lower boiling solvent if applicable to reduce the reaction temperature. 3. Remove excess thionyl chloride by distillation under reduced pressure. A co-distillation with an inert, dry solvent like toluene can be effective[3]. |
| Formation of an insoluble solid during the reaction | 1. Formation of 1-adamantaneacetic anhydride. 2. Polymerization or side reactions. | 1. This can sometimes occur. The anhydride can often be converted to the acid chloride by continuing to heat with thionyl chloride. 2. Ensure the reaction temperature is controlled. Analyze the solid to identify its nature and adjust reaction conditions accordingly. |
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages | Reference |
| High-Vacuum Fractional Distillation | >95% | Effective for removing volatile impurities like thionyl chloride and less volatile impurities like the starting acid. | Can lead to thermal decomposition if temperatures are too high. Requires specialized equipment. | [1] |
| Recrystallization | >99% | Can achieve very high purity. Removes a wide range of impurities. | Can be more time-consuming and may result in lower yields if the solvent system is not optimized. | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound using Thionyl Chloride
Materials:
-
1-Adamantaneacetic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., dichloromethane or toluene, optional)
-
Catalytic amount of pyridine or DMF (optional)
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-adamantaneacetic acid.
-
If using a solvent, add the anhydrous solvent to the flask.
-
Slowly add thionyl chloride (1.5-2.0 equivalents) to the flask at room temperature. The reaction is exothermic and will evolve HCl and SO₂ gas, so this should be performed in a well-ventilated fume hood.
-
If using a catalyst, add a catalytic amount of pyridine or DMF.
-
Heat the reaction mixture to reflux (typically 70-80°C) and stir for 2-4 hours[1].
-
Monitor the reaction progress by taking small aliquots and quenching them with methanol to form the methyl ester, which can be analyzed by GC-MS or TLC to check for the disappearance of the starting carboxylic acid.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent (if used) by distillation, preferably under reduced pressure.
Protocol 2: Purification of this compound by High-Vacuum Distillation
Materials:
-
Crude this compound
-
Distillation apparatus suitable for high vacuum
-
Vacuum pump
-
Cold trap
-
Heating mantle
-
Thermometer
Procedure:
-
Set up the fractional distillation apparatus. Ensure all glassware is dry.
-
Transfer the crude this compound to the distillation flask.
-
Attach the flask to the distillation apparatus and begin to evacuate the system slowly to avoid bumping. A cold trap between the apparatus and the pump is recommended to protect the pump from corrosive vapors.
-
Once a stable vacuum is achieved (e.g., 0.1-1 mmHg), begin to heat the distillation flask gently[1].
-
Collect the fraction that distills at the expected boiling point of this compound (approximately 80-90°C at 0.1-1 mmHg)[1].
-
Discard the initial lower-boiling fraction (which may contain residual thionyl chloride) and the higher-boiling residue (which may contain unreacted starting material).
Protocol 3: Purification of this compound by Recrystallization
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., a mixture of isopropanol and water has been reported to be effective)[1]
-
Erlenmeyer flask
-
Heating source (hot plate)
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
In an Erlenmeyer flask, dissolve the crude this compound in a minimum amount of hot isopropanol.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution can be filtered through a fluted filter paper.
-
While the solution is still hot, add water dropwise until the solution becomes slightly cloudy, indicating saturation[1].
-
Allow the flask to cool slowly to room temperature to promote the formation of large crystals.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent mixture.
-
Dry the crystals under vacuum to remove any residual solvent.
Mandatory Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for this compound synthesis.
References
Technical Support Center: Managing HCl Evolution in Reactions with Acyl Chlorides
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing hydrogen chloride (HCl) evolution during chemical reactions involving acyl chlorides. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered in the laboratory.
Troubleshooting Guide
This section addresses specific issues that may arise during acylation reactions due to HCl formation, offering potential causes and solutions in a direct question-and-answer format.
Q1: My acylation reaction has stalled or is giving a low yield. Could HCl be the cause?
A: Yes, this is a very common issue. The HCl generated as a byproduct can protonate your nucleophile (e.g., an amine or alcohol), rendering it unreactive towards the acyl chloride.[1]
-
Solution: Incorporate a base, known as an "acid scavenger," into your reaction mixture. This base will neutralize the HCl as it is formed, preventing the deactivation of your nucleophile.[1] It is crucial to use at least one full equivalent of the scavenger base relative to the acyl chloride to ensure complete neutralization.[1]
Q2: I am observing significant degradation of my starting material or product. What could be the problem?
A: The acidic environment created by the HCl byproduct can lead to the degradation of acid-sensitive functional groups.[1] Groups such as acetals, some protecting groups, and certain heterocycles are susceptible to cleavage or decomposition in the presence of a strong acid like HCl, which will lower your yield and complicate purification.[1]
-
Solution: Select a suitable base to maintain a neutral or slightly basic reaction medium. For substrates that are particularly sensitive to acid, a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is often a good choice.[1] Running the reaction at a lower temperature, such as 0 °C, can also help to minimize side reactions.[1]
Q3: My purified product is contaminated with a salt. How can I remove it?
A: This is a frequent problem when using amine bases like triethylamine (TEA) or pyridine as HCl scavengers. The neutralization reaction produces a hydrochloride salt (e.g., triethylammonium chloride) which can be partially soluble in the organic solvent and co-precipitate with your product.[1]
-
Solution: Perform an aqueous workup. These ammonium salts are generally highly soluble in water.[1] Washing the organic layer with water or a mild aqueous base, such as a saturated sodium bicarbonate solution, will effectively remove the salt into the aqueous phase. A subsequent wash with brine can help to remove residual water from the organic layer before drying and solvent evaporation.[1][2]
Q4: I'm observing the formation of multiple products in my Friedel-Crafts acylation. What is happening?
A: The formation of multiple products in a Friedel-Crafts acylation can be due to several factors, including the substitution pattern of your aromatic ring. The acyl group is deactivating, which typically prevents polysubstitution; however, issues can still arise.[3] The regioselectivity of the reaction can be influenced by steric hindrance and the choice of solvent and catalyst.[4]
-
Solution: Carefully control the reaction stoichiometry and consider the electronic and steric properties of your substrate. Optimizing the catalyst and solvent system may also improve the selectivity towards the desired product.
Frequently Asked Questions (FAQs)
What is the role of an HCl scavenger?
An HCl scavenger is a base that is added to the reaction mixture to neutralize the hydrochloric acid that is formed as a byproduct in reactions with acyl chlorides.[1] This prevents the acid from causing unwanted side reactions, such as protonating the nucleophile or degrading acid-sensitive functional groups.[1]
What are the common types of HCl scavengers?
Common HCl scavengers include tertiary amines and inorganic bases.
-
Tertiary Amines: Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA), and pyridine are widely used. TEA is cost-effective but can sometimes act as a nucleophile itself, leading to side products.[1] DIPEA is more sterically hindered and less nucleophilic, making it a better choice for sensitive substrates.[1]
-
Inorganic Bases: Potassium carbonate (K₂CO₃) and sodium bicarbonate (NaHCO₃) can also be used.[5] They are typically used in solid form and can be easily filtered off after the reaction. However, they may result in slower reaction rates due to their heterogeneous nature.[1]
How do I choose the right HCl scavenger?
The choice of scavenger depends on several factors:
-
Substrate Reactivity: For highly acid-sensitive substrates, a non-nucleophilic, sterically hindered base like DIPEA is preferable.[1]
-
Reaction Conditions: The solubility of the scavenger and its corresponding hydrochloride salt in the reaction solvent is an important consideration.
-
Cost and Scale: For large-scale reactions, the cost of the scavenger can be a significant factor, making TEA a common choice.[1]
What is the difference between an in-situ scavenger and a workup procedure for removing HCl?
An in-situ scavenger is a base added directly to the reaction to neutralize HCl as it is formed.[1] A workup procedure involves adding an aqueous base after the reaction is complete to neutralize any remaining acid and remove the resulting salts.[1][6]
Data Presentation
Table 1: Comparison of Common HCl Scavengers
| Scavenger | pKa of Conjugate Acid | Key Characteristics | Common Applications |
| Triethylamine (TEA) | ~10.75 | Inexpensive, effective, can be nucleophilic.[1] | General purpose HCl scavenger.[1] |
| N,N-Diisopropylethylamine (DIPEA) | ~11 | Sterically hindered, non-nucleophilic. | For acid-sensitive substrates and to avoid nucleophilic side reactions.[1] |
| Pyridine | ~5.25 | Less basic than aliphatic amines, can act as a nucleophilic catalyst. | Often used in acylation of alcohols.[7] |
| Potassium Carbonate (K₂CO₃) | ~10.3 (pKa of HCO₃⁻) | Heterogeneous (solid), mild base. | When an amine-free base is required.[5] |
| Sodium Bicarbonate (NaHCO₃) | ~6.4 (pKa of H₂CO₃) | Mild, inexpensive, commonly used in aqueous workups.[1] | Primarily for workup procedures, not strong enough for in-situ scavenging in many cases.[1] |
Experimental Protocols
Protocol 1: General Procedure for Acylation of an Amine using Triethylamine as an HCl Scavenger
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, THF).
-
Addition of Base: Add triethylamine (1.1 to 1.5 equivalents) to the solution and stir.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Add the acyl chloride (1.0 equivalent) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for the desired time, monitoring the progress by a suitable technique (e.g., TLC or LC-MS).
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with a dilute aqueous HCl solution (to remove excess triethylamine), saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), and brine.[2][8]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by an appropriate method, such as column chromatography or recrystallization.
Protocol 2: Removal of Triethylamine Hydrochloride Salt by Filtration
This protocol is suitable for reactions where the triethylamine hydrochloride salt is insoluble in the reaction solvent (e.g., diethyl ether, THF).[2]
-
Completion of Reaction: Once the reaction is complete, cool the mixture in an ice bath to maximize the precipitation of the triethylamine hydrochloride salt.[2]
-
Filtration Setup: Set up a Büchner funnel with filter paper.
-
Filtration: Pour the cold reaction mixture through the funnel and apply a vacuum to filter off the solid salt.
-
Washing: Wash the collected salt in the funnel with a small amount of cold solvent to recover any entrained product.[2]
-
Product Isolation: The filtrate contains the desired product, which can be isolated by removing the solvent under reduced pressure.
Mandatory Visualizations
Caption: Decision workflow for HCl management strategy.
Caption: Troubleshooting flowchart for common acylation issues.
References
Technical Support Center: Improving Regioselectivity of Friedel-Crafts Acylation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Friedel-Crafts acylation of substituted arenes. Our goal is to help you overcome common challenges and enhance the regioselectivity of your reactions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.
| Problem | Potential Causes | Solutions |
| Low Yield of the Desired para-Isomer | • Suboptimal Lewis Acid: The strength and steric bulk of the Lewis acid can influence the ortho/para ratio. • Inappropriate Solvent: The polarity of the solvent can affect the stability of the transition state leading to different isomers. • High Reaction Temperature: Higher temperatures can favor the formation of the thermodynamically more stable, but potentially undesired, isomer. | • Catalyst Screening: Test a range of Lewis acids from strong (e.g., AlCl₃) to milder (e.g., FeCl₃, ZnCl₂) to find the optimal balance of reactivity and selectivity. • Solvent Optimization: For kinetically controlled reactions favoring the para product, use non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂). Polar solvents like nitrobenzene may favor the thermodynamic product.[1] • Temperature Control: Run the reaction at lower temperatures (e.g., 0 °C or below) to favor the kinetically controlled para-acylation. |
| Formation of Multiple Isomers (ortho, meta, para) | • Steric Hindrance: Bulky acylating agents or substituents on the arene can favor para substitution by sterically hindering the ortho positions. • Reaction Control: The reaction may be proceeding under thermodynamic control, leading to a mixture of isomers. | • Choice of Acylating Agent: Employing a bulkier acylating agent can increase the steric barrier to ortho attack, thereby enhancing para-selectivity. • Kinetic vs. Thermodynamic Control: As a general principle, kinetic control (lower temperatures, non-polar solvents) often favors the para isomer due to less steric hindrance. Thermodynamic control (higher temperatures, polar solvents) can sometimes lead to isomerization and a mixture of products. |
| Low Overall Yield and/or Reaction Failure | • Catalyst Deactivation: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture and can be deactivated upon exposure to air.[1][2] • Unsuitable Substrate: Aromatic rings with strongly deactivating groups (e.g., -NO₂) or basic groups that can coordinate with the Lewis acid (e.g., -NH₂, -OH) are generally poor substrates for Friedel-Crafts acylation.[1] • Insufficient Catalyst: The product ketone forms a complex with the Lewis acid, effectively sequestering it. Therefore, stoichiometric or slightly excess amounts of the catalyst are often required. | • Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents. Store Lewis acids in a desiccator.[1] • Substrate Compatibility: If your substrate has an incompatible functional group, consider using a protecting group strategy. For example, an amine can be protected as an amide. • Stoichiometry: Use at least one equivalent of the Lewis acid catalyst relative to the acylating agent. |
| Difficult Product Isolation/Workup | • Emulsion Formation: Quenching the reaction with water can lead to the formation of stable emulsions, making phase separation difficult. | • Proper Quenching Technique: Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated HCl with vigorous stirring. This can help break up the aluminum chloride-ketone complex and minimize emulsion formation. |
Frequently Asked Questions (FAQs)
Q1: How does the choice of Lewis acid impact the regioselectivity of Friedel-Crafts acylation?
The Lewis acid plays a pivotal role in activating the acylating agent to form the electrophilic acylium ion. The strength of the Lewis acid can influence both the reaction rate and selectivity. Stronger Lewis acids like AlCl₃ are highly reactive but may lead to lower selectivity in some cases. Milder Lewis acids, such as FeCl₃ or ZnCl₂, may require higher temperatures but can offer improved regioselectivity, particularly for sensitive substrates.[2]
Q2: What is the role of the solvent in controlling the ortho/para product ratio?
The solvent can significantly influence the regioselectivity by solvating the reaction intermediates differently. In the acylation of naphthalene, for instance, non-polar solvents like carbon disulfide (CS₂) favor the formation of the kinetically controlled alpha-substituted product. In contrast, polar solvents like nitrobenzene can facilitate the formation of the thermodynamically more stable beta-substituted product.[1] This principle can be extended to substituted benzenes, where non-polar solvents generally favor the less sterically hindered para product.
Q3: Can temperature be used to control the regioselectivity?
Yes, temperature is a critical parameter for controlling regioselectivity. Lowering the reaction temperature generally favors the kinetically controlled product, which is often the para isomer due to lower steric hindrance. For example, high para-selectivity in the acylation of some alkylbenzenes can be achieved at temperatures below 0 °C. Conversely, higher temperatures can provide enough energy to overcome the activation barrier for the formation of the ortho isomer and can also lead to thermodynamic equilibrium, potentially resulting in a mixture of isomers.
Q4: Why is my reaction not working with an aniline or phenol derivative?
Aromatic compounds with basic functional groups like amines (-NH₂) or hydroxyl (-OH) groups are generally unsuitable for Friedel-Crafts acylation. The lone pair of electrons on the nitrogen or oxygen atom will coordinate with the Lewis acid catalyst. This not only deactivates the catalyst but also forms a strongly deactivating substituent on the aromatic ring, thereby inhibiting the desired electrophilic substitution.[1]
Quantitative Data on Isomer Distribution
The following tables summarize the isomer distribution for the Friedel-Crafts acylation of various substituted arenes under different reaction conditions.
Table 1: Acetylation of Toluene with Acetyl Halides
| Catalyst | Isomer Distribution (ortho : meta : para) | Yield (%) | Reference |
| FeSO₄ (heat-treated) | 2 : 1 : 97 | >90 | [3] |
| FeCl₃ | - | 24 | [3] |
| AlCl₃ | - | 29 | [3] |
Table 2: Benzoylation of Ethylbenzene with Benzoyl Chloride
| Catalyst | Isomer Distribution (ortho : meta : para) | Yield (%) | Reference |
| AlCl₃ | 2 : 7 : 78 | 60 (of para isomer) | [4] |
Table 3: Acylation of Anisole
| Acylating Agent | Catalyst | Solvent | Selectivity | Reference |
| Acetic Anhydride | Mordenite Zeolite | Acetic Acid | >99% for 4-methoxyacetophenone | [5] |
Note: The acylation of anisole is well-known to be highly para-selective due to the strong directing effect of the methoxy group and steric hindrance at the ortho positions.
Experimental Protocols
Protocol 1: High para-Selective Acetylation of Toluene
This protocol is adapted from a procedure utilizing a highly active iron sulfate catalyst.[3]
Materials:
-
Toluene
-
Acetyl chloride or acetyl bromide
-
Heat-treated FeSO₄ catalyst (activated with benzyl chloride)
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend the activated heat-treated FeSO₄ catalyst in the anhydrous solvent.
-
Cool the suspension to room temperature.
-
Add a solution of acetyl halide in the anhydrous solvent to the dropping funnel.
-
Add the acetyl halide solution dropwise to the stirred catalyst suspension over 15-20 minutes.
-
After the addition is complete, add toluene dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by carefully pouring the mixture into a beaker containing crushed ice and dilute HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the product by distillation or column chromatography.
Protocol 2: para-Methoxyacetophenone Synthesis from Anisole
This protocol is based on a highly selective zeolite-catalyzed acylation.[5]
Materials:
-
Anisole
-
Acetic anhydride
-
Mordenite zeolite catalyst (calcined)
-
Acetic acid (solvent)
Procedure:
-
To a reaction vessel, add anisole, acetic anhydride, and the calcined mordenite zeolite catalyst.
-
Add acetic acid as the solvent.
-
Heat the mixture with stirring. The original study suggests 150 °C for 2-3 hours.
-
Monitor the reaction for the consumption of anisole using GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Recover the catalyst by filtration and wash it with a suitable solvent like ethyl acetate.
-
The filtrate contains the product. The solvent and excess reagents can be removed under reduced pressure.
-
Further purification can be achieved by recrystallization or distillation.
Visualizations
Caption: Factors influencing the regioselectivity of Friedel-Crafts acylation.
Caption: General experimental workflow for Friedel-Crafts acylation.
Caption: Logical relationship of steric hindrance favoring para-substitution.
References
- 1. alexandonian.com [alexandonian.com]
- 2. Friedel-Crafts alkylation of anisole and its comparison with toluene. Predominant ortho-para substitution under kinetic conditions and the effect of thermodynamic isomerizations | CoLab [colab.ws]
- 3. academic.oup.com [academic.oup.com]
- 4. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 5. chemijournal.com [chemijournal.com]
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst poisoning and deactivation during the synthesis of adamantane and its derivatives.
Frequently Asked Questions (FAQs)
Q1: My adamantane yield from a Lewis acid-catalyzed isomerization has dropped significantly. What is the likely cause?
A: A sharp decrease in yield when using Lewis acid catalysts like aluminum chloride (AlCl₃) or aluminum bromide (AlBr₃) is most commonly due to catalyst poisoning by moisture.[1] These catalysts are extremely sensitive to water, which reacts with them to form inactive species, thereby halting the catalytic cycle that facilitates the adamantane cage rearrangement.[1]
Q2: My solid acid catalyst (e.g., zeolite) is showing a gradual decline in activity over several runs. Why is this happening?
A: This gradual deactivation is typically caused by coking , where carbonaceous deposits (coke) form on the catalyst surface.[2][3] These deposits physically block the active sites and the micropores of the zeolite, preventing reactant molecules from accessing the catalytic centers.[2][4] This is one of the most frequent causes of deactivation in heterogeneous acid-catalyzed reactions involving hydrocarbons.[2]
Q3: What are the main types of catalyst deactivation I should be aware of?
A: Catalyst deactivation can be broadly categorized into three primary mechanisms:
-
Poisoning: Strong chemisorption of impurities (like sulfur or nitrogen compounds) onto the active sites.[5][6]
-
Fouling/Coking: Physical deposition of substances (like carbon) on the surface, blocking pores and active sites.[3][6]
-
Thermal Degradation (Sintering): Loss of active surface area due to crystal growth at high temperatures, which is generally irreversible.[7]
Q4: How can I prevent moisture from poisoning my Lewis acid catalyst?
A: To prevent moisture-induced deactivation, rigorous anhydrous conditions are critical.
-
Catalyst Handling: Use freshly opened, high-purity Lewis acids. Handle them exclusively in an inert atmosphere, such as inside a glovebox.[1]
-
Solvent and Reagents: Ensure all solvents and starting materials are thoroughly dried using appropriate methods (e.g., distillation from a drying agent) before addition to the reaction.
-
Glassware: Flame-dry all glassware under vacuum or in an oven immediately before use.
Q5: Can a "coked" zeolite catalyst be regenerated?
A: Yes, catalysts deactivated by coke formation can often be regenerated. The most common method is to burn off the carbon deposits in a controlled manner. This is typically achieved by heating the catalyst in a stream of air or an oxygen-containing gas at elevated temperatures (calcination). The temperature must be carefully controlled to avoid thermal damage to the catalyst structure.
Q6: Are there any visual indicators of catalyst deactivation?
A: Visual changes can sometimes indicate a problem. A catalyst that has been fouled with coke will often change color, typically darkening to brown or black. For Lewis acid reactions, the catalyst may appear clumpy or hydrolyzed if exposed to significant moisture. However, a loss of activity is the most reliable indicator, and further characterization (e.g., TGA, spectroscopy) is often needed to confirm the cause.[2]
Troubleshooting Guides
Guide 1: Diagnosing Poor Yield in Lewis Acid-Catalyzed Isomerization
This workflow helps identify the root cause of poor performance in reactions like the Schleyer synthesis of adamantane from dicyclopentadiene using AlCl₃.
Caption: Troubleshooting workflow for Lewis acid-catalyzed adamantane synthesis.
Guide 2: Understanding Zeolite Deactivation by Coking
Coke formation on solid acids like zeolites is a multi-step process that leads to a progressive loss of catalytic activity.
Caption: Mechanism of zeolite catalyst deactivation via coke formation.[2][8]
Data on Catalyst Poisons and Performance
Quantitative analysis of catalyst poisoning helps in understanding the severity of different contaminants and optimizing reaction conditions.
Table 1: Common Catalysts in Adamantane Synthesis and Their Susceptibility to Poisons
| Catalyst Type | Common Examples | Typical Poisons | Mechanism of Deactivation | Severity |
|---|---|---|---|---|
| Lewis Acids | AlCl₃, AlBr₃ | Water, Alcohols, Ethers | Reaction with catalyst to form inactive hydroxides or alkoxides.[1] | High & Rapid |
| Solid Acids | Zeolites (e.g., H-ZSM-5) | Coke, Nitrogen Compounds | Fouling (pore blockage) and poisoning of Brønsted acid sites.[2][7] | Moderate & Gradual |
| Bifunctional | Pt on Chlorinated Al₂O₃ | Sulfur, Water, Coke | Poisoning of metal sites (Pt) by S; hydrolysis of support; coking.[6] | High (S), Mod (H₂O) |
Table 2: Impact of Deactivation on Reaction Efficiency (Conceptual Data)
| Deactivation Cause | Catalyst | Feedstock | Initial Yield | Yield after 5 Cycles | Key Observation |
|---|---|---|---|---|---|
| Moisture Poisoning | AlCl₃ | Dicyclopentadiene | 60% | < 5% | Catastrophic failure after exposure to non-anhydrous conditions.[1] |
| Coking | H-Y Zeolite | Dicyclopentadiene | 55% | 30% | Gradual decrease in conversion rate with each successive run.[9] |
| Sulfur Poisoning | Pt/Al₂O₃ | Alkyl-Adamantane | 95% Conv. | < 20% Conv. | Sharp activity loss even with ppm levels of sulfur in the feed.[5] |
Experimental Protocols
Protocol 1: Synthesis of Adamantane via AlCl₃-Catalyzed Isomerization
This protocol is based on the widely used Schleyer method for synthesizing adamantane.[10]
Materials:
-
endo-Tetrahydrodicyclopentadiene (endo-THDCPD)
-
Anhydrous Aluminum Chloride (AlCl₃), high purity
-
Anhydrous cyclohexane (or other inert solvent)
-
Ice, Hydrochloric Acid (HCl), Diethyl ether
Procedure:
-
Setup: Assemble a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.
-
Catalyst Slurry: Under the inert atmosphere, charge the flask with anhydrous cyclohexane and AlCl₃ (approx. 1:1 molar ratio to substrate). Stir to create a slurry.
-
Substrate Addition: Slowly add a solution of endo-THDCPD in anhydrous cyclohexane to the catalyst slurry. The reaction is exothermic; control the addition rate to maintain a gentle reflux.
-
Reaction: After the addition is complete, heat the mixture at reflux for 2-4 hours. Monitor the reaction progress by taking aliquots and analyzing them with Gas Chromatography (GC).
-
Quenching: Cool the reaction vessel in an ice bath. Very slowly and carefully, add crushed ice to quench the reaction and decompose the aluminum chloride complex. Subsequently, add concentrated HCl to dissolve the aluminum salts.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product into diethyl ether or pentane. Wash the organic layer with water, sodium bicarbonate solution, and finally brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: The crude adamantane, a white solid, can be purified by sublimation or recrystallization from methanol to yield the final product.
Protocol 2: Regeneration of a Coked Zeolite Catalyst
This protocol describes a general procedure for regenerating a solid acid catalyst deactivated by carbon deposits.
Materials:
-
Spent (coked) zeolite catalyst
-
Tube furnace with temperature control
-
Source of dry air or a nitrogen/oxygen mixture
Procedure:
-
Pre-treatment (Purging): Place the spent catalyst in the tube furnace. Heat the catalyst to 100-150°C under a flow of inert gas (e.g., nitrogen) for 1-2 hours to drive off any physisorbed water and volatile organics.
-
Controlled Burn-off: While maintaining the inert gas flow, slowly ramp the furnace temperature to the target calcination temperature (typically 450-550°C). The exact temperature depends on the thermal stability of the specific zeolite.
-
Oxidation: Once at temperature, gradually introduce a controlled flow of dry air or a lean oxygen/nitrogen mixture into the gas stream. This initiates the combustion of the coke deposits. The process is highly exothermic and must be controlled to prevent thermal runaway and damage to the catalyst.
-
Hold and Cool: Maintain the catalyst under the oxidative atmosphere at the target temperature for 3-6 hours, or until the exit gas shows no more CO₂ (indicating complete coke removal).
-
Final Steps: Switch the gas flow back to pure dry nitrogen and cool the furnace down to room temperature. The regenerated catalyst should be stored under anhydrous conditions until its next use.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ammoniaknowhow.com [ammoniaknowhow.com]
- 4. scispace.com [scispace.com]
- 5. Catalyst_poisoning [chemeurope.com]
- 6. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 7. researchgate.net [researchgate.net]
- 8. Coke-induced deactivation in zeolite catalysts: mechanisms, anti-coking modifications, and regeneration approaches - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Adamantane - Wikipedia [en.wikipedia.org]
Technical Support Center: Work-up Procedures for Reactions Involving 1-Adamantaneacetyl Chloride
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing and working up reactions involving 1-adamantaneacetyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions where this compound is used?
A1: this compound is a versatile reagent primarily used for introducing the bulky and lipophilic adamantane moiety into molecules. The most common reactions include:
-
Friedel-Crafts Acylation: To attach the adamantaneacetyl group to aromatic rings.
-
Esterification: Reaction with alcohols to form adamantane-based esters.
-
Amidation: Reaction with primary and secondary amines to form adamantane-based amides.[1]
Q2: Why is the work-up procedure critical for reactions with this compound?
A2: The work-up procedure is crucial due to the reactivity of this compound and the byproducts formed during the reaction. Key considerations include:
-
Hydrolysis: this compound readily hydrolyzes in the presence of water to form 1-adamantaneacetic acid. This can reduce the yield of the desired product and introduce impurities.
-
Byproduct Removal: Reactions typically produce hydrochloric acid (HCl), which needs to be neutralized and removed.
-
Product Isolation: The adamantane derivatives can be nonpolar and may require specific extraction and purification techniques to isolate them from the reaction mixture.
Q3: What are the general steps in a work-up for a reaction involving this compound?
A3: A typical work-up involves the following steps:
-
Quenching: The reaction is carefully quenched to stop the reaction and neutralize any remaining reactive species.
-
Washing: The organic layer is washed with aqueous solutions to remove byproducts and impurities. Common washes include dilute acid (e.g., HCl), saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Extraction: The product is extracted into a suitable organic solvent.
-
Drying: The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
-
Solvent Removal: The solvent is removed under reduced pressure.
-
Purification: The crude product is purified using techniques like recrystallization or column chromatography.
Q4: How can I monitor the progress of my reaction?
A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to check for the consumption of the starting materials and the formation of the product. For TLC, it's important to note that many adamantane derivatives are not UV-active and may require staining with potassium permanganate (KMnO₄) for visualization.[2]
Troubleshooting Guides
This section addresses common issues encountered during the work-up of reactions involving this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Product Yield | Incomplete reaction. | Ensure the reaction has gone to completion by monitoring with TLC or GC-MS. |
| Hydrolysis of this compound. | Ensure all glassware is dry and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Product loss during work-up. | Minimize the number of transfer steps. Ensure the pH of the aqueous layer is appropriate to prevent the product from becoming water-soluble. Back-extract the aqueous layers to recover any dissolved product. | |
| Emulsion Formation During Extraction | Presence of fine solid particles. | Filter the entire mixture through a pad of Celite. |
| High concentration of reagents or byproducts. | Dilute the reaction mixture with more organic solvent. Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which can help break the emulsion. | |
| Vigorous shaking of the separatory funnel. | Gently invert the separatory funnel multiple times instead of vigorous shaking. | |
| Product is an Oil Instead of a Solid | Presence of impurities. | Purify the product using column chromatography. |
| The product has a low melting point. | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If that fails, purification by chromatography is recommended. | |
| Difficulty in Removing 1-Adamantaneacetic Acid (Hydrolysis Byproduct) | Inefficient washing. | Wash the organic layer thoroughly with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to deprotonate the carboxylic acid and extract it into the aqueous layer. Multiple washes may be necessary. |
| Product Contaminated with Unreacted Starting Material (Alcohol or Amine) | Inefficient extraction. | If the starting material is an amine, wash the organic layer with a dilute acid solution (e.g., 1 M HCl) to protonate the amine and extract it into the aqueous layer. For alcohol starting materials, purification by column chromatography may be necessary. |
Experimental Protocols
Protocol 1: Work-up for Friedel-Crafts Acylation
This protocol describes a general work-up procedure for the Friedel-Crafts acylation of an aromatic compound with this compound.
-
Quenching: After the reaction is complete, cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl (typically in a 1:1 ratio by volume with the reaction volume).[3]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Washing: Combine the organic layers and wash sequentially with:
-
1 M HCl solution.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Brine (saturated NaCl solution).
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Work-up for Esterification
This protocol outlines a general work-up for the esterification of an alcohol with this compound.
-
Quenching: Once the reaction is complete, dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Washing: Transfer the mixture to a separatory funnel and wash sequentially with:
-
Water.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the HCl byproduct.[4] Be cautious as CO₂ gas will be evolved. Vent the separatory funnel frequently.
-
Brine.
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter and concentrate the organic phase under reduced pressure.
-
Purification: Purify the resulting ester by recrystallization from a suitable solvent (e.g., ethanol, acetone, or a mixture of heptane and ethyl acetate) or by column chromatography.[5]
Protocol 3: Work-up for Amidation
This protocol provides a general work-up for the amidation of a primary or secondary amine with this compound, typically carried out in the presence of a base like triethylamine or pyridine to scavenge the HCl produced.[1]
-
Quenching: After the reaction is complete, quench the reaction by adding a dilute aqueous acid solution (e.g., 1 M HCl).
-
Extraction: Extract the mixture with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing: Wash the combined organic layers sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Brine.
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Solvent Removal: Remove the solvent by rotary evaporation.
-
Purification: The crude amide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/hexane) or by flash column chromatography.
Data Presentation
Table 1: Typical Reaction Conditions and Yields
| Reaction Type | Substrate | Base (if applicable) | Solvent | Typical Yield (%) |
| Friedel-Crafts Acylation | Benzene | N/A (Lewis Acid catalyst) | Dichloromethane | 85-95 |
| Esterification | Ethanol | Pyridine | Dichloromethane | 90-98 |
| Amidation | Benzylamine | Triethylamine | Dichloromethane | 80-95 |
Note: Yields are representative and can vary depending on the specific substrates and reaction conditions.
Table 2: Common Solvents for Purification
| Purification Method | Adamantane Derivative Type | Recommended Solvents |
| Recrystallization | Esters | Ethanol, Acetone, Heptane/Ethyl Acetate |
| Recrystallization | Amides | Ethanol/Water, Acetone/Hexane, Toluene |
| Column Chromatography | General | Hexane/Ethyl Acetate gradient, Dichloromethane/Methanol gradient |
Mandatory Visualizations
Friedel-Crafts Acylation Work-up Workflow
Caption: Workflow for the work-up of a Friedel-Crafts acylation reaction.
Esterification Work-up Workflow
Caption: Workflow for the work-up of an esterification reaction.
Amidation Work-up Workflow
Caption: Workflow for the work-up of an amidation reaction.
Troubleshooting Logic for Low Product Yield
Caption: Troubleshooting logic for addressing low product yield.
References
Validation & Comparative
GC-MS Analysis of 1-Adamantaneacetyl Chloride Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction products of 1-adamantaneacetyl chloride with various nucleophiles, focusing on their characterization by Gas Chromatography-Mass Spectrometry (GC-MS). The bulky and rigid adamantane cage imparts unique physicochemical properties to molecules, making this compound a valuable reagent in medicinal chemistry and materials science for the synthesis of novel derivatives with enhanced lipophilicity and metabolic stability. This document outlines the expected reaction products, provides detailed experimental protocols for their synthesis and analysis, and presents a comparative summary of their GC-MS data.
Overview of this compound Reactions
This compound is a reactive acyl chloride that readily undergoes nucleophilic acyl substitution reactions. The primary reactions involve the acylation of alcohols, amines, and aromatic compounds (via Friedel-Crafts acylation) to form the corresponding esters, amides, and aryl ketones.[1] These reactions allow for the straightforward introduction of the bulky 1-adamantaneacetyl moiety into a wide range of molecules.
The general reaction schemes are as follows:
-
Esterification (Reaction with Alcohols):
-
This compound + R-OH → 1-Adamantaneacetyl-O-R (Ester) + HCl
-
-
Amidation (Reaction with Amines):
-
This compound + R-NH₂ → 1-Adamantaneacetyl-NH-R (Amide) + HCl
-
-
Friedel-Crafts Acylation (Reaction with Arenes):
-
This compound + Ar-H --(Lewis Acid)--> 1-Adamantaneacetyl-Ar (Aryl Ketone) + HCl
-
Comparative GC-MS Data
The following table summarizes hypothetical yet representative GC-MS data for the products of this compound with methanol, methylamine, and benzene. This data is intended for comparative purposes to illustrate the expected differences in retention time and mass spectra. Actual results may vary based on specific experimental conditions.
| Product Name | Nucleophile | Product Class | Expected Retention Time (min) | Key Mass Spectral Fragments (m/z) | Hypothetical Yield (%) |
| Methyl 2-(adamantan-1-yl)acetate | Methanol | Ester | 12.5 | 208 (M+), 193, 135 (base peak), 93, 79 | 90 |
| N-Methyl-2-(adamantan-1-yl)acetamide | Methylamine | Amide | 14.2 | 207 (M+), 150, 135 (base peak), 93, 79 | 95 |
| 1-(Adamantan-1-yl)-2-phenylethan-1-one | Benzene | Aryl Ketone | 18.8 | 254 (M+), 135 (base peak), 105, 91, 77 | 75 |
Experimental Protocols
General Procedure for the Synthesis of 1-Adamantaneacetyl Derivatives
Materials:
-
This compound
-
Anhydrous nucleophile (e.g., methanol, methylamine solution in THF, benzene)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Base (e.g., triethylamine, pyridine) for esterification and amidation
-
Lewis acid (e.g., anhydrous aluminum chloride) for Friedel-Crafts acylation
-
Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in the appropriate anhydrous solvent.
-
For Esterification/Amidation: Cool the solution to 0 °C and add the alcohol or amine (1.1 eq) followed by the slow addition of a base (1.2 eq).
-
For Friedel-Crafts Acylation: To a stirred suspension of the Lewis acid (1.2 eq) in the aromatic substrate (used as solvent or dissolved in an inert solvent), add the this compound solution dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for the appropriate time (typically 2-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction mixture (e.g., with water or dilute HCl).
-
Extract the product with dichloromethane.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.
GC-MS Analysis Protocol
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).
-
Capillary column suitable for the analysis of semi-volatile organic compounds (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Final hold: 5 minutes at 280 °C
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-500
-
Scan Mode: Full scan
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
Sample Preparation:
Dissolve a small amount of the purified product in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and GC-MS analysis of this compound reaction products.
Caption: General workflow for synthesis and GC-MS analysis.
This guide serves as a foundational resource for the synthesis and analysis of this compound derivatives. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific substrates and analytical requirements.
References
Confirming Adamantane Incorporation: A Comparative Guide to Mass Spectrometry and Alternative Techniques
For researchers, scientists, and drug development professionals, the successful incorporation of the adamantane moiety into a molecular structure is a critical step that can significantly influence the compound's pharmacological properties. Verifying this incorporation requires robust analytical techniques. This guide provides an objective comparison of mass spectrometry-based methods with other analytical alternatives for confirming adamantane incorporation, supported by experimental data and detailed protocols.
Performance Comparison of Analytical Techniques
Mass spectrometry, particularly when coupled with chromatographic separation, offers high sensitivity and specificity for the detection and quantification of adamantane-containing compounds. However, other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) with conventional detectors also provide valuable information. The choice of technique often depends on the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and whether quantitative or qualitative data is needed.[1]
Table 1: Quantitative Performance Comparison of Key Analytical Techniques
| Technique | Analyte/Matrix | Linearity Range | LOD/LOQ | Precision (%RSD) | Accuracy/Recovery (%) | Reference |
| LC-MS/MS | Amantadine in Human Plasma | 1 - 200 ng/mL | LLOQ: 1 ng/mL | < 15% | 85 - 115% | [1] |
| GC-MS | Adamantane Amines (derivatized) | 0.5 - 100 µg/mL | LOD: 0.1 µg/mL; LOQ: 0.5 µg/mL | < 10% | 90 - 110% | [2] |
| HPLC-UV | Amantadine (derivatized) in Pharmaceutical Formulations | 5 - 100 µg/mL | LOD: 1 µg/mL; LOQ: 5 µg/mL | < 5% | 98 - 102% | [1] |
| HPLC-FLD | Amantadine (derivatized) in Human Plasma | 0.1 - 50 ng/mL | LOD: 0.05 ng/mL; LOQ: 0.1 ng/mL | < 15% | 88 - 105% | [2] |
| GC-FID | Memantine HCl in Pharmaceutical Formulations | 10 - 150 µg/mL | N/A | < 2% | 99 - 101% | [1] |
Table 2: Qualitative and Operational Comparison of Analytical Techniques
| Feature | LC-MS/MS | GC-MS | NMR Spectroscopy | HPLC-UV/FLD |
| Sample Preparation | Simple (Protein Precipitation, SPE) | More complex (often requires derivatization)[3] | Simple dissolution | Requires derivatization for non-chromophoric compounds[2] |
| Throughput | High | Lower due to sample preparation[3] | Low | Moderate to High |
| Sensitivity | High (sub-ng/mL levels)[3] | Good, but can be limited by derivatization efficiency[3] | Lower, requires mg to µg amounts | Good with derivatization, especially FLD |
| Specificity | High[3] | High[3] | High, provides detailed structural information | Moderate, potential for interference |
| Matrix Effects | Can be a concern, requires careful management[3] | Generally less susceptible to ion suppression[3] | Less susceptible to matrix effects | Can be affected by matrix components |
| Structural Information | Molecular weight and fragmentation pattern | Molecular weight and fragmentation pattern | Detailed atomic connectivity and stereochemistry | Retention time and spectral properties of the derivative |
Key Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the analysis of adamantane derivatives using mass spectrometry and other techniques.
Protocol 1: LC-MS/MS Method for Amantadine in Human Plasma
This protocol is suitable for the quantitative analysis of amantadine in a biological matrix, employing a liquid-liquid extraction for sample cleanup.[1]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of human plasma, add the internal standard (e.g., Amantadine-d15).
-
Add a protein precipitation reagent such as acetonitrile and vortex thoroughly.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
2. Instrumentation:
-
LC System: Shimadzu Exion LC-20AD HPLC or equivalent.[1]
-
Column: Agilent Poroshell 120 SB-C18 (4.6 mm × 50 mm, 2.7 μm).[1]
-
Mobile Phase: Isocratic mixture of 70% 0.1% formic acid in water and 30% acetonitrile.[1]
-
Flow Rate: 0.8 mL/min.[1]
-
MS System: QTRAP 5500 mass spectrometer or equivalent.[1]
-
Ionization Mode: Positive Electrospray Ionization (ESI).[1]
3. Quantification:
-
A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.[1]
Protocol 2: GC-MS Analysis of Adamantane Amines with Derivatization
For GC-MS analysis, derivatization is often necessary to increase the volatility and thermal stability of polar adamantane derivatives containing amine groups.[2]
1. Derivatization (Silylation):
-
For biological samples, perform an appropriate extraction and drying procedure to remove water.
-
To the dried sample or standard, add a sufficient volume of a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS).[2]
-
Tightly cap the reaction vial and heat the mixture at 60-80°C for 30-60 minutes to ensure complete derivatization.[2]
-
Cool the reaction mixture to room temperature before GC-MS analysis.
2. GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Typical analysis conditions involve a capillary column (e.g., DB-5ms) and a temperature program that allows for the separation of the derivatized analytes.
-
The mass spectrometer is operated in electron ionization (EI) mode, and the characteristic fragments of the derivatized adamantane compound are monitored.
Protocol 3: HPLC-UV Method for Amantadine in Pharmaceutical Formulations
This method is suitable for the quality control of pharmaceutical products and involves derivatization to introduce a UV-active chromophore.[1]
1. Sample Preparation and Derivatization:
-
Dissolve an appropriate amount of the powdered tablets or pure drug in a suitable solvent.
-
To a specific volume of the sample solution, add the derivatizing agent (e.g., (2-Napthoxy) Acetyl chloride). Memantine can be used as an internal standard.[1]
2. Instrumentation:
-
HPLC System: Agilent 1100 series or equivalent with a UV detector.[1]
-
Column: Inertsil ODS-3V (250 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: 0.02 M ammonium acetate buffer and methanol (12:88 v/v).[1]
-
Flow Rate: 1.5 mL/min.[1]
-
Detection: UV at 226 nm.[1]
-
Injection Volume: 20 µL.[1]
3. Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the derivatized amantadine to the internal standard against the concentration of amantadine.[1]
Confirming Adamantane Incorporation with Mass Spectrometry
The rigid cage-like structure of adamantane leads to characteristic fragmentation patterns in mass spectrometry, which can be used to confirm its incorporation into a molecule.
Characteristic Fragmentation Patterns
Upon electron ionization (EI), a common fragmentation pathway for 1-substituted adamantanes involves the loss of the substituent to form the highly stable adamantyl cation at a mass-to-charge ratio (m/z) of 135.[4] This fragment is often the base peak in the mass spectrum.[4] Further fragmentation of the adamantane cage can also occur, leading to smaller fragments.[4] For instance, in the mass spectrum of 1-bromoadamantane, the adamantyl cation at m/z 135 is the base peak, formed by the loss of the bromine radical.[4] Other significant fragments resulting from the breakdown of the adamantane cage may appear at m/z 93 and 79.[4]
Table 3: Key Mass Fragments for Confirming Adamantane Incorporation (EI-MS)
| m/z | Proposed Fragment | Significance |
| 135 | [C10H15]+ (Adamantyl cation) | Primary indicator of the adamantane core; often the base peak. [4] |
| 93 | [C7H9]+ | Result of adamantane cage fragmentation.[4] |
| 79 | [C6H7]+ | Further fragmentation of the adamantane cage.[4] |
The presence of the molecular ion corresponding to the adamantane-containing compound, along with the characteristic adamantyl cation at m/z 135 and other related fragments, provides strong evidence for the successful incorporation of the adamantane moiety.
Visualizing Workflows and Logical Relationships
Workflow for Analytical Method Selection
The selection of an appropriate analytical technique for confirming adamantane incorporation depends on several factors. The following diagram illustrates a decision-making workflow.
References
A Researcher's Guide to 2D NMR Techniques for the Structural Elucidation of Adamantane Derivatives
For researchers, scientists, and drug development professionals working with the rigid and versatile adamantane scaffold, precise structural confirmation is paramount to establishing structure-activity relationships and ensuring desired therapeutic or material properties. While 1D ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are foundational tools, complex substitution patterns on the adamantane cage often necessitate the use of two-dimensional (2D) NMR techniques for unambiguous structure elucidation. This guide provides an objective comparison of key 2D NMR methods—COSY, HSQC, HMBC, and NOESY/ROESY—supported by experimental data and detailed protocols, to facilitate their application in the analysis of adamantane derivatives.
The high symmetry of the parent adamantane molecule results in a simple NMR spectrum, which becomes more complex and informative upon substitution, providing key insights into the position and nature of functional groups.[1] 2D NMR spectroscopy is a crucial tool in drug development, aiding in the identification and validation of lead compounds and the elucidation of drug-target interactions.[1]
Comparative Analysis of 2D NMR Techniques
The combination of various 2D NMR experiments allows for a comprehensive mapping of the molecular structure. Each technique provides a unique piece of the puzzle, from proton-proton proximities to long-range carbon-proton connectivities.
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those separated by two or three bonds (²JHH, ³JHH).[2] For adamantane derivatives, COSY is invaluable for tracing the proton network within the cage and through substituent side chains.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the nuclei to which they are directly attached (¹JCH).[2] It provides a clear and unambiguous assignment of protons to their corresponding carbons in the adamantane framework.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over multiple bonds (typically ²JCH and ³JCH).[2] This is arguably the most powerful technique for assembling the carbon skeleton, as it allows for the connection of different spin systems and the placement of quaternary carbons and heteroatoms.
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, regardless of their through-bond connectivity.[3] For the rigid adamantane scaffold, NOESY and ROESY are particularly useful for determining the relative stereochemistry of substituents and confirming through-space proximities.
The following tables summarize the ¹H and ¹³C NMR data and key 2D correlations for two representative adamantane derivatives: Adamantane-1-ol and a hypothetical N-(4-hydroxyphenyl)adamantane-1-carboxamide.
Data Presentation: Adamantane-1-ol
| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm) | Key COSY Correlations (¹H- ¹H) | Key HMBC Correlations (¹H- ¹³C) | Key NOESY/ROESY Correlations (¹H- ¹H) |
| 1 | 68.3 | - | - | H2/6/10, H4/8/9 | H2/6/10 with H4/8/9 |
| 2, 6, 10 | 45.5 | 2.15 | H4/8/9 | C1, C2/6/10, C3/5/7 | H4/8/9, H3/5/7 |
| 3, 5, 7 | 31.0 | 1.75 | H4/8/9 | C1, C2/6/10, C3/5/7, C4/8/9 | H2/6/10, H4/8/9 |
| 4, 8, 9 | 36.3 | 1.68 | H2/6/10, H3/5/7 | C2/6/10, C3/5/7 | H2/6/10, H3/5/7 |
| OH | - | 1.55 | - | C1 | H2/6/10 |
Data Presentation: N-(4-hydroxyphenyl)adamantane-1-carboxamide (Hypothetical Data)
| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm) | Key COSY Correlations (¹H- ¹H) | Key HMBC Correlations (¹H- ¹³C) | Key NOESY/ROESY Correlations (¹H- ¹H) |
| Adamantyl | |||||
| 1 | 40.5 | - | - | H2/6/10, H3/5/7, C=O | H2/6/10 with H3/5/7 |
| 2, 6, 10 | 39.2 | 2.05 | H3/5/7 | C1, C=O, C3/5/7 | H3/5/7, NH |
| 3, 5, 7 | 28.1 | 1.80 | H2/6/10 | C1, C2/6/10 | H2/6/10 |
| 4, 8, 9 | 36.5 | 1.75 | H2/6/10 | C2/6/10, C3/5/7 | H2/6/10 |
| C=O | 176.5 | - | - | H2/6/10, NH | H2/6/10, H2'/6' |
| NH | - | 8.50 | H2'/6' | C=O, C1', C2'/6' | H2/6/10, H2'/6' |
| Phenyl | |||||
| 1' | 130.0 | - | - | H2'/6', H3'/5', OH | H2'/6' with NH |
| 2', 6' | 122.5 | 7.45 | H3'/5' | C4', C1', C=O | H3'/5', NH |
| 3', 5' | 115.8 | 6.80 | H2'/6' | C1', C4' | H2'/6' |
| 4' | 155.0 | - | - | H2'/6', H3'/5' | H3'/5' with OH |
| OH | - | 9.30 | - | C3'/5', C4' | H3'/5' |
Mandatory Visualization
The following diagram illustrates the logical workflow for the structure elucidation of a novel adamantane derivative using a combination of 2D NMR techniques.
Caption: Workflow for adamantane derivative structure elucidation using 2D NMR.
Experimental Protocols
Reproducible and high-quality NMR data are contingent on standardized experimental protocols.
1. Sample Preparation
-
Dissolve 5-10 mg of the adamantane derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1] The choice of solvent is critical and should be based on the compound's solubility and stability.[1]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4]
2. NMR Instrument Setup
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[1]
-
Tune and match the probe for ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp spectral lines.
3. 2D NMR Data Acquisition
The following are typical parameters for standard 2D NMR experiments. These may need to be optimized based on the specific sample and instrument.
-
gCOSY (gradient-selected COSY):
-
Pulse Program: cosygpqf (or equivalent)
-
Spectral Width (F2 and F1): Set to cover all proton signals (e.g., 10-12 ppm).
-
Acquisition Time (t2): ~0.25 s
-
Number of Increments (t1): 256-512
-
Number of Scans: 2-8
-
Relaxation Delay: 1.5-2.0 s
-
-
gHSQC (gradient-selected HSQC):
-
Pulse Program: hsqcedetgpsisp2.3 (or equivalent for multiplicity editing)
-
Spectral Width (F2 - ¹H): Set to cover all proton signals (e.g., 10-12 ppm).
-
Spectral Width (F1 - ¹³C): Set to cover all carbon signals (e.g., 160-200 ppm).
-
¹JCH Coupling Constant: Optimized for one-bond C-H coupling (average ~145 Hz).
-
Number of Increments (t1): 128-256
-
Number of Scans: 2-16
-
Relaxation Delay: 1.5-2.0 s
-
-
gHMBC (gradient-selected HMBC):
-
Pulse Program: hmbcgplpndqf (or equivalent)
-
Spectral Width (F2 - ¹H): Set to cover all proton signals (e.g., 10-12 ppm).
-
Spectral Width (F1 - ¹³C): Set to cover all carbon signals (e.g., 160-200 ppm).
-
Long-Range Coupling Constant: Optimized for 2-3 bond C-H couplings (typically 8-10 Hz).[5]
-
Number of Increments (t1): 256-512
-
Number of Scans: 8-64 (often requires more scans than HSQC)
-
Relaxation Delay: 2.0-2.5 s
-
-
NOESY:
-
Pulse Program: noesygpph (or equivalent)
-
Spectral Width (F2 and F1): Set to cover all proton signals (e.g., 10-12 ppm).
-
Mixing Time (d8): This is a critical parameter and may require optimization. For small molecules like adamantane derivatives, a mixing time of 0.5-1.0 s is a good starting point.
-
Number of Increments (t1): 256-512
-
Number of Scans: 8-16
-
Relaxation Delay: 2.0-3.0 s
-
4. Data Processing and Analysis
-
Apply Fourier transformation to the acquired data.
-
Phase the spectrum and perform baseline correction.
-
Analyze the cross-peaks in each spectrum to establish connectivities and spatial relationships, following the workflow outlined in the diagram above.
By systematically applying this suite of 2D NMR experiments and following rigorous experimental protocols, researchers can confidently and accurately determine the complex structures of novel adamantane derivatives, accelerating progress in medicinal chemistry and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 3. acdlabs.com [acdlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
A Comparative Guide to HPLC Methods for Purity Assessment of 1-Adamantaneacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of high-performance liquid chromatography (HPLC) methods for assessing the purity of 1-Adamantaneacetyl chloride. Due to the inherent reactivity of acyl chlorides, direct analysis poses significant challenges. This document outlines the advantages and disadvantages of direct injection versus a more robust derivatization approach, providing supporting data and detailed experimental protocols to aid in method selection and implementation.
Introduction to the Analytical Challenge
This compound is a key building block in the synthesis of various pharmaceutical compounds, leveraging the unique properties of the adamantane cage to enhance drug efficacy and pharmacokinetic profiles[1]. Ensuring the purity of this reagent is critical for the quality and safety of the final active pharmaceutical ingredient (API). However, the high reactivity of the acyl chloride functional group makes it susceptible to hydrolysis and reaction with nucleophilic solvents, complicating direct analysis by HPLC[2][3][4].
Comparison of Analytical Approaches
A direct HPLC analysis of this compound is often impractical due to on-column reactions and poor chromatographic performance. A more reliable strategy involves pre-column derivatization, which converts the reactive analyte into a stable, easily detectable compound.
| Feature | Direct Injection HPLC | Pre-column Derivatization HPLC |
| Principle | Direct analysis of this compound. | Conversion to a stable derivative prior to analysis. |
| Advantages | - Faster sample preparation. | - Improved stability of the analyte.[5] - Enhanced chromatographic peak shape. - Increased detection sensitivity.[2][3] - Ability to separate from hydrolysis impurity.[4] |
| Disadvantages | - On-column degradation leading to inaccurate quantification. - Poor peak shape and retention time variability. - Potential for reaction with mobile phase components. | - Additional sample preparation step. - Requires careful optimization of derivatization conditions. |
| Recommended Use | Not recommended for accurate purity determination. | Recommended for purity analysis and impurity profiling. |
Recommended Method: Pre-column Derivatization with 2-Nitrophenylhydrazine
Derivatization with 2-nitrophenylhydrazine is a robust method for the analysis of acyl chlorides[3]. This reagent reacts with the acyl chloride to form a stable hydrazide derivative that possesses a strong chromophore, allowing for sensitive UV detection at a wavelength where interference from the drug substance matrix is minimized[2][3].
Experimental Protocol
1. Reagents and Materials:
-
This compound sample
-
2-Nitrophenylhydrazine (derivatization reagent)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable mobile phase modifier)
-
Standard laboratory glassware and autosampler vials
2. Standard and Sample Preparation:
-
Derivatization Reagent Solution: Prepare a 100 µg/mL solution of 2-nitrophenylhydrazine in acetonitrile.
-
Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in acetonitrile to a known concentration.
-
Sample Solution: Accurately weigh the this compound sample and dissolve it in acetonitrile to the same nominal concentration as the standard solution.
-
Derivatization Procedure: To 1.0 mL of the standard or sample solution in an autosampler vial, add 1.0 mL of the derivatization reagent solution. Cap the vial and vortex for 30 seconds. Allow the reaction to proceed at room temperature for 30 minutes before injection[3].
3. HPLC Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 50% B 2-15 min: 50% to 90% B 15-17 min: 90% B 17-18 min: 90% to 50% B 18-25 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 395 nm[3] |
| Injection Volume | 10 µL |
4. Data Analysis: The purity of the this compound sample is calculated by comparing the peak area of the derivatized analyte in the sample chromatogram to that in the standard chromatogram.
Alternative Derivatization Method: Esterification with Methanol
An alternative approach involves the derivatization of this compound with anhydrous methanol to form the corresponding methyl ester[5]. This method also yields a stable derivative suitable for reversed-phase HPLC analysis. While this method is effective, the resulting methyl ester may have a weaker UV chromophore compared to the 2-nitrophenylhydrazine derivative, potentially leading to lower sensitivity.
Potential Impurities
The primary process-related impurity in this compound is 1-adamantaneacetic acid, formed through hydrolysis[4]. During synthesis, side reactions with solvents can also lead to the formation of ester impurities[6]. The recommended derivatization method with 2-nitrophenylhydrazine will not react with the carboxylic acid or ester impurities, allowing for their separation and quantification alongside the derivatized active compound.
Workflow for HPLC Purity Assessment of this compound
Caption: Workflow for the purity assessment of this compound via pre-column derivatization HPLC.
References
- 1. Buy this compound | 19835-38-2 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. CCCC 2006, Volume 71, Issue 5, Abstracts pp. 709-722 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
Alternative reagents for introducing the adamantane group in synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of the bulky, lipophilic, and rigid adamantane cage into molecular scaffolds is a highly effective strategy in medicinal chemistry and materials science. This modification can significantly enhance a molecule's pharmacological profile, including its potency, metabolic stability, and ability to cross biological barriers.[1][2] This guide provides an objective comparison of common alternative reagents for introducing the adamantane group, supported by experimental data and detailed protocols.
Comparison of Common Adamantylation Reagents
The choice of reagent for adamantylation depends on the substrate, desired position of substitution, and reaction conditions. The following table summarizes the performance of several common reagents in Friedel-Crafts alkylation reactions, a prevalent method for C-C bond formation with adamantane.
| Reagent | Substrate | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| 1-Bromoadamantane | Pyrene | TfOH, CH₂Cl₂, r.t. | 5 min | 85 | |
| Benzene | InBr₃ (5 mol%), r.t. | Not Specified | 91 | [2] | |
| Toluene | InBr₃ (5 mol%), r.t. | Not Specified | 93 | [2] | |
| 1-Adamantanol | Pyrene | TfOH, CH₂Cl₂, r.t. | 5 min | 88 | |
| 1-Naphthol | TFA, reflux | 1 h | 85 | ||
| 2-Naphthol | TFA, reflux | 1 h | 90 | ||
| 2-Bromoadamantane | Pyrene | TfOH, CH₂Cl₂, r.t. | 30 min | 86 (as 1-adamantyl) | [3] |
| 2-Adamantanol | Pyrene | TfOH, CH₂Cl₂, r.t. | 1 h | 87 (as 1-adamantyl) | |
| 1-Adamantanecarbonyl Chloride | 2-[4-(2-pyrimidinyl)-1-piperazinyl]ethylamine | Et₃N, CH₂Cl₂, 0°C to r.t. | Not Specified | Not Specified | [4] |
Note: Reactions with 2-substituted adamantanes often lead to the more stable 1-substituted product via rearrangement of the intermediate adamantyl cation.
Key Synthetic Strategies and Experimental Protocols
The incorporation of an adamantane moiety can be achieved through several synthetic routes. The most common strategies include the functionalization of a pre-formed adamantane core and, more recently, direct C-H adamantylation.[4]
Friedel-Crafts Alkylation with 1-Adamantanol
This method utilizes an alcohol as the precursor to the adamantyl cation in the presence of a strong acid.
Experimental Protocol: Adamantylation of Pyrene [3][4]
-
Reaction Setup: Dissolve pyrene (1.0 eq) in dichloromethane at room temperature.
-
Reagent Addition: Add 1-adamantanol (1.0 eq) and triflic acid (TfOH) (2.0 eq) to the solution.
-
Reaction: Stir the mixture for 5 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture into water and extract with dichloromethane.
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Amide Bond Formation with 1-Adamantanecarbonyl Chloride
Amide coupling is a robust method for incorporating the adamantane group, particularly in the synthesis of bioactive molecules.[4]
Experimental Protocol: Synthesis of an Adamantyl Amide [4]
-
Reaction Setup: Dissolve the amine substrate (e.g., 2-[4-(2-pyrimidinyl)-1-piperazinyl]ethylamine) (1.0 eq) in dichloromethane under a nitrogen atmosphere.
-
Base Addition: Add triethylamine (Et₃N) (1.1 eq) to the solution.
-
Cooling: Cool the stirring solution in an ice bath.
-
Reagent Addition: Add a solution of 1-adamantanecarbonyl chloride (1.0 eq) in dichloromethane dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up: Quench the reaction with water and separate the organic layer.
-
Isolation: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the product by an appropriate method (e.g., chromatography or recrystallization).
Comparison of Reagent Reactivity and Cation Formation
The ease of adamantylation is directly related to the formation of the stable tertiary 1-adamantyl cation.[5] Different precursors generate this cation under various conditions.
The Role of Adamantane in Drug Discovery
The incorporation of an adamantane moiety is a privileged strategy in drug design. Its unique three-dimensional structure and lipophilicity can profoundly influence a drug's interaction with its biological target and its overall pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).[1][4]
-
Enhanced Binding: The rigid adamantane cage can orient functional groups for optimal interaction with protein binding pockets.[1]
-
Increased Lipophilicity: This property can improve a drug's ability to cross cell membranes and the blood-brain barrier.[6]
-
Metabolic Stability: The adamantane core is resistant to metabolic degradation, which can increase the half-life of a drug.[6]
References
- 1. connectsci.au [connectsci.au]
- 2. benchchem.com [benchchem.com]
- 3. Triflic Acid-Promoted Adamantylation and tert-Butylation of Pyrene: Fluorescent Properties of Pyrene-Decorated Adamantanes and a Channeled Crystal Structure of 1,3,5-Tris(pyren-2-yl)adamantane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Lewis Acids in Promoting Adamantylation
For Researchers, Scientists, and Drug Development Professionals
The introduction of the bulky and lipophilic adamantyl group into organic molecules is a pivotal strategy in medicinal chemistry and materials science, often enhancing pharmacological properties and thermal stability. The Friedel-Crafts adamantylation of aromatic compounds is a primary method for forging carbon-carbon bonds with this unique scaffold. The choice of the promoting acid is critical and directly influences reaction efficiency, selectivity, and substrate scope. This guide provides an objective comparison of the efficacy of various Lewis and Brønsted acids in promoting adamantylation, supported by experimental data.
Comparative Efficacy of Acid Catalysts in Adamantylation
The selection of an appropriate acid catalyst is paramount for successful adamantylation. While strong Brønsted acids like triflic acid demonstrate high efficacy, a range of Lewis acids are also employed, each with distinct advantages and limitations. The following table summarizes quantitative data from selected studies on the adamantylation of aromatic substrates using different acid promoters.
| Catalyst | Adamantyl Source | Aromatic Substrate | Molar Ratio (ArH:AdaX:Catalyst) | Temperature (°C) | Time | Yield (%) | Reference |
| Brønsted Acid | |||||||
| Triflic Acid (TfOH) | 1-Adamantanol | Pyrene | 1:1:excess | Room Temp. | 5 min | 93 (mono) | [1] |
| Triflic Acid (TfOH) | 1-Adamantanol | Pyrene | 1:2.2:excess | Room Temp. | 1 h | 95 (di) | [1] |
| Lewis Acids | |||||||
| Aluminum Chloride (AlCl₃) | 1-Bromoadamantane | Fluorobenzene | 1:0.25:1.5 (+ t-BuBr) | 85 | 18 h | High (tetra) | [2] |
| Indium(III) Chloride (InCl₃) | 1-Bromoadamantane | Fluorobenzene | 1:0.25:0.05 (+ t-BuBr) | 85 | 18 h | 59 (tetra, para) | [2] |
Note: "mono", "di", and "tetra" refer to the degree of adamantylation on the aromatic substrate. The reaction conditions and yields are as reported in the cited literature and may vary with substrate and scale.
Discussion of Catalyst Performance
Triflic Acid (TfOH): As a superacid, triflic acid is a highly effective promoter for adamantylation, capable of activating even less reactive adamantyl sources like 1-adamantanol. The reactions proceed rapidly at room temperature, affording excellent yields of both mono- and di-adamantylated products, as demonstrated with pyrene.[1]
Aluminum Chloride (AlCl₃): A classic and potent Lewis acid for Friedel-Crafts reactions, AlCl₃ is effective in promoting multiple adamantylations, leading to tetra-substituted products.[2] Its high reactivity, however, can sometimes lead to side reactions and requires careful control of stoichiometry.
Indium(III) Chloride (InCl₃): InCl₃ emerges as a milder and more selective Lewis acid catalyst. It has been shown to effectively catalyze the adamantylation of substituted benzenes.[2] Notably, in the tetra-adamantylation of fluorobenzene, it selectively yields the para-isomer, highlighting its potential for regioselective synthesis.[2] While indium(III) bromide has been reported to facilitate faster reactions, InCl₃ is more suitable for halogenated benzene substrates.
Other Lewis acids such as Iron(III) Chloride (FeCl₃) , Hafnium(IV) triflate (Hf(OTf)₄) , Gallium(III) triflate (Ga(OTf)₃) , and Boron(III) triflate (B(OTf)₃) have also been utilized in mono-adamantylation reactions, though detailed comparative quantitative data against a single substrate is less readily available in the literature.[2] The choice among these often depends on the specific substrate, desired selectivity, and tolerance of functional groups.
Experimental Protocols
Below are representative experimental protocols for adamantylation reactions promoted by a Brønsted acid and a Lewis acid.
Protocol 1: Triflic Acid-Promoted Adamantylation of Pyrene
This procedure is adapted from the adamantylation of pyrene using 1-adamantanol and triflic acid.[1]
Materials:
-
Pyrene
-
1-Adamantanol
-
Triflic acid (TfOH)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
Dissolve pyrene (1 equivalent) in dichloromethane in a round-bottom flask at room temperature.
-
To this solution, add 1-adamantanol (1.1 equivalents for mono-adamantylation or 2.2 equivalents for di-adamantylation).
-
Slowly add an excess of triflic acid to the stirred solution.
-
Stir the reaction mixture at room temperature for the desired time (e.g., 5 minutes for mono-adamantylation, 1 hour for di-adamantylation).
-
Upon completion, pour the reaction mixture into water to quench the reaction.
-
Extract the aqueous layer multiple times with dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Protocol 2: Lewis Acid-Catalyzed Adamantylation of an Aromatic Compound
This generalized protocol is based on typical Friedel-Crafts conditions and can be adapted for various Lewis acids and aromatic substrates.
Materials:
-
Aromatic substrate (e.g., benzene, toluene, anisole)
-
Adamantylating agent (e.g., 1-bromoadamantane, 1-chloroadamantane)
-
Lewis acid (e.g., AlCl₃, FeCl₃, InCl₃)
-
Anhydrous solvent (e.g., dichloromethane, carbon disulfide)
-
Inert gas atmosphere (e.g., nitrogen, argon)
-
Aqueous work-up solution (e.g., dilute HCl, water)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the aromatic substrate and the anhydrous solvent.
-
Cool the mixture in an ice bath.
-
Carefully add the Lewis acid portion-wise with stirring.
-
Add the adamantylating agent dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature or heat as required, and stir for the specified duration.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS).
-
Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and dilute hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with water and brine, and dry over an anhydrous drying agent.
-
Remove the solvent in vacuo.
-
Purify the residue by an appropriate method (e.g., distillation, recrystallization, or column chromatography).
Visualizing the Adamantylation Process
To further elucidate the experimental and conceptual framework of Lewis acid-promoted adamantylation, the following diagrams are provided.
Caption: A generalized experimental workflow for Lewis acid-promoted adamantylation.
Caption: A simplified mechanism of Lewis acid-catalyzed adamantylation.
References
A Comparative Guide to Validating Adamantyl Ketone Structures with NMR and Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in the synthesis of novel therapeutics and materials, the adamantane scaffold offers a unique combination of rigidity, lipophilicity, and three-dimensional structure. The precise characterization of substituted adamantanes, such as adamantyl ketones, is a critical step in ensuring the desired molecular architecture and, consequently, the intended biological activity or material properties. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) as complementary techniques for the structural validation of adamantyl ketones, supported by experimental data for 1-adamantyl methyl ketone and 1-adamantyl phenyl ketone.
Experimental Protocols
A standardized approach to sample analysis is crucial for obtaining high-quality, reproducible data for structural elucidation.
Protocol 1: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the adamantyl ketone for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. Ensure the sample is fully dissolved.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), to reference the chemical shifts to 0.00 ppm.
-
Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube.
2. Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion, which is particularly useful for the overlapping signals of the adamantane cage protons.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
3. Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can range from 8 to 16, depending on the sample concentration.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. This is essential to simplify the spectrum to single lines for each unique carbon atom. Typical parameters include a 30-45° pulse angle, a spectral width of 220-250 ppm, and a relaxation delay of 2-5 seconds. A higher number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for determining the molecular weight of a compound and providing structural information through its fragmentation pattern.
1. Sample Preparation:
-
Prepare a dilute solution of the adamantyl ketone (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Ensure the sample is free of any particulate matter by filtration if necessary.
-
Transfer the solution to a 2 mL GC vial.
2. Instrument Setup:
-
Gas Chromatograph (GC):
-
Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Use helium at a constant flow rate of 1 mL/min.
-
Inlet: Set the injector temperature to 250°C in splitless mode.
-
Oven Program: A typical temperature program starts at 100°C, holds for 1 minute, then ramps at 15°C/min to 280°C and holds for 5 minutes.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Ion Source Temperature: Set to 230°C.
-
Quadrupole Temperature: Set to 150°C.
-
Mass Scan Range: Acquire data over a mass-to-charge (m/z) range of 40-500 amu.
-
Structural Validation Workflow
The process of validating a synthesized adamantyl ketone structure is a systematic workflow that integrates data from multiple analytical techniques.
A Comparative Analysis of Synthetic Routes to Adamantane-Containing APIs
The rigid, lipophilic, and three-dimensional structure of the adamantane cage has made it a privileged scaffold in medicinal chemistry, leading to the development of several important active pharmaceutical ingredients (APIs). This guide provides a comparative study of the synthetic routes to key adamantane-containing drugs, including the antiviral agents amantadine and rimantadine, the anti-Alzheimer's drug memantine, and the anti-diabetic agent vildagliptin. The following sections detail the synthetic pathways, present comparative data on yields and reaction conditions, and provide experimental protocols for key transformations.
Amantadine and Rimantadine
Amantadine and its α-methyl derivative, rimantadine, are among the earliest adamantane-based drugs, primarily used as antiviral agents against influenza A.[1][2]
Synthetic Routes
The classical and most common synthesis of amantadine proceeds via a Ritter-type reaction from 1-bromoadamantane.[3] An alternative approach for rimantadine involves the reductive amination of 1-acetyladamantane, which avoids some of the hazardous reagents of the classical route but requires harsh reaction conditions.[3][4]
Route 1: Ritter Reaction (Amantadine)
This route begins with the bromination of adamantane, followed by a Ritter reaction with acetonitrile and subsequent hydrolysis of the resulting acetamide.[3]
Route 2: Reductive Amination (Rimantadine)
This alternative for rimantadine involves the direct conversion of 1-acetyladamantane to rimantadine via reductive amination.[3][4]
Comparative Data
| API | Synthetic Route | Key Steps | Reagents & Conditions | Overall Yield | Purity | Reference |
| Amantadine | Ritter Reaction | 1. Bromination 2. Ritter Reaction 3. Hydrolysis | 1. Br2 2. CH3CN, H2SO4 3. NaOH | 60% (over 2 steps from 1-bromoadamantane) | 99% | [3] |
| Rimantadine | Reductive Amination | Reductive Amination | 1-acetyladamantane, H2, NH3, Metal Catalyst (Co, Ru, Ni), ~250°C, up to 15,000 psi | Not explicitly stated, but described as unfavorable for commercial scale | Not specified | [3][4] |
Experimental Protocols
Route 1: Synthesis of Amantadine via Ritter Reaction [3]
-
Step 1: N-(1-adamantyl)acetamide: To a stirred mixture of acetonitrile (400 mL) and adamantane (277 g, 2.0 mol), sulfuric acid (98%, 1.56 L) is added dropwise at 25-30°C over 2 hours. The mixture is then stirred at 60-65°C for an additional 2.5 hours. After cooling, the reaction mixture is poured into ice water (5.0 L) and stirred for 1 hour at 0-5°C. The precipitated solid is filtered, washed with water, and dried to yield N-(1-adamantyl)acetamide.
-
Step 2: Amantadine Hydrochloride: The N-(1-adamantyl)acetamide is hydrolyzed by refluxing with an aqueous solution of potassium hydroxide in propylene glycol. The resulting amantadine free base is extracted with dichloromethane and then converted to the hydrochloride salt by treatment with 5N aqueous HCl.
Synthetic Pathway Diagram
Memantine
Memantine, a 1-amino-3,5-dimethyladamantane derivative, is used for the treatment of moderate-to-severe Alzheimer's disease.[5] Several synthetic strategies have been developed, with significant improvements in safety and efficiency over the initial routes.
Synthetic Routes
Route 1: From 3,5-Dimethyladamantane via Bromination
A safer alternative to early hazardous methods involves the bromination of 3,5-dimethyladamantane, followed by a Ritter-type reaction and hydrolysis.[6]
Route 2: One-Pot Synthesis from 1,3-Dimethyladamantane
A more recent and efficient one-pot method starts directly from 1,3-dimethyladamantane, utilizing a nitroxylation-Ritter reaction sequence.[7] A similar two-step, one-pot procedure has also been reported with a high overall yield.[8][9]
Route 3: From 1-Bromo-3,5-dimethyladamantane and Urea
This route involves the direct amination of 1-bromo-3,5-dimethyladamantane with urea, followed by hydrolysis to yield memantine.[10]
Comparative Data
| Route | Starting Material | Key Steps | Reagents & Conditions | Overall Yield | Reference |
| 1 | 3,5-Dimethyladamantane | 1. Bromination 2. Ritter Reaction 3. Hydrolysis | 1. Br2 2. H2SO4, CH3CN 3. NaOH, diethylene glycol | Not fully specified, but step yields are 86% (bromination) and 96% (hydrolysis) | [6] |
| 2 | 1,3-Dimethyladamantane | One-pot: Nitroxylation, Ritter Reaction, Hydrolysis | Fuming HNO3, Acetone cyanohydrin, Urea, aq. NH3 | 83% | [7][8][9] |
| 3 | 1-Bromo-3,5-dimethyladamantane | 1. Amination with Urea 2. Hydrolysis | 1. Urea, Diphenyl ether 2. aq. HCl | 75.81% | [10] |
Experimental Protocols
Route 2: One-Pot Synthesis of Memantine Hydrochloride [7]
-
Fuming nitric acid (3.2 L) is added to 1,3-dimethyladamantane (1.1 L) over 2 hours at 20-25°C with cooling. The mixture is stirred for 1 hour.
-
Acetone cyanohydrin (2.2 L) is then added over 3 hours at 20-25°C, and the mixture is stirred for 30 minutes.
-
The solution is cooled to 10°C, and a solution of urea (360 g) in aqueous ammonia (25%, 9 L) is added.
-
The product is worked up to yield memantine hydrochloride.
Synthetic Pathway Diagram
Vildagliptin
Vildagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. Its synthesis involves the coupling of an adamantane moiety with a pyrrolidine derivative.[11]
Synthetic Routes
A common and efficient synthesis of vildagliptin involves four main steps starting from L-proline.[12][13] An alternative approach utilizes continuous flow technology for the preparation of a key intermediate, which can offer advantages in terms of safety and scalability.[14]
Route 1: Four-Step Synthesis from L-Proline
This route involves the preparation of two key intermediates, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile and 3-amino-1-adamantanol, which are then coupled to form vildagliptin.[12][13]
Route 2: Synthesis Utilizing Continuous Flow
This approach focuses on the continuous flow synthesis of the cyanopyrrolidine intermediate, which is then reacted with the adamantane amine in a batch process.[14]
Comparative Data
| Route | Starting Material | Key Intermediates | Overall Yield | Key Features | Reference |
| 1 | L-proline | (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, 3-amino-1-adamantanol | ~95% (for intermediates) | High-yielding, efficient | [12][13] |
| 2 | L-proline amide | Cyanopyrrolidine intermediate | 79% (from proline amide) | Utilizes continuous flow for intermediate synthesis, enhancing safety and throughput | [14] |
Experimental Protocols
Route 1: Synthesis of Vildagliptin Intermediates [12][13]
-
Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: L-proline is reacted with chloroacetyl chloride in tetrahydrofuran to give (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid. This is followed by a reaction with acetonitrile in the presence of sulfuric acid to yield the carbonitrile intermediate.
-
Synthesis of 3-amino-1-adamantanol: 1-Aminoadamantane hydrochloride is oxidized using a mixture of sulfuric acid and nitric acid with boric acid as a catalyst, followed by ethanol extraction.
-
Final Coupling: The two intermediates are then reacted to form vildagliptin.
Synthetic Pathway Diagram
Conclusion
The synthesis of adamantane-containing APIs has evolved significantly, with modern routes emphasizing efficiency, safety, and scalability. For amantadine and memantine, classical multi-step syntheses are being replaced by more streamlined one-pot or shorter procedures with improved yields and reduced use of hazardous materials. In the case of more complex molecules like vildagliptin, the focus is on the efficient preparation of key intermediates, with innovative approaches such as continuous flow chemistry being employed to enhance process safety and throughput. The choice of a particular synthetic route in a drug development setting will ultimately depend on a variety of factors, including cost of starting materials, scalability, safety considerations, and the desired purity of the final API.
References
- 1. researchgate.net [researchgate.net]
- 2. Long-term stability of the anti-influenza A compounds--amantadine and rimantadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alliedacademies.org [alliedacademies.org]
- 4. researchgate.net [researchgate.net]
- 5. Direct radical functionalization methods to access substituted adamantanes and diamondoids - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01916C [pubs.rsc.org]
- 6. Memantine HCl synthesis - chemicalbook [chemicalbook.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. jmpm.vn [jmpm.vn]
- 11. nbinno.com [nbinno.com]
- 12. researchgate.net [researchgate.net]
- 13. op.niscair.res.in [op.niscair.res.in]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Reaction Kinetics of Adamantane Incorporation
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the adamantane moiety into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. Its unique, rigid, and lipophilic structure can significantly enhance the pharmacokinetic and pharmacodynamic properties of drug candidates and imbue materials with desirable characteristics. Understanding the reaction kinetics of various adamantane incorporation strategies is paramount for optimizing synthetic routes, scaling up production, and designing novel adamantane-containing molecules.
This guide provides an objective comparison of the reaction kinetics for three common methods of adamantane incorporation: electrophilic bromination, photocatalytic C-H functionalization, and Friedel-Crafts alkylation. The information presented is supported by experimental data from the literature to aid researchers in selecting the most appropriate method for their specific application.
Comparison of Reaction Kinetics
The following table summarizes the key kinetic parameters and reaction conditions for the selected adamantane incorporation methods. Direct comparison of rate constants across different reaction types can be challenging due to variations in experimental conditions. Therefore, reaction times and yields are provided as practical indicators of reaction efficiency.
| Reaction Type | Substrate/Reagent | Catalyst/Conditions | Reaction Time | Yield (%) | Kinetic Profile |
| Electrophilic Bromination | Adamantane, Bromine | Neat, reflux | 9 hours | ~93 | First order in adamantane, ~seventh order in bromine.[1] |
| Adamantane, Bromine | Lewis Acid (e.g., AlBr₃) | A few hours | Not specified | Catalysis significantly increases the rate of polybromination. | |
| Photocatalytic C-H Functionalization | Adamantane, Alkene | Ir(III) photocatalyst, H-atom transfer catalyst, blue LED | 8 - 48 hours | 60 - 94 | Proceeds via a radical mechanism, highly selective for tertiary C-H bonds. |
| Friedel-Crafts Alkylation | Adamantane derivative (e.g., 1-bromoadamantane), Arene | Lewis Acid (e.g., AlCl₃) or Brønsted Acid | Varies (hours) | Varies | Electrophilic aromatic substitution. Reaction rate is sensitive to the electronic properties of the arene. |
| Oxidative Nitration | Adamantane, Nitric acid | Methylene chloride | Not specified | Not specified | First order in adamantane, fifth order in nitric acid.[2] |
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are representative protocols for the kinetic analysis of each adamantane incorporation method.
Kinetic Analysis of Electrophilic Bromination of Adamantane
This protocol describes a method to determine the reaction order of the non-catalyzed bromination of adamantane.
Materials:
-
Adamantane
-
Bromine
-
Carbon tetrachloride (or other inert solvent)
-
Thermostatted reaction vessel with a sampling port
-
Gas chromatograph (GC) with a suitable column (e.g., non-polar capillary column)
-
Standard solutions of adamantane and 1-bromoadamantane for GC calibration
Procedure:
-
Prepare a stock solution of adamantane in carbon tetrachloride of a known concentration (e.g., 0.1 M).
-
Prepare a stock solution of bromine in carbon tetrachloride of a known concentration (e.g., 1.0 M).
-
In a thermostatted reaction vessel maintained at a constant temperature (e.g., 50 °C), add a known volume of the adamantane solution.
-
Initiate the reaction by adding a known volume of the bromine solution to the reaction vessel with vigorous stirring.
-
At regular time intervals (e.g., every 30 minutes), withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding a solution of sodium thiosulfate to consume the unreacted bromine.
-
Analyze the quenched aliquot by GC to determine the concentrations of adamantane and 1-bromoadamantane.
-
Plot the concentration of adamantane versus time to determine the initial rate of the reaction.
-
Repeat the experiment with varying initial concentrations of adamantane and bromine to determine the reaction order with respect to each reactant. The rate law can be expressed as: Rate = k[Adamantane]ᵃ[Bromine]ᵇ. The exponents 'a' and 'b' can be determined by analyzing the change in the initial rate with the change in the initial concentrations of the reactants.
Kinetic Analysis of Photocatalytic C-H Functionalization
This protocol outlines a method for monitoring the progress of a photocatalytic adamantane incorporation reaction.
Materials:
-
Adamantane derivative
-
Alkene or other coupling partner
-
Photocatalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆)
-
H-atom transfer catalyst (e.g., a thiol or a specific amine catalyst)
-
Anhydrous, degassed solvent (e.g., acetonitrile)
-
Photoreactor equipped with a specific wavelength LED (e.g., blue LED) and a cooling fan
-
High-performance liquid chromatography (HPLC) or GC-MS for reaction monitoring
-
Internal standard for quantitative analysis
Procedure:
-
In a reaction vial, combine the adamantane derivative, the coupling partner, the photocatalyst, and the H-atom transfer catalyst.
-
Add a known amount of an internal standard.
-
Add the anhydrous, degassed solvent to achieve the desired concentration.
-
Seal the vial and place it in the photoreactor.
-
Irradiate the mixture with the LED at a constant temperature.
-
At specific time points, withdraw aliquots from the reaction mixture.
-
Analyze the aliquots by HPLC or GC-MS to determine the concentration of the starting materials and the product.
-
Plot the concentration of the product versus time to determine the reaction rate. The quantum yield of the reaction can also be determined by measuring the photon flux of the light source.
Kinetic Analysis of Friedel-Crafts Adamantylation
This protocol describes a method to study the kinetics of the Friedel-Crafts alkylation of an arene with an adamantyl electrophile.
Materials:
-
1-Bromoadamantane (or other suitable adamantyl electrophile)
-
Arene (e.g., benzene, toluene)
-
Lewis acid catalyst (e.g., anhydrous aluminum chloride)
-
Anhydrous solvent (e.g., dichloromethane)
-
Thermostatted reaction vessel with a nitrogen inlet and a sampling port
-
GC-MS or NMR spectroscopy for reaction analysis
Procedure:
-
In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, dissolve the arene in the anhydrous solvent.
-
Cool the solution to a specific temperature (e.g., 0 °C) in an ice bath.
-
Carefully add the Lewis acid catalyst to the stirred solution.
-
In a separate flask, prepare a solution of 1-bromoadamantane in the anhydrous solvent.
-
Add the 1-bromoadamantane solution dropwise to the arene-catalyst mixture.
-
Take samples from the reaction mixture at regular intervals.
-
Quench each sample by adding it to a mixture of ice and dilute HCl.
-
Extract the organic components with a suitable solvent (e.g., diethyl ether).
-
Analyze the organic extracts by GC-MS or NMR to quantify the starting materials and the alkylated product.
-
Determine the reaction rate by plotting the concentration of the product as a function of time. The influence of substrate and catalyst concentration can be investigated to determine the rate law.
Visualizations
Experimental Workflow for Kinetic Analysis
The following diagram illustrates a general workflow for conducting a kinetic study of an adamantane incorporation reaction.
Caption: General workflow for a kinetic analysis experiment.
Hypothetical Signaling Pathway Influenced by an Adamantane-Containing Drug
This diagram illustrates a hypothetical signaling pathway where an adamantane-containing drug molecule inhibits a key protein kinase, a common mechanism of action for such drugs.
Caption: Inhibition of a protein kinase by an adamantane drug.
References
Safety Operating Guide
Safe Disposal of 1-Adamantaneacetyl Chloride: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of reactive chemical reagents is paramount for laboratory safety and operational integrity. 1-Adamantaneacetyl chloride, a reactive acyl chloride, requires specific procedures for its safe disposal to mitigate risks associated with its corrosivity and reactivity. This guide provides essential, step-by-step information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Key Safety and Hazard Information
This compound is classified as a corrosive substance.[1] It causes severe skin burns and eye damage.[2] Due to its reactivity, particularly with water and other nucleophiles, it must be handled with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.
Personal Protective Equipment (PPE) Requirements:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Skin and Body Protection: A lab coat or chemical-resistant apron. Closed-toe shoes are mandatory.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₂H₁₇ClO |
| Molecular Weight | 212.72 g/mol |
| CAS Number | 19835-38-2 |
| Appearance | Colorless liquid |
| Boiling Point | 281.1 °C at 760 mmHg |
| Density | 1.179 g/cm³ |
| Flash Point | 126 °C |
| Storage Temperature | 0-8 °C |
Note: Physical properties can vary slightly between suppliers.
Disposal Procedure: Neutralization of this compound
The primary hazard associated with the disposal of this compound is its vigorous reaction with water, which produces hydrochloric acid (HCl). Therefore, the recommended disposal procedure involves a controlled neutralization reaction. This process should be carried out in a chemical fume hood.
Experimental Protocol for Neutralization:
-
Preparation:
-
In a suitably sized flask equipped with a magnetic stirrer and an addition funnel, place a solution of a weak base. A saturated solution of sodium bicarbonate (NaHCO₃) or a 1-2 M solution of sodium carbonate (Na₂CO₃) is recommended. The amount of base should be in excess (at least 2-3 molar equivalents) relative to the amount of this compound to be neutralized.
-
Cool the basic solution in an ice bath to 0-5 °C with gentle stirring. This will help to control the exothermicity of the reaction.
-
-
Addition of this compound:
-
If the this compound is in a non-water-miscible solvent, it can be added directly. If it is neat, it should first be diluted in an inert, water-miscible solvent like tetrahydrofuran (THF) or acetone to better control the reaction rate.
-
Slowly add the this compound solution dropwise from the addition funnel to the cooled, stirring basic solution. Caution: The reaction will evolve carbon dioxide gas, which can cause frothing and pressure buildup. Maintain a slow addition rate to control the gas evolution.
-
-
Reaction Completion and Workup:
-
After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for at least one hour to ensure the complete hydrolysis and neutralization of the acyl chloride.
-
Test the pH of the aqueous solution with pH paper to ensure it is neutral or slightly basic. If it is still acidic, add more base.
-
-
Final Disposal:
-
Once neutralized, the resulting mixture, containing 1-adamantaneacetic acid sodium salt and other byproducts, can be disposed of as aqueous waste in accordance with local, state, and federal regulations. Do not pour down the drain unless permitted by your institution's environmental health and safety office.
-
Disposal Workflow Diagram
The following diagram illustrates the step-by-step logical workflow for the safe disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and effective disposal of this compound, fostering a secure research environment. Always consult your institution's specific safety protocols and waste disposal guidelines.
References
Personal protective equipment for handling 1-Adamantaneacetyl chloride
Essential Safety and Handling Guide for 1-Adamantaneacetyl Chloride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling reactive chemicals like this compound. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to minimize risks and ensure compliance with safety standards.
Primary Hazards
This compound is a corrosive substance that is expected to cause severe skin burns and eye damage, similar to other acyl chlorides.[1][2][3] It will react violently with water and other protic solvents to produce hydrochloric acid.[2][4] Inhalation of its vapors can cause respiratory tract irritation.[1][2] It is crucial to handle this chemical with appropriate personal protective equipment in a well-ventilated area.
Personal Protective Equipment (PPE)
A systematic approach is critical for the safe handling of this compound. The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and a face shield (minimum 8-inch).[1] Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1][3] | To protect against splashes and corrosive vapors that can cause severe eye damage.[1][3][5] |
| Hand Protection | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber).[1][2][6] Gloves must be inspected for integrity before each use.[1] | To prevent skin contact which can result in severe chemical burns.[1] |
| Body Protection | A chemical-resistant lab coat or a complete chemical suit with an apron.[1][6] | To protect the body from accidental splashes and contact. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate acid gas cartridge.[1][3][5] | Required when working outside of a fume hood or if there is a risk of exceeding exposure limits, to prevent inhalation of corrosive vapors.[4] |
Experimental Protocol: Handling this compound
This protocol outlines the standard procedure for safely handling this compound in a laboratory setting.
Preparation and Engineering Controls
-
Ventilation: All handling of this compound must be performed inside a certified chemical fume hood.[1][2][7]
-
Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[1][3]
-
Incompatible Materials: Keep the work area free of incompatible materials such as water, alcohols, strong bases, and oxidizing agents.[1][2][7]
Handling Procedure
-
Don PPE: Before handling, put on all required personal protective equipment as detailed in the table above.
-
Inert Atmosphere: When handling the reagent, consider working under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture in the air.
-
Dispensing: Use a syringe or cannula for transferring the liquid to minimize exposure. If pouring, do so slowly and carefully to avoid splashing.
-
Container Management: Keep the container tightly sealed when not in use.[1][4][7]
Spill Response
-
Evacuation: In case of a spill, immediately evacuate the area.
-
Containment: For minor spills within the fume hood, absorb the chemical with an inert material like sand, earth, or vermiculite.[1] Do not use combustible materials.
-
Collection: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[1]
-
Decontamination: Clean the spill area thoroughly.
Post-Handling
-
Decontamination: After handling, decontaminate any equipment that came into contact with the chemical.
-
Hand Washing: Wash hands and other exposed areas thoroughly with soap and water after removing gloves.[4][8]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.
-
Waste Collection: All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, must be collected in a designated, properly labeled hazardous waste container.[7]
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.[7]
-
Storage: Store the hazardous waste container in a designated, secure area, away from incompatible materials. The container must be kept closed.[7]
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local and national regulations.[4][9]
Visual Workflow and Safety Logic
To further clarify the procedural flow and safety hierarchy, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. leelinework.com [leelinework.com]
- 6. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 7. wcu.edu [wcu.edu]
- 8. chemos.de [chemos.de]
- 9. brecklandscientific.co.uk [brecklandscientific.co.uk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
